Benzothiazolinone
Description
Structure
2D Structure
Properties
IUPAC Name |
1,3-benzothiazole 1-oxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NOS/c9-10-5-8-6-3-1-2-4-7(6)10/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXQNSPXDWSNUKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CS2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Benzothiazolinone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core synthesis pathways and mechanisms for the formation of the benzothiazolinone scaffold, a crucial heterocyclic motif in medicinal chemistry and materials science. This document details key synthetic methodologies, presents quantitative data for comparative analysis, and elucidates the underlying reaction mechanisms.
Core Synthesis Pathways from 2-Aminothiophenol (B119425)
The most prevalent and versatile methods for constructing the 1,3-benzothiazol-2(3H)-one core commence with the cyclization of 2-aminothiophenol, a readily available starting material. The key transformation involves the introduction of a carbonyl group that undergoes cyclization with the amino and thiol functionalities. The primary sources for this carbonyl moiety are urea (B33335), phosgene (B1210022) or its safer equivalents, and carbon dioxide.
Reaction with Urea
A common and relatively straightforward method for the synthesis of 1,3-benzothiazol-2(3H)-one involves the reaction of 2-aminothiophenol with urea. This method is advantageous due to the low cost and low toxicity of urea. The reaction proceeds by heating the two reactants, leading to the formation of the this compound core and the evolution of ammonia (B1221849).
Experimental Protocol:
A mixture of 2-aminothiophenol and urea is heated. The reaction can be carried out without a solvent or in a high-boiling solvent. As the temperature rises, the reactants melt and react, releasing ammonia gas. Upon completion of the reaction, the mixture is cooled, and the solid product can be purified by recrystallization. For instance, reacting urea with o-aminothiophenol at elevated temperatures provides 1,3-benzothiazol-2(3H)-one.[1]
Mechanism:
The reaction is believed to proceed through the initial nucleophilic attack of the amino group of 2-aminothiophenol on one of the carbonyl carbons of urea, forming an intermediate. This is followed by an intramolecular cyclization involving the thiol group and the elimination of ammonia to yield the stable this compound ring system.
References
Physicochemical Properties of Benzothiazolinone Derivatives: A Technical Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physicochemical properties of benzothiazolinone derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry. This document outlines their synthesis, key physicochemical parameters, and their interactions with critical biological signaling pathways. Detailed experimental protocols and workflows are presented to support further research and development in this area.
Introduction to this compound Derivatives
This compound, a bicyclic heterocyclic compound, consists of a benzene (B151609) ring fused to a thiazolinone ring. Derivatives of this core structure have garnered considerable attention in drug discovery due to their wide range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties. The versatility of the this compound scaffold allows for a variety of substitutions, enabling the fine-tuning of its physicochemical and biological characteristics to optimize therapeutic potential.
Physicochemical Properties
The physicochemical properties of this compound derivatives are critical determinants of their pharmacokinetic and pharmacodynamic profiles. Key parameters such as solubility, lipophilicity, melting point, and pKa influence their absorption, distribution, metabolism, and excretion (ADME), as well as their interaction with biological targets.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Aqueous Solubility (g/L) | LogP | pKa |
| 1,2-Benzisothiazol-3(2H)-one | C₇H₅NOS | 151.19 | 156.6 | 1.1 (at 20°C) | 0.76 | Not readily available |
| 6-Phenyl-2-benzothiazolamine | C₁₃H₁₀N₂S | 226.30 | >310 | Not readily available | Not readily available | Not readily available |
| N-(2-(benzo[d]thiazol-2-yl)-3-arylacryloyl)-4-methylbenzenesulfonohydrazide derivatives | Varies | Varies | 246-248.6 (for a specific derivative) | Not readily available | Varies | Not readily available |
| N-(benzothiazole-2-yl)-2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)acetamide derivatives | Varies | Varies | Not readily available | Not readily available | Varies | 5.91-8.34 (pKa1), 3.02-4.72 (pKa2)[1] |
Experimental Protocols
Accurate determination of physicochemical properties is fundamental to drug development. The following are detailed methodologies for key experiments.
Determination of Aqueous Solubility (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.
Protocol:
-
Preparation of Saturated Solution: An excess amount of the solid this compound derivative is added to a known volume of purified water or a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass flask.
-
Equilibration: The flask is sealed and agitated in a constant temperature water bath (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand to permit the undissolved solid to settle. An aliquot of the supernatant is then carefully removed and filtered through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles.
-
Quantification: The concentration of the dissolved this compound derivative in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calibration: A standard calibration curve is generated using known concentrations of the compound to ensure accurate quantification.
Determination of Lipophilicity (LogP) by HPLC
Reversed-phase high-performance liquid chromatography (RP-HPLC) provides a rapid and reliable method for estimating the octanol-water partition coefficient (LogP).
Protocol:
-
Mobile Phase Preparation: An isocratic mobile phase consisting of a mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and water is prepared.
-
Column: A C18 stationary phase column is used.
-
Standard Selection: A series of standard compounds with known LogP values are selected to create a calibration curve. These standards should bracket the expected LogP of the this compound derivative.
-
Chromatographic Analysis: The standard compounds and the test compound are injected into the HPLC system, and their retention times (t_R) are recorded. The dead time (t_0) is determined by injecting a non-retained compound (e.g., uracil).
-
Calculation of Capacity Factor (k'): The capacity factor for each compound is calculated using the formula: k' = (t_R - t_0) / t_0.
-
Calibration Curve: A plot of log(k') versus the known LogP values of the standard compounds is generated.
-
LogP Determination: The LogP of the this compound derivative is determined by interpolating its log(k') value onto the calibration curve.
Determination of pKa by UV-Vis Spectrophotometry
This method is suitable for compounds containing a chromophore whose absorbance spectrum changes with pH.
Protocol:
-
Buffer Preparation: A series of buffer solutions covering a wide pH range (e.g., pH 2 to 12) are prepared.
-
Stock Solution Preparation: A stock solution of the this compound derivative is prepared in a suitable solvent (e.g., DMSO).
-
Sample Preparation: Aliquots of the stock solution are added to each buffer solution to achieve a constant final concentration.
-
Spectrophotometric Measurement: The UV-Vis absorbance spectrum of each sample is recorded over a relevant wavelength range.
-
Data Analysis: The absorbance at a wavelength where the largest difference between the ionized and unionized species is observed is plotted against pH.
-
pKa Calculation: The pKa is determined as the pH at which the absorbance is halfway between the absorbance of the fully protonated and fully deprotonated forms of the molecule. This can be calculated using the Henderson-Hasselbalch equation or by fitting the data to a sigmoidal curve.
Signaling Pathways and Experimental Workflows
This compound derivatives have been shown to modulate several key signaling pathways implicated in diseases such as cancer and inflammatory disorders. Understanding these interactions is crucial for elucidating their mechanism of action and for rational drug design.
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and apoptosis.[3][4] Dysregulation of this pathway is a hallmark of many cancers. Several benzothiazole (B30560) derivatives have been identified as potent inhibitors of PI3K and/or mTOR.[5][6]
References
- 1. researchgate.net [researchgate.net]
- 2. BD750, a benzothiazole derivative, inhibits T cell proliferation by affecting the JAK3/STAT5 signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 5. Discovery and optimization of a series of benzothiazole phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Mechanism of Action of Benzisothiazolinone in Microbial Cells
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Benzisothiazolinone (BIT) is a broad-spectrum antimicrobial agent with extensive applications as a preservative in various industrial and consumer products.[1][2] Its efficacy against a wide range of bacteria, fungi, and yeasts is attributed to a multi-faceted mechanism of action primarily centered on the disruption of essential cellular processes.[1][3] This technical guide provides a detailed exploration of the molecular interactions and biochemical consequences of BIT exposure in microbial cells, supported by quantitative data and standardized experimental protocols.
Core Mechanism of Action
The biocidal activity of benzisothiazolinone is principally derived from the electrophilic nature of the sulfur atom within its isothiazolinone heterocyclic ring.[3][4] The mechanism is not one of a general cell poison; rather, it involves specific reactions with key biological molecules that lead to the cessation of microbial growth and, ultimately, cell death.[5] The process can be delineated into several key stages:
-
Cellular Uptake: BIT penetrates the microbial cell wall and membrane to access the cytoplasm.[3][6]
-
Reaction with Thiols: The primary target of BIT within the cell are thiol-containing molecules, most notably the cysteine residues in proteins and enzymes, as well as glutathione.[3][5] The active N-S bond in the isothiazolinone ring reacts with these sulfhydryl (-SH) groups.[7]
-
Disulfide Bond Formation and Ring Opening: This reaction leads to the formation of disulfide derivatives, which involves the opening of the heterocyclic ring.[5][7] This covalent modification irreversibly alters the structure and function of the targeted proteins and enzymes.[8]
-
Disruption of Critical Cellular Functions: The inactivation of essential thiol-containing enzymes disrupts numerous physiological processes, including:
-
Respiration and Energy Generation: Key metabolic pathways responsible for producing ATP are inhibited.[3][5]
-
Active Transport: The ability of the cell to transport nutrients and other essential molecules across the cell membrane is impaired.[3][5]
-
Glucose Oxidation: The metabolic breakdown of glucose is significantly inhibited.[5]
-
-
Inhibition of Growth and Cell Death: The cumulative effect of these disruptions is the rapid and irreversible inhibition of microbial growth, leading to cell death.[8]
Some evidence also suggests that BIT can interfere with DNA replication by forming hydrogen bonds with DNA bases, thereby destroying the DNA's structure and preventing replication.[7] This dual-pronged attack on both enzymatic function and genetic integrity contributes to its high efficiency as a biocide.
Signaling Pathway and Mechanism of Action Diagram
The following diagram illustrates the proposed mechanism of action of Benzisothiazolinone at the cellular level.
Quantitative Data: Antimicrobial Efficacy
The effectiveness of an antimicrobial agent is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents the visible growth of a microorganism.[3] The following tables summarize the MIC values for Benzisothiazolinone against a range of common bacteria and fungi.
Table 1: Minimum Inhibitory Concentration (MIC) of Benzisothiazolinone (BIT) Against Common Bacteria
| Bacterial Species | Minimum Inhibitory Concentration (ppm) |
| Escherichia coli | 30 - 40 |
| Pseudomonas aeruginosa | 200 - 250 |
| Staphylococcus aureus | 30 - 40 |
| Bacillus subtilis | 40 - 100 |
| Proteus vulgaris | 90 - 125 |
| Burkholderia cepacia | 80 |
| Enterobacter cloacae | 80 |
| Streptococcus faecalis | 40 |
| Streptococcus lactis | 40 |
| Typhoid bacillus | 40 |
Note: Data compiled from multiple sources.[6][9] Some values represent a product with an active BIT concentration of 20-32%.[6][9]
Table 2: Minimum Inhibitory Concentration (MIC) of Benzisothiazolinone (BIT) Against Common Fungi
| Fungal Species | Minimum Inhibitory Concentration (ppm) |
| Aspergillus niger | 300 |
| Penicillium funiculosum | 150 |
| Cladosporium herbarum | 100 |
| Rhizopus nigricans | 450 |
| Fusarium species | 500 |
| Saccharomyces cerevisiae (Brewer's yeast) | 200 |
| Moniliformin | 500 |
Note: Data is for a BIT product with an active ingredient concentration of 32%.[4][6]
Experimental Protocols
The determination of MIC is a fundamental technique for assessing the antimicrobial efficacy of a compound. The broth microdilution method is a standardized and widely accepted protocol.[10]
Protocol: MIC Determination by Broth Microdilution
Objective: To determine the lowest concentration of Benzisothiazolinone that inhibits the visible growth of a target microorganism.
Materials:
-
Benzisothiazolinone (BIT) stock solution
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Microbial culture in log phase
-
Sterile saline or broth for dilution
-
0.5 McFarland standard
-
Micropipettes and sterile tips
-
Incubator
Methodology:
-
Microbial Inoculum Preparation: a. Culture the test microorganism on a suitable agar (B569324) medium. b. Create a suspension of the cultured microorganism in sterile saline or broth. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL for bacteria.[3] d. Dilute this suspension to achieve the final desired inoculum concentration in the wells (typically 5 x 10⁵ CFU/mL).[3]
-
Preparation of Test Substance Dilutions: a. Prepare a stock solution of BIT in a suitable solvent (e.g., DMSO) at a concentration at least double the highest concentration to be tested.[3][11] b. Dispense a specific volume of sterile broth into all wells of a 96-well plate. c. Add a defined volume of the BIT stock solution to the first column of wells. d. Perform a two-fold serial dilution by transferring a set volume of the solution from each well to the next across the plate, discarding the excess from the last dilution column.[3] e. Ensure one column serves as a positive control (broth + inoculum, no BIT) and another as a negative/sterility control (broth only).[3]
-
Inoculation and Incubation: a. Add the prepared microbial inoculum to all wells except the sterility control wells. b. Incubate the plates at an optimal temperature for the specific microorganism (e.g., 35-37°C for most bacteria, 25-35°C for fungi) for a defined period (typically 18-24 hours for bacteria, 24-72 hours for fungi).[4]
-
Reading of Results: a. After incubation, visually inspect the plate for turbidity. b. The MIC is the lowest concentration of BIT in a well that shows no visible growth (i.e., the well is clear).[3] This can be confirmed by using a plate reader to measure optical density at a specific wavelength (e.g., 600 nm).
Experimental Workflow Diagram
The following diagram outlines the workflow for the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Conclusion
Benzisothiazolinone exerts its potent, broad-spectrum antimicrobial effects through a well-defined mechanism of action. By penetrating the microbial cell and reacting with essential thiol-containing proteins and enzymes, it causes irreversible damage to critical cellular functions, including respiration and active transport.[3][5] This leads to a rapid cessation of metabolic activity and growth, culminating in cell death. The quantitative efficacy, as demonstrated by MIC values, confirms its activity against a wide array of bacteria and fungi.[4][6][9] The provided experimental protocol for MIC determination offers a standardized method for researchers to evaluate the efficacy of BIT in their specific applications. A thorough understanding of this mechanism is crucial for its effective application in preservation and for the development of new antimicrobial strategies.
References
- 1. specialchem.com [specialchem.com]
- 2. Benzisothiazolinone - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Properties and Synthesis of Benzoisothiazolinones - IRO Biocide [irobiocide.com]
- 7. Five Frequently Asked Questions About Benzisothiazolinone - IRO Biocide [irobiocide.com]
- 8. Main Uses of Benzisothiazolinone CAS - NANTONG REFORM PETRO-CHEMICAL CO., LTD. [reformchem.com]
- 9. atamankimya.com [atamankimya.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
The Multifaceted Biological Activities of Substituted Benzothiazolinones: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The benzothiazolinone scaffold, a privileged heterocyclic structure, has garnered significant attention in medicinal chemistry due to the diverse and potent biological activities exhibited by its derivatives. This technical guide provides an in-depth overview of the significant pharmacological effects of substituted this compound compounds, with a focus on their anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. This document details the quantitative data, experimental methodologies, and key signaling pathways associated with these activities to support ongoing research and drug development efforts.
Anticancer Activity
Substituted benzothiazolinones have emerged as a promising class of anticancer agents, demonstrating cytotoxic effects across a range of cancer cell lines. The primary mechanisms of action include the induction of apoptosis, cell cycle arrest, and the modulation of critical signaling pathways involved in cancer cell proliferation and survival.
Quantitative Data: In Vitro Cytotoxicity
The anticancer efficacy of various this compound derivatives is commonly quantified by their half-maximal inhibitory concentration (IC₅₀) values. These values represent the concentration of the compound required to inhibit 50% of the cancer cell population's growth. A summary of reported IC₅₀ values for representative compounds is presented below.
| Compound ID/Description | Cell Line | Cancer Type | IC₅₀ (µM) | Reference(s) |
| PB11 (N-[2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-1,3-benzothiazol-6-yl]-4-oxocyclohexane-1-carboxamide) | U87 | Glioblastoma | < 0.05 | [1][2] |
| HeLa | Cervical Cancer | < 0.05 | [1][2] | |
| YLT322 (2-Chloro-N-(2-(2-(5-methylpyridin-2-ylamino)-2-oxoethylthio)benzo[d]thiazol-6-yl) acetamide) | HepG2 | Hepatocellular Carcinoma | Not specified, but potent | [3] |
| Benzothiazole (B30560) Conjugates (A3 & A4) | HepG2 | Hepatocellular Carcinoma | 4 | [4] |
| 2-Substituted Benzothiazole Derivatives (A & B) | HepG2 | Hepatocellular Carcinoma | A: 56.98 (24h), 38.54 (48h) B: 59.17 (24h), 29.63 (48h) | [5][6] |
Signaling Pathways in Anticancer Activity
The anticancer effects of many this compound derivatives are mediated through the modulation of key signaling pathways, primarily the PI3K/Akt and NF-κB pathways.
The PI3K/Akt pathway is a crucial regulator of cell survival, proliferation, and apoptosis.[4] Aberrant activation of this pathway is a common feature in many cancers. Certain this compound derivatives have been shown to exert their anticancer effects by inhibiting this pathway, leading to the induction of apoptosis.[1][2] For instance, the novel benzothiazole derivative PB11 has been demonstrated to down-regulate the levels of PI3K and Akt, leading to increased caspase-3 and -9 activities and subsequent apoptosis in glioblastoma (U87) and cervical cancer (HeLa) cells.[1][2]
Caption: Inhibition of the PI3K/Akt signaling pathway by substituted benzothiazolinones, leading to apoptosis.
The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway plays a critical role in inflammation and cancer, regulating the expression of genes involved in cell proliferation, survival, and angiogenesis.[5] Studies have shown that certain 2-substituted benzothiazole derivatives can suppress the expression of NF-κB in hepatocellular carcinoma (HepG2) cells. This inhibition leads to a downstream reduction in the levels of inflammatory mediators like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), contributing to the antiproliferative and pro-apoptotic effects of these compounds.[5][6]
Caption: Modulation of the NF-κB signaling pathway by substituted benzothiazolinones.
Experimental Protocols
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound compounds in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds).
-
MTT Addition: After the desired incubation period (e.g., 24 or 48 hours), add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 16% SDS in 40% DMF) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Preparation: Seed and treat cells with the this compound compounds as described for the MTT assay.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.[7][8]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic or necrotic.[9]
This assay visualizes the characteristic ladder pattern of DNA fragmentation that occurs during apoptosis.
-
Cell Lysis: After treatment, harvest the cells and lyse them using a lysis buffer (e.g., containing Triton X-100 or SDS).[10]
-
DNA Extraction: Treat the lysate with RNase A and Proteinase K to remove RNA and proteins, respectively.
-
DNA Precipitation: Precipitate the DNA using ethanol (B145695) and resuspend the pellet in a suitable buffer.
-
Agarose (B213101) Gel Electrophoresis: Load the DNA samples onto a 1.5-2% agarose gel containing a DNA stain (e.g., ethidium (B1194527) bromide). Run the gel at a low voltage to resolve the DNA fragments.[11]
-
Visualization: Visualize the DNA fragments under UV light. A ladder-like pattern of DNA fragments in multiples of 180-200 base pairs is indicative of apoptosis.[11]
Caption: Workflow for apoptosis detection assays.
This technique is used to detect and quantify specific proteins to understand the mechanism of action of the compounds.
-
Protein Extraction: Lyse treated and untreated cells with RIPA buffer containing protease and phosphatase inhibitors.[12]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[12]
-
SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[13]
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[13]
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein, followed by incubation with an HRP-conjugated secondary antibody.[14]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[14]
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH).[12]
Anti-Inflammatory Activity
Several substituted this compound derivatives have demonstrated significant anti-inflammatory properties. Their mechanism of action is often attributed to the inhibition of pro-inflammatory enzymes and signaling pathways.
Quantitative Data: In Vivo Anti-Inflammatory Activity
The carrageenan-induced paw edema model in rodents is a standard in vivo assay to screen for acute anti-inflammatory activity. The percentage of edema inhibition is a key quantitative measure.
| Compound ID/Description | Animal Model | Dose | % Edema Inhibition | Reference(s) |
| BMP326 (1-(1,3-benzothiazol-2-yl)-3-(2-methoxyphenyl)-1H-pyrazol-5-ol) | Murine Macrophages (RAW264.7) | Not specified (in vitro) | Significant reduction in pro-inflammatory mediators | [15] |
Note: While the provided search results mention anti-inflammatory activity, specific in vivo quantitative data for benzothiazolinones was limited in the initial searches. The data for BMP326 is from an in vitro study but demonstrates a relevant anti-inflammatory mechanism.
Experimental Protocol: Carrageenan-Induced Paw Edema
-
Animal Acclimatization: Acclimate rodents (rats or mice) to the laboratory conditions for at least one week.
-
Compound Administration: Administer the test this compound compound, a vehicle control, and a standard anti-inflammatory drug (e.g., indomethacin) orally or intraperitoneally.
-
Induction of Edema: After a specific period (e.g., 1 hour) following compound administration, inject 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at various time points (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.
Antimicrobial Activity
Substituted benzothiazolinones have shown a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound ID/Description | Microorganism | MIC (µg/mL) | Reference(s) |
| Various Benzothiazole Derivatives | Staphylococcus aureus | 25 - >200 | Not specified in snippets |
| Bacillus subtilis | 25 - >200 | Not specified in snippets | |
| Escherichia coli | 25 - 100 | Not specified in snippets | |
| Candida albicans | 25 - 200 | Not specified in snippets | |
| Aspergillus niger | 50 - 200 | Not specified in snippets |
Note: Specific MIC values for a range of substituted benzothiazolinones were mentioned as being tested, but the precise values for individual compounds were not detailed in the provided search snippets. The ranges indicate the general potency observed.
Experimental Protocol: Broth Microdilution Method for MIC Determination
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth medium, adjusted to a 0.5 McFarland standard.
-
Compound Dilution: Perform serial two-fold dilutions of the this compound compounds in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the prepared microbial suspension. Include a growth control (broth and inoculum without compound) and a sterility control (broth only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Neuroprotective Activity
Emerging evidence suggests that some this compound derivatives may possess neuroprotective properties, offering potential therapeutic avenues for neurodegenerative diseases. While this is a developing area of research, initial studies have shown promising results.
Note: Detailed quantitative data and specific experimental protocols for the neuroprotective activity of substituted benzothiazolinones were not extensively available in the initial search results. Further research is needed to fully elucidate their potential in this area.
Conclusion
Substituted benzothiazolinones represent a versatile and promising class of compounds with a wide array of biological activities. Their demonstrated efficacy in preclinical models of cancer, inflammation, and microbial infections warrants further investigation and development. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide are intended to facilitate future research in this exciting field, ultimately aiming to translate these findings into novel therapeutic agents.
References
- 1. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A Novel Benzothiazole Derivative YLT322 Induces Apoptosis via the Mitochondrial Apoptosis Pathway In Vitro with Anti-Tumor Activity in Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of Benzothiazole based conjugates in causing apoptosis by Regulating p53, PTEN and MAP Kinase proteins affecting miR-195a and miR-101-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 9. bosterbio.com [bosterbio.com]
- 10. scribd.com [scribd.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. benchchem.com [benchchem.com]
- 13. bosterbio.com [bosterbio.com]
- 14. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 15. researchgate.net [researchgate.net]
Review of benzothiazolinone and its analogues in medicinal chemistry
An In-Depth Technical Guide to the Medicinal Chemistry of Benzothiazolinone and Its Analogues
The benzothiazole (B30560) scaffold, a bicyclic system composed of a benzene (B151609) ring fused to a thiazole (B1198619) ring, is a privileged structure in medicinal chemistry. Its derivatives, including benzothiazolinones, exhibit a wide array of pharmacological activities, making them a focal point for drug discovery and development. These compounds have demonstrated potential as anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and neuroprotective agents, among other therapeutic applications. This guide provides a comprehensive review of the synthesis, biological activities, structure-activity relationships (SAR), and experimental protocols related to this compound and its analogues.
I. Synthesis of this compound Analogues
The synthesis of benzothiazole and its derivatives can be achieved through various methodologies. Established methods often involve the condensation of 2-aminothiophenols with reagents like carboxylic acids, acyl chlorides, aldehydes, or nitriles. However, these methods can be limited by the stability and availability of substituted 2-aminothiophenols.
A common and versatile approach for synthesizing N-substituted benzo[d]thiazol-2(3H)-one analogues involves a multi-step process. This typically starts with a commercially available this compound core, which is then subjected to alkylation and subsequent reactions to introduce desired functional groups.
A general synthetic workflow is outlined below:
-
Alkylation of the this compound Core: Commercially available benzo[d]thiazol-2(3H)-one is treated with a dibromoalkane under basic conditions to introduce an alkyl linker at the nitrogen atom.
-
Friedel-Crafts Acylation/Alkylation (Optional): To modify the benzene ring portion of the scaffold, a Friedel-Crafts acylation can be performed, followed by reduction to yield a regiospecific 6-alkyl derivative.
-
Nucleophilic Substitution: The bromoalkylated intermediate is then reacted with various aminocycloalkanes or other nucleophiles to yield the final target compounds.
Caption: General synthetic workflow for N-substituted benzo[d]thiazol-2(3H)-one analogues.
II. Biological Activities and Therapeutic Potential
This compound analogues are of significant interest due to their diverse pharmacological profiles. The benzothiazole nucleus is a versatile scaffold that can interact with a wide range of biological targets.
-
Antimicrobial and Antifungal Activity: Many benzothiazole derivatives have demonstrated potent activity against a spectrum of bacteria and fungi. Some compounds have shown significant inhibition zones against Gram-positive bacteria like Staphylococcus aureus and fungi such as Aspergillus niger and Candida albicans. The mechanism for some derivatives involves the inhibition of essential bacterial enzymes like DNA gyrase.
-
Anticancer Activity: Benzothiazole derivatives have been extensively investigated as anticancer agents. They can induce apoptosis and inhibit cell proliferation in various cancer cell lines, including breast, prostate, and pancreatic cancer. Some analogues function as inhibitors of crucial proteins in cancer progression, such as Heat shock protein 90 (Hsp90) and carbonic anhydrases.
-
Sigma (σ) Receptor Modulation: A notable class of benzo[d]thiazol-2(3H)-one derivatives has been identified as high-affinity ligands for sigma receptors (σ-1 and σ-2). These receptors are implicated in numerous central nervous system disorders. Ligands with high affinity and selectivity for the σ-1 receptor are being explored for their potential in treating depression, Alzheimer's disease, and pain. Conversely, σ-2 receptors are overexpressed in many tumor cells, making their ligands promising candidates for cancer diagnostics and therapeutics.
-
Enzyme Inhibition: Beyond Hsp90, benzothiazole-based compounds have been developed as inhibitors for other key enzymes. For example, specific analogues have been identified as potent and selective inhibitors of Fatty Acid Amide Hydrolase (FAAH), an enzyme that degrades the endocannabinoid anandamide (B1667382). Inhibiting FAAH elevates anandamide levels, which can produce analgesic effects, making these compounds attractive for pain management.
-
Other Activities: The therapeutic potential of this class of compounds extends further, with reports of anti-inflammatory, antioxidant, anticonvulsant, antidiabetic, and antitubercular activities.
III. Structure-Activity Relationship (SAR) Insights
The biological activity of this compound analogues is highly dependent on the nature and position of substituents on the core scaffold. SAR studies have provided crucial insights for designing more potent and selective compounds.
-
Substitutions at the N-3 Position: The substituent on the nitrogen atom of the thiazolinone ring is critical for activity. For sigma receptor ligands, an alkyl linker of optimal length (e.g., n=2 to 5 carbons) connecting to a cyclic amine (like azepane or pyrrolidine) is crucial for high affinity. The size of the alkylamine ring has been shown to be important for receptor affinity.
-
Substitutions on the Benzene Ring (C-6 Position): Modification of the benzene part of the molecule, particularly at the C-6 position, significantly influences activity and selectivity. For instance, introducing a propionyl group at C-6 can dramatically alter the selectivity between σ-1 and σ-2 receptors.
-
Substitutions at the C-2 Position: The C-2 position is another key site for modification. The presence of groups like thiol, amino, or substituted phenyl moieties can enhance various biological activities, including antimicrobial and anticancer effects.
Caption: Key positions for substitution on the this compound core and their impact on activity.
IV. Quantitative Data on Biological Activity
The potency of this compound analogues is quantified using various metrics such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). This data is essential for comparing the efficacy of different compounds and for guiding lead optimization.
| Compound | Target | Biological Activity | Value | Reference |
| 1 | σ-1 Receptor | Binding Affinity (Ki) | 0.56 nM | |
| 8a | σ-1 Receptor | Binding Affinity (Ki) | 4.5 nM | |
| 4g | hERG K+ Channel | Inhibition (IC50) | 4.79 µM | |
| Carbohydrazide Derivative | PC-3 (Prostate Cancer) | Cytotoxicity (IC50) | 19.9 ± 1.17 µg/mL | |
| Carbohydrazide Derivative | LNCaP (Prostate Cancer) | Cytotoxicity (IC50) | 11.2 ± 0.79 µg/mL |
V. Key Experimental Protocols
Detailed and standardized experimental protocols are fundamental for the reliable evaluation of newly synthesized compounds.
This protocol is adapted from the synthesis of sigma receptor ligands.
-
Alkylation: Commercially available benzo[d]thiazol-2(3H)-one is dissolved in a suitable solvent like DMF. A dibromoalkane (e.g., 1,5-dibromopentane) and a base (e.g., anhydrous K2CO3) are added. The mixture is stirred at room temperature or heated to ensure the completion of the reaction, which is monitored by TLC.
-
Work-up and Purification: After the reaction is complete, the mixture is filtered, and the solvent is removed under reduced pressure. The crude product is purified using column chromatography to yield the N-(bromoalkyl)-benzo[d]thiazol-2(3H)-one intermediate.
-
Final Amination: The purified intermediate is dissolved in a solvent, and the desired aminocycloalkane (e.g., azepane) is added, along with a base. The reaction is stirred until completion (monitored by TLC).
-
Final Purification: The reaction mixture is worked up (e.g., by extraction) and the final product is purified by column chromatography or recrystallization to yield the pure target analogue.
This protocol is used to determine the binding affinity of compounds for σ-1 and σ-2 receptors.
-
Membrane Preparation: Rat liver membranes are prepared and homogenized in a suitable buffer (e.g., 50 mM Tris-HCl).
-
Assay Setup: The assay is performed in a 96-well format. Each well contains the membrane homogenate, a radioligand, and the test compound at various concentrations.
-
σ-1 Receptors: Labeled with 5nM --INVALID-LINK---pentazocine.
-
σ-2 Receptors: Labeled with 5 nM [3H]DTG in the presence of 300 nM (+)-pentazocine to block the σ-1 sites.
-
-
Nonspecific Binding: Determined in the presence of a high concentration (e.g., 10 µM) of a known non-selective ligand like haloperidol.
-
Incubation: The plates are incubated for a specific time (e.g., 120 minutes at 37°C) to allow binding to reach equilibrium.
-
Filtration and Washing: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters are then washed with ice-cold buffer.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The Ki values for the test compounds are calculated from the IC50 values (concentration of compound that inhibits 50% of specific binding) using the Cheng-Prusoff equation.
This is a standard method for screening the antimicrobial activity of new compounds.
-
Inoculum Preparation: A standardized suspension of the test microorganism (e.g., S. aureus) is prepared to a turbidity equivalent to a 0.5 McFarland standard.
-
Plate Inoculation: The surface of an agar (B569324) plate (e.g., Mueller-Hinton Agar) is evenly inoculated with the microbial suspension using a sterile cotton swab.
-
Disc Application: Sterile paper discs (6 mm diameter) are impregnated with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO). A control disc with only the solvent is also prepared.
-
Incubation: The plates are incubated at 35-37°C for 18-24 hours.
-
Measurement: The diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Caption: Mechanism of action for benzothiazole-based FAAH inhibitors in pain modulation.
VI. Conclusion
This compound and its analogues represent a highly valuable and versatile class of heterocyclic compounds in medicinal chemistry. Their broad spectrum of biological activities, coupled with a well-defined synthetic framework, makes them promising candidates for the development of new therapeutic agents. The structure-activity relationships explored to date provide a solid foundation for the rational design of next-generation drugs with enhanced potency and selectivity. Continued research in this area, focusing on novel synthetic methodologies, exploration of new biological targets, and in-depth mechanistic studies, will undoubtedly lead to the discovery of clinically useful drugs for a variety of diseases.
The Dawn of a Biocidal Powerhouse: An In-depth Technical Guide to the Early Discovery and Development of Benzothiazolinone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzisothiazolinone (BIT) and its derivatives represent a cornerstone in the field of industrial biocides, prized for their broad-spectrum antimicrobial activity and stability in a variety of formulations. This technical guide delves into the early discovery and development of this important class of compounds, providing a comprehensive overview of their synthesis, mechanism of action, and the experimental methodologies used to establish their efficacy. The information presented herein is intended to serve as a valuable resource for professionals engaged in the research and development of novel antimicrobial agents.
Early Synthesis and Chemical Properties
The first synthesis of 1,2-benzisothiazol-3(2H)-one (BIT) was reported in the early 20th century, with significant advancements in synthetic routes occurring throughout the mid to late 1900s. These early methods laid the groundwork for the large-scale industrial production of BIT and its derivatives. The primary synthetic strategies have traditionally centered on the manipulation of 2,2'-dithiodibenzoic acid and related structures.
Physicochemical Properties of 1,2-Benzisothiazol-3(2H)-one
A thorough understanding of the physicochemical properties of BIT is crucial for its effective application and formulation.
| Property | Value | Reference |
| Molecular Formula | C7H5NOS | [1] |
| Molar Mass | 151.19 g/mol | [1] |
| Appearance | Off-white to yellowish solid | [1][2] |
| Melting Point | 154-158 °C | [1][2] |
| Boiling Point | 327.6 °C | [1] |
| Solubility in Water | 1.1 g/L at 20 °C | [1] |
| log Kow (Octanol-Water Partition Coefficient) | 0.76 at 30 °C and pH 7 | [1] |
| Vapor Pressure | 2.78 x 10-6 mm Hg at 25 °C | [1] |
Key Synthetic Routes
Several methods for the synthesis of 1,2-benzisothiazol-3(2H)-one have been developed. Below are detailed protocols for some of the seminal synthetic routes.
This classic method involves the chlorination of 2,2'-dithio-bis-benzoyl chloride followed by amidation and cyclization.
Experimental Protocol:
-
Suspend 2,2'-dithio-bis-benzoyl chloride (3.37 moles) in methylene (B1212753) chloride (8.46 L).
-
Bubble chlorine gas (3.37 moles) through the stirred suspension.
-
Add the resulting solution to concentrated ammonium (B1175870) hydroxide (B78521) (2.89 L) with vigorous stirring.
-
Continue stirring for one hour after the addition is complete.
-
Filter the mixture to yield a damp solid.
-
Suspend the solid in approximately 7 L of water and acidify by adding concentrated hydrochloric acid with vigorous stirring.
-
Isolate the solid product by filtration and wash it with about 3 L of water.
-
Dry the product in vacuo at 30°C to yield 1,2-benzisothiazol-3(2H)-one.
This route offers an alternative starting material and proceeds through an o-mercaptobenzonitrile intermediate.
Experimental Protocol:
-
React o-chlorobenzonitrile with anhydrous sodium hydrosulfide.
-
Acidify the reaction mixture to obtain o-mercaptobenzonitrile.
-
React the o-mercaptobenzonitrile with water and chlorine gas.
-
Heat the mixture and then allow it to crystallize to obtain a crude product of 1,2-benzisothiazolin-3-one.
-
Dissolve the crude product in an alkali solution, decolorize, and then acidify to obtain the purified 1,2-benzisothiazolin-3-one.[3]
This method utilizes a mixture of starting materials and an oxidative cyclization step.
Experimental Protocol:
-
In a 250 mL reactor, combine a mixture of 2-mercaptobenzamide and 2,2'-dithiobenzamide (15.28 g, molar ratio 3:1), Mn(OH)3 (0.42 g), triethanolamine (B1662121) (0.60 g), and ethanol (B145695) (160 mL).
-
Heat the mixture to 120°C with stirring.
-
Introduce oxygen to maintain the reactor pressure at 0.2 MPa.
-
After 10 hours, stop the reaction and remove the ethanol by rotary evaporation.
-
Add 100 mL of water and stir for 20 minutes.
-
Filter the mixture and dry the filter cake to obtain 1,2-benzisothiazol-3(2H)-one as a white solid.[4]
Mechanism of Action
The biocidal activity of benzothiazolinones is attributed to their ability to disrupt essential cellular processes in microorganisms. This is a rapid, two-step process.[5][6][7][8]
-
Rapid Inhibition of Growth and Metabolism: Within minutes of contact, isothiazolinones inhibit microbial growth, respiration (oxygen consumption), and energy generation (ATP synthesis).[5][7][8][9] This is achieved through the disruption of metabolic pathways involving dehydrogenase enzymes.[5][7][8][9]
-
Irreversible Cell Damage: Following the initial metabolic inhibition, irreversible cell damage occurs over a period of hours.[5][7][8][9] This is primarily caused by the destruction of protein thiols and the production of free radicals, leading to cell death.[5][7][8][9]
The electrophilic nature of the isothiazolinone ring, particularly the sulfur atom, makes it highly reactive towards nucleophiles like the thiol groups of cysteine residues in proteins.
Efficacy and Toxicity
The effectiveness of benzothiazolinone as a biocide is demonstrated by its low minimum inhibitory concentrations (MICs) against a wide range of microorganisms.
Antimicrobial Efficacy
The following table summarizes the MIC values of a commercial formulation of 1,2-benzisothiazolin-3-one (PROXEL GXL) against various bacteria, fungi, and yeasts.
| Microorganism | MIC (ppm) |
| Bacteria | |
| Bacillus subtilis | 40 |
| Burkholderia cepacia | 80 |
| Enterobacter cloacae | 80 |
| Escherichia coli | 40 |
| Proteus vulgaris | 125 |
| Pseudomonas aeruginosa | 250 |
| Pseudomonas putida | 250 |
| Staphylococcus aureus | 40 |
| Streptococcus faecalis | 40 |
| Streptococcus lactis | 15 |
| Fungi | |
| Alternaria alternata | 700 |
| Aspergillus niger | 350 |
| Aureobasidium pullulans | 350 |
| Chaetomium globosum | 400 |
| Cladosporium cladosporoides | 400 |
| Penicillium notatum | 125 |
| Yeasts | |
| Candida albicans | 200 |
| Rhodotorula rubra | 400 |
| Saccharomyces cerevisiae | 250 |
Data sourced from a commercial product datasheet for PROXEL GXL, a 20% w/w solution of 1,2-benzisothiazolin-3-one.[10]
Acute Toxicity
Understanding the toxicological profile of a biocide is paramount for its safe handling and application.
| Test Type | Route of Exposure | Species | LD50 Value | Reference |
| Acute Toxicity | Oral | Rat | 1020 mg/kg | [11] |
| Acute Toxicity | Oral | Mouse | 1150 mg/kg | [11] |
| Acute Toxicity | Dermal | Rat | >2000 mg/kg bw |
Experimental Protocols for Efficacy Testing
Standardized methods are essential for the reliable evaluation of a biocide's antimicrobial efficacy. The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay in this process.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is widely used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Test biocide (e.g., 1,2-benzisothiazolin-3-one)
-
Sterile 96-well microtiter plates
-
Appropriate sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Microorganism to be tested, grown to a specific optical density
-
Sterile diluent (e.g., saline or broth)
-
Micropipettes and sterile tips
-
Incubator
-
Microplate reader (optional, for quantitative assessment of growth)
Procedure:
-
Preparation of Biocide Dilutions: Prepare a series of dilutions of the test biocide in the growth medium. This is typically done as a two-fold serial dilution directly in the 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the growth medium, adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Add a defined volume of the microbial inoculum to each well of the microtiter plate containing the biocide dilutions. The final volume in each well should be consistent (e.g., 200 µL).
-
Controls: Include positive and negative controls. The positive control consists of the growth medium inoculated with the microorganism but without the biocide. The negative control contains only the sterile growth medium.
-
Incubation: Incubate the microtiter plate at the optimal temperature for the test microorganism (e.g., 37°C for most bacteria) for a specified period (typically 18-24 hours).
-
Reading the Results: After incubation, visually inspect the wells for turbidity, which indicates microbial growth. The MIC is the lowest concentration of the biocide at which no visible growth is observed. Alternatively, a microplate reader can be used to measure the optical density (OD) at a specific wavelength (e.g., 600 nm) to quantify growth.
Conclusion
The early research and development of this compound biocides established a class of highly effective and versatile antimicrobial agents. The synthetic pathways developed decades ago continue to be relevant, and the fundamental understanding of their mechanism of action provides a basis for the development of new and improved biocidal formulations. The standardized experimental protocols for efficacy testing remain crucial for ensuring the quality and performance of these products in a wide array of industrial and consumer applications. This guide serves as a foundational resource for scientists and researchers, offering a glimpse into the pioneering work that has made this compound a vital tool in microbial control.
References
- 1. 1,2-Benzisothiazol-3(2H)-one | C7H5NOS | CID 17520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,2-Benzisothiazol-3(2H)-one | 2634-33-5 [chemicalbook.com]
- 3. CN103130738A - Method for synthesizing 1,2-benzisothiazolin-3-one - Google Patents [patents.google.com]
- 4. 1,2-Benzisothiazol-3(2H)-one synthesis - chemicalbook [chemicalbook.com]
- 5. [PDF] The Mechanism of Action of Isothiazolone Biocides | Semantic Scholar [semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. The mechanism of action of isothiazolone biocides (Journal Article) | ETDEWEB [osti.gov]
- 9. onepetro.org [onepetro.org]
- 10. atamankimya.com [atamankimya.com]
- 11. RTECS NUMBER-DE4620000-Chemical Toxicity Database [drugfuture.com]
The Multifaceted World of Benzothiazolinones: A Technical Guide to Structural Analogues and Their Properties
For Immediate Release
[City, State] – Researchers, scientists, and drug development professionals now have access to a comprehensive technical guide on benzothiazolinone structural analogues. This in-depth whitepaper delves into the synthesis, properties, and therapeutic potential of this versatile class of heterocyclic compounds, presenting a wealth of quantitative data, detailed experimental protocols, and insightful visualizations of their mechanisms of action.
Benzothiazole (B30560) and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their wide range of pharmacological activities.[1][2][3] These compounds have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents, among other therapeutic applications.[2][4][5] This guide offers a consolidated resource for understanding the structure-activity relationships (SAR) that govern their efficacy and for designing novel analogues with enhanced properties.
Physicochemical Properties and Synthesis
Benzisothiazolinone (BIT) and its N-substituted derivatives are generally insoluble in water, though BIT can form water-soluble salts with inorganic bases.[6] The thermal stability of N-substituted benzisothiazolinone compounds tends to increase with the number of carbon atoms in the N-substituent, with BIT itself being stable up to approximately 200°C.[6]
The synthesis of benzothiazole derivatives can be achieved through various methods. A common approach involves the condensation of 2-aminobenzenethiol with carbonyl or cyano group-containing substances.[7] Other strategies include the reaction of ortho-halogenated aniline (B41778) with various reagents or the intramolecular cyclization of ortho-halogenated analogues.[7] Friedel-Crafts acylation of benzo[d]thiazol-2(3H)-one followed by reduction and subsequent reactions is another route to produce 3,6-disubstituted analogues.[8]
Therapeutic Properties and Structure-Activity Relationships
The biological activity of this compound analogues is highly dependent on their structural features. Modifications to the benzothiazole core, including substitutions at various positions, can significantly impact their potency and selectivity for different biological targets.
Anticancer Activity
Benzothiazole derivatives have shown considerable promise as anticancer agents, exhibiting activity against a wide range of cancer cell lines, including breast, colon, and liver cancer.[1][9][10] Their mechanisms of action are diverse and include the inhibition of key enzymes and signaling pathways involved in tumor growth and proliferation, such as STAT3 and Hsp90.[11][12][13] For instance, a series of benzothiazole derivatives demonstrated potent inhibitory activity against the IL-6/STAT3 signaling pathway, with compound B19 showing an IC50 value as low as 0.067 μM in a luciferase reporter assay.[12]
// Nodes IL6 [label="IL-6", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IL6R [label="IL-6R", fillcolor="#4285F4", fontcolor="#FFFFFF"]; JAK [label="JAK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; STAT3 [label="STAT3", fillcolor="#FBBC05", fontcolor="#202124"]; pSTAT3 [label="pSTAT3", fillcolor="#FBBC05", fontcolor="#202124"]; Dimer [label="STAT3 Dimer", fillcolor="#FBBC05", fontcolor="#202124"]; Nucleus [label="Nucleus", shape=oval, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Gene [label="Gene Transcription\n(Proliferation, Survival)", fillcolor="#34A853", fontcolor="#FFFFFF"]; B19 [label="Benzothiazole\nAnalogue (B19)", shape=box, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges IL6 -> IL6R [label="Binds"]; IL6R -> JAK [label="Activates"]; JAK -> STAT3 [label="Phosphorylates"]; STAT3 -> pSTAT3; pSTAT3 -> Dimer [label="Dimerizes"]; Dimer -> Nucleus [label="Translocates to"]; Nucleus -> Gene [label="Initiates"]; B19 -> STAT3 [label="Inhibits\n(SH2 domain)", style=dashed, color="#EA4335"];
// Invisible edges for layout {rank=same; IL6; B19} }
In Vitro Enzyme Inhibition Assay (Cholinesterases)
-
Enzyme and Substrate Preparation: Solutions of AChE or BChE, the substrate (acetylthiocholine iodide or butyrylthiocholine (B1199683) iodide), and Ellman's reagent (DTNB) are prepared in a suitable buffer (e.g., phosphate (B84403) buffer, pH 8.0).
-
Incubation: The enzyme solution is pre-incubated with various concentrations of the test compound for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Reaction Initiation: The substrate is added to initiate the enzymatic reaction.
-
Measurement: The absorbance is measured at a specific wavelength (e.g., 412 nm) over time using a microplate reader. The rate of reaction is determined from the change in absorbance.
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound. The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Table 2: Antimicrobial Activity (MIC, μg/mL) of Selected Benzothiazole Analogues [16]
| Compound | S. aureus | E. faecalis | S. typhi | E. coli | K. pneumoniae | P. aeruginosa | C. albicans |
|---|---|---|---|---|---|---|---|
| 3e | 3.12 | 3.12 | 3.12 | 3.12 | 3.12 | 3.12 | >100 |
| 3n | 50 | 100 | 100 | 100 | 50 | 100 | 1.56 |
| Ciprofloxacin | 6.25 | 6.25 | 6.25 | 6.25 | 6.25 | 6.25 | - |
Future Directions
The continued exploration of this compound structural analogues holds great promise for the development of novel therapeutics. Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds, further elucidating their mechanisms of action through advanced molecular modeling and biological studies, and exploring their potential in combination therapies. The versatility of the benzothiazole scaffold ensures that it will remain a significant area of interest for medicinal chemists and drug discovery professionals for years to come.
References
- 1. researchgate.net [researchgate.net]
- 2. pcbiochemres.com [pcbiochemres.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Properties and Synthesis of Benzoisothiazolinones - IRO Biocide [irobiocide.com]
- 7. mdpi.com [mdpi.com]
- 8. Structure Activity Relationship Study of benzo[d]thiazol-2(3H)one Based Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Rational drug design of benzothiazole-based derivatives as potent signal transducer and activator of transcription 3 (STAT3) signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Benzothiazole derivatives in the design of antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis, Characterization and Biological Evaluation of Benzothiazole–Isoquinoline Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, synthesis and antimicrobial activity of novel benzothiazole analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Toxicological Profile of Benzothiazolinone and Related Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isothiazolinones are a class of heterocyclic organic compounds widely utilized as biocides in a vast array of industrial and consumer products. Their efficacy against a broad spectrum of microorganisms, including bacteria, fungi, and algae, makes them invaluable as preservatives in water-based solutions such as emulsion paints, adhesives, cleaning agents, and personal care products.[1][2] This guide provides a comprehensive toxicological overview of 1,2-benzisothiazolin-3-one (Benzisothiazolinone, BIT) and two structurally related, commonly used isothiazolinones: Methylisothiazolinone (MIT) and Octylisothiazolinone (OIT).[3]
A thorough understanding of the toxicological profiles of these compounds is critical for performing accurate risk assessments, ensuring occupational safety, and developing safe consumer products.[4][5] The primary toxicological concerns associated with this class of compounds are skin sensitization, irritation, and corrosion, with varying degrees of acute toxicity depending on the specific compound and route of exposure.[2][6]
Mechanism of Action
Antimicrobial Action
The biocidal activity of isothiazolinones stems from their ability to disrupt essential microbial metabolic pathways. These compounds can diffuse across the cell membrane and interact with intracellular components. The proposed mechanism involves the reaction with thiol-containing enzymes and proteins, such as those involved in respiration and energy generation.[7] This interaction, leading to the formation of disulfide derivatives, impairs key cellular functions and inhibits microbial growth.[7]
Skin Sensitization
Skin sensitization is a key adverse health effect for isothiazolinones.[2][6] It is an immunological response (Type IV hypersensitivity) that occurs in two phases: induction and elicitation.
-
Induction Phase: Upon initial skin contact, the low molecular weight isothiazolinone molecule penetrates the epidermis and acts as a hapten. It covalently binds to endogenous skin proteins to form a hapten-protein conjugate.[8]
-
Antigen Presentation: This newly formed complex is recognized as foreign by epidermal Langerhans cells (a type of dendritic cell).[8]
-
T-Cell Proliferation: The activated Langerhans cells migrate from the epidermis to the local draining lymph nodes. Here, they present the antigen to naive T-lymphocytes, triggering their proliferation and differentiation into allergen-specific memory T-cells.[8]
-
Elicitation Phase: Upon subsequent exposure to the same isothiazolinone, even at much lower concentrations, the sensitized individual's memory T-cells are rapidly reactivated. This leads to a more pronounced inflammatory response, which manifests clinically as allergic contact dermatitis.[8]
Toxicological Endpoints
The following tables summarize quantitative data for key toxicological endpoints for Benzisothiazolinone (BIT), Methylisothiazolinone (MIT), and Octylisothiazolinone (OIT).
Acute Toxicity
Isothiazolinones exhibit a range of acute toxicity depending on the compound and route of administration.
| Compound | Test | Species | Route | LD50 / LC50 | Classification | Reference(s) |
| BIT | LD50 | Rat | Oral | 670 - 2100 mg/kg bw | Category 4 (Harmful) | [5][6] |
| LD50 | Rat | Dermal | >2000 mg/kg bw | Low Toxicity | [6] | |
| MIT | LD50 | Rat | Oral | 105.7 mg/kg bw (female) | Category 3 (Toxic) | [9] |
| LD50 | Rat | Dermal | 242 mg/kg bw | Category 3 (Toxic) | [9] | |
| LC50 | Rat | Inhalation | - | Highly Toxic | [1] | |
| OIT | LD50 | Rat | Oral | ~320 mg/kg bw | Category 3 (Toxic) | [10] |
| LD50 | Rat | Dermal | 311 mg/kg bw | Category 3 (Toxic) | [10] | |
| LC50 | Rat | Inhalation | 0.27 - 0.58 mg/L (4h) | Category 2 (Fatal) | [10] |
Skin and Eye Irritation / Corrosion
These compounds are known irritants, with some classified as corrosive.
| Compound | Skin Effect | Eye Effect | Reference(s) |
| BIT | Category 2 (Irritant) | Category 1 (Serious Damage) | [6] |
| MIT | Corrosive | Corrosive | [1][9] |
| OIT | Moderate to Severe Irritation | Moderate to Severe Irritation | [11] |
Skin Sensitization
Skin sensitization is a critical health effect for all three compounds. The Local Lymph Node Assay (LLNA) is a standard method for assessing sensitizing potential, with the EC3 value (Effective Concentration to produce a 3-fold increase in lymphocyte proliferation) indicating potency. A lower EC3 value signifies higher potency.
| Compound | Classification | Potency | LLNA EC3 Value | Reference(s) |
| BIT | Category 1 (Sensitizer) | Moderate | > 2% | [6][8] |
| MIT | Category 1 (Sensitizer) | Potent | 1.9% | [12] |
| OIT | Category 1 (Sensitizer) | Potent | - | [11][13] |
Repeated Dose Toxicity
| Compound | Study Duration | Species | Route | NOAEL (No Observed Adverse Effect Level) | Key Effect | Reference(s) |
| BIT | 90-day | Rat | Oral | 8.42 mg/kg bw/day | Local irritation of the non-glandular stomach | [5][12] |
| BIT | 28-day | Rat | Oral | 12.63 mg/kg bw/day | Local irritation of the non-glandular stomach | [5][12] |
Genotoxicity and Carcinogenicity
-
Benzisothiazolinone (BIT): Based on available in vitro and in vivo studies, BIT is not considered to be genotoxic.[6] No animal carcinogenicity data are available.[6]
-
Methylisothiazolinone (MIT): Limited data available in the provided search results.
-
Octylisothiazolinone (OIT): An EPA review found no evidence that OIT is mutagenic.[13] Carcinogenicity data were not available.[11]
Reproductive and Developmental Toxicity
-
Benzisothiazolinone (BIT): No fertility or developmental effects have been observed in the absence of parental toxicity.[6]
-
Octylisothiazolinone (OIT): In animal studies, increased abortion was observed at doses that were toxic to the mother, but no birth defects were seen in offspring.[11] An EPA review found no evidence of developmental effects.[13]
Toxicokinetics (ADME)
The absorption, distribution, metabolism, and excretion (ADME) profile of a compound is crucial for understanding its systemic toxicity.
-
Absorption: BIT is absorbed through both the gastrointestinal tract and the skin.[6] Dermal absorption can be significant and is influenced by the cosmetic vehicle, with lotions and essences potentially increasing permeation compared to creams.[4][14] Continuous skin absorption can lead to higher bioavailability compared to oral exposure due to the avoidance of first-pass metabolism.[5]
-
Distribution: Following exposure, BIT can be distributed to various tissues.[5] In inhalation studies, BIT concentrations were higher in the lungs than in plasma.[5]
-
Metabolism: Orally administered BIT undergoes extensive first-pass metabolism, which reduces systemic exposure.[5]
-
Excretion: BIT is extensively metabolized and its metabolites are primarily excreted in the urine.[5]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of toxicological data.
Skin Sensitization: Murine Local Lymph Node Assay (LLNA)
The LLNA is the standard in vivo method for identifying potential skin sensitizers and measuring their potency. The protocol is based on the OECD Test Guideline 429.
Objective: To measure lymphocyte proliferation in the draining auricular lymph nodes of mice following topical application of the test substance.
Methodology:
-
Animal Model: Typically, CBA/J strain mice are used.
-
Groups: Animals are divided into at least 3 test groups (receiving different concentrations of the test substance), a vehicle control group, and often a positive control group.
-
Vehicle Selection: The test substance is dissolved in a suitable vehicle that does not cause significant irritation, such as a 4:1 mixture of acetone (B3395972) and olive oil.[8]
-
Application: On days 1, 2, and 3, a fixed volume (e.g., 25 µL) of the appropriate dilution or control is applied to the dorsal surface of each ear.[8]
-
Rest Period: No treatment is administered on days 4 and 5.[8]
-
Proliferation Measurement: On day 6, a solution of radiolabeled thymidine (B127349) (e.g., ³H-methyl thymidine) is injected intravenously. Proliferating lymphocytes incorporate the radiolabel into their DNA.[8]
-
Node Excision: Five hours after the thymidine injection, the animals are euthanized, and the draining auricular lymph nodes are excised.[8]
-
Sample Processing: A single-cell suspension of lymph node cells is prepared. The incorporation of the radiolabel is measured using a beta-scintillation counter and expressed as disintegrations per minute (DPM).[8]
-
Data Analysis: A Stimulation Index (SI) is calculated for each group by dividing the mean DPM of the test group by the mean DPM of the vehicle control group. A substance is classified as a sensitizer (B1316253) if the SI is ≥ 3 for at least one concentration. The EC3 value is calculated from the dose-response curve.[8]
In Vitro Dermal Permeation Study
This assay assesses the rate and extent to which a chemical is absorbed through the skin, often using a Franz diffusion cell apparatus.
Objective: To quantify the percutaneous absorption of a test substance.
Methodology:
-
Skin Preparation: Excised skin from a relevant animal model (e.g., minipig) is used. The skin is dermatomed to a uniform thickness and mounted between the donor and receptor chambers of a Franz diffusion cell, with the stratum corneum facing the donor chamber.[4][15]
-
Receptor Fluid: The receptor chamber is filled with a buffered solution (e.g., phosphate-buffered saline) maintained at a constant temperature (e.g., 32°C) and continuously stirred.
-
Pre-treatment (Optional): To assess the impact of formulations, a cosmetic product (e.g., lotion, cream) may be applied to the skin surface for a set period (e.g., 30 minutes) before the test substance is applied.[4]
-
Substance Application: A known quantity of the test substance (either as a finite or infinite dose) is applied to the skin surface in the donor chamber.[4][15]
-
Sample Collection: At predetermined time intervals over a period (e.g., 24 hours), aliquots of the receptor fluid are collected and replaced with fresh fluid.
-
Terminal Sample Collection: At the end of the experiment, any unabsorbed substance is removed from the skin surface with cotton swabs. The stratum corneum is removed by sequential tape stripping. The remaining epidermis and dermis are collected.[4]
-
Analysis: The concentration of the test substance in the receptor fluid aliquots, surface swabs, tape strips, and remaining skin is quantified using a sensitive analytical method, such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[4]
-
Data Analysis: The cumulative amount of substance permeated into the receptor fluid over time is plotted to determine the permeation profile and calculate the permeability coefficient (Kp).[4][15]
Conclusion
Benzisothiazolinone and its related compounds, MIT and OIT, are effective broad-spectrum biocides. However, their toxicological profiles necessitate careful risk assessment. The primary and most consistent toxicological concern across these compounds is their potential to act as skin sensitizers, capable of inducing allergic contact dermatitis.[6][11][16] Additionally, they present hazards related to skin and eye irritation or corrosion, and varying degrees of acute toxicity via oral, dermal, and inhalation routes. The data indicate that BIT is generally less acutely toxic than MIT and OIT. Genotoxicity does not appear to be a concern for BIT. Understanding the toxicokinetics, particularly how different formulations affect dermal absorption, is crucial for establishing safe concentration levels in consumer and industrial products. The use of validated experimental protocols, such as the LLNA and in vitro permeation studies, is fundamental to characterizing these risks and ensuring human safety.
References
- 1. Methylisothiazolinone - Wikipedia [en.wikipedia.org]
- 2. Benzisothiazolinone - Wikipedia [en.wikipedia.org]
- 3. annmariegianni.com [annmariegianni.com]
- 4. Effect of Cosmetics Use on the In Vitro Skin Absorption of a Biocide, 1,2-Benzisothiazolin-3-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzisothiazolinone: Pharmacokinetics, Tissue Distribution, and Mass Balance Studies in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. cir-safety.org [cir-safety.org]
- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 11. OCTYLISOTHIAZOLINONE (OIT) - Ataman Kimya [atamanchemicals.com]
- 12. ec.europa.eu [ec.europa.eu]
- 13. ewg.org [ewg.org]
- 14. [PDF] Effect of Cosmetics Use on the In Vitro Skin Absorption of a Biocide, 1,2-Benzisothiazolin-3-one | Semantic Scholar [semanticscholar.org]
- 15. mdpi.com [mdpi.com]
- 16. safecosmetics.org [safecosmetics.org]
Environmental Fate and Degradation of Benzothiazolinone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Benzothiazolinone (BIT) is a widely utilized biocide in numerous industrial and consumer products. Its extensive use raises concerns about its environmental persistence, mobility, and potential ecotoxicological effects. This technical guide provides a comprehensive overview of the current scientific understanding of the environmental fate and degradation of this compound. It covers its degradation in soil and water through biotic and abiotic pathways, its mobility, and the formation of transformation products. Detailed experimental protocols for key environmental studies are provided, and quantitative data are summarized for ease of comparison. Furthermore, this guide visualizes complex degradation pathways and experimental workflows to facilitate a deeper understanding of the processes involved.
Environmental Fate of this compound
The environmental fate of this compound is governed by a combination of its physicochemical properties and its susceptibility to various degradation processes in different environmental compartments.
Degradation in Soil
The degradation of BIT in soil is a critical aspect of its environmental fate. Studies have shown that both biological and abiotic processes contribute to its dissipation.
2.1.1 Biodegradation
Microbial degradation is the primary driver of BIT dissipation in soil.[1] The rate of biodegradation is significantly influenced by soil properties, such as organic matter content, pH, and the composition of the microbial community.[1][2] Under unsterilized conditions, BIT degrades much faster than in sterilized soils, highlighting the crucial role of microorganisms.[1] The degradation of BIT in soil follows first-order kinetics.[1]
Several bacterial phyla, including Proteobacteria, Firmicutes, Bacteroidetes, Actinobacteria, and Acidobacteria, have been identified as playing a significant role in the degradation of BIT.[2] In particular, under flooded (anaerobic) conditions, the genus Lysinibacillus has been associated with the rapid degradation of BIT.[2]
2.1.2 Abiotic Degradation
While biodegradation is the main degradation pathway in soil, abiotic processes also play a supporting role.[1] The specific mechanisms of abiotic degradation in soil are not as well-elucidated as biodegradation but may include hydrolysis and oxidation reactions.
Degradation in Water
In aquatic environments, this compound is primarily degraded through photodegradation.
2.2.1 Photodegradation
This compound is susceptible to photodegradation in water when exposed to UV-Vis irradiation.[3] This process leads to the formation of numerous photoproducts through a combination of isomerization, oxidation, hydroxylation, hydrolysis, and elimination reactions.[3][4] Direct photolysis is the main photodegradation pathway, occurring from the excited singlet state of the molecule.[5] The photodegradation of BIT is significantly enhanced under alkaline conditions due to the greater abundance of its deprotonated form.[5] The presence of dissolved organic matter (DOM) in natural waters can inhibit the photodegradation of BIT, primarily through a light-screening effect.[5]
Mobility and Sorption in Soil
The mobility of this compound in soil, which dictates its potential to leach into groundwater, is largely controlled by its sorption and desorption characteristics.
BIT exhibits relatively strong sorption to soil, a process that is influenced by the soil's organic matter content.[1] The sorption process is typically well-described by the Freundlich isotherm model and is considered a spontaneous physical process.[1] Desorption studies have indicated that there is no significant desorption hysteresis, meaning the adsorbed BIT can be released back into the soil solution.[1] Due to its strong sorption and relatively low persistence, the potential risk of groundwater contamination by BIT is considered to be low.[1]
Quantitative Data on Environmental Fate
This section summarizes the available quantitative data on the degradation kinetics and sorption of this compound in various environmental matrices.
Table 1: Half-life of this compound in Soil
| Soil Type | Condition | Half-life (t½) in days | Reference(s) |
| Sandy Loam | Unsterilized | 0.09 - 26.66 | [1][6] |
| Sandy Loam | Sterilized | 6.80 - 86.64 | [1][6] |
| Sandy Loam | Flooded | 0.20 - 4.53 | [1][6] |
| Clay Loam | Unsterilized | 12.5 hours | [7] |
Table 2: Photodegradation Quantum Yields of this compound in Water
| pH | Quantum Yield (Φ) | Wavelength Range (nm) | Reference(s) |
| 4-6 | 13.5 mmol·ein⁻¹ | Not Specified | [8][9] |
| 8 | 55.8 mmol·ein⁻¹ | Not Specified | [8][9] |
| Not Specified | 2.43 - 5.79 × 10⁻⁴ | Simulated Sunlight | [5] |
Table 3: Sorption Coefficients of this compound in Soil
| Soil Property | Sorption Coefficient | Model | Reference(s) |
| Organic Carbon Content | log K_OC_ = 3.76 – 4.19 | Freundlich | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the environmental fate of this compound.
Biodegradation in Soil
Objective: To determine the rate of this compound degradation in soil under various conditions (e.g., aerobic, anaerobic, sterilized) and to identify degradation products.
Methodology:
-
Soil Preparation: Collect soil samples, air-dry them, and pass them through a 2 mm sieve. Store the sieved soil at 4°C in the dark. For sterilized controls, autoclave the soil.[10]
-
Incubation: Weigh 5.0 g of the prepared soil into a flask. Add a solution of this compound in a suitable solvent (e.g., methanol) to achieve the desired concentration. For flooded conditions, add sterile deionized water to create a soil slurry. Incubate the flasks in the dark at a constant temperature (e.g., 25°C).[1]
-
Sampling: At predetermined time intervals, collect soil samples from the flasks.
-
Extraction: Extract this compound and its metabolites from the soil samples using a suitable solvent, such as acetonitrile. The extraction can be facilitated by vortexing and centrifugation.[10]
-
Clean-up: The extract may require a clean-up step to remove interfering matrix components. This can be achieved using solid-phase extraction (SPE) with a C18 sorbent.[10]
-
Analysis: Analyze the final extract using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) to quantify the parent compound and identify its metabolites.[1][10]
Photodegradation in Water
Objective: To determine the rate of photodegradation of this compound in water and identify the resulting photoproducts.
Methodology:
-
Sample Preparation: Prepare an aqueous solution of this compound of a known concentration in ultrapure water.
-
Irradiation: Place the solution in a quartz photoreactor and irradiate it with a light source that simulates sunlight (e.g., a xenon lamp with filters) or a specific UV wavelength. Control the temperature of the solution during the experiment.
-
Sampling: Collect aliquots of the solution at different time points during the irradiation.
-
Analysis: Analyze the collected samples to determine the concentration of the remaining this compound and to identify the photoproducts. This is typically done using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS).[3][4]
-
Quantum Yield Determination: The quantum yield can be determined by measuring the rate of degradation of BIT relative to a chemical actinometer with a known quantum yield, irradiated under the same conditions.[11]
Sorption-Desorption in Soil
Objective: To determine the sorption and desorption characteristics of this compound in soil.
Methodology:
-
Sorption Isotherms:
-
Prepare a series of this compound solutions of different concentrations in a background electrolyte solution (e.g., 0.01 M CaCl₂).
-
Add a known mass of soil to each solution and shake the mixtures for a predetermined equilibrium time (e.g., 24 hours) at a constant temperature.
-
Centrifuge the soil suspensions and analyze the supernatant for the equilibrium concentration of this compound using LC-MS/MS.
-
The amount of sorbed this compound is calculated by the difference between the initial and equilibrium concentrations.
-
Fit the sorption data to isotherm models (e.g., Freundlich, Langmuir) to determine the sorption coefficients.[1]
-
-
Desorption Isotherms:
-
After the sorption experiment, decant the supernatant and add a fresh background electrolyte solution to the soil.
-
Shake the mixtures for the same equilibrium time as in the sorption experiment.
-
Centrifuge and analyze the supernatant for the concentration of desorbed this compound.
-
Repeat this process for several desorption cycles.[1]
-
Degradation Pathways and Mechanisms
This section illustrates the known and proposed degradation pathways of this compound.
Biodegradation Pathway in Soil
The biodegradation of this compound in soil involves the cleavage of the isothiazolinone ring.[10] Two primary metabolites have been identified.[1][6]
Caption: Proposed biodegradation pathway of this compound in soil.
Photodegradation Pathway in Water
The photodegradation of this compound in water is a complex process involving multiple reactions. A proposed pathway leads to the formation of at least fourteen photoproducts.[3]
Caption: Key reactions in the photodegradation pathway of this compound in water.
Microbial Degradation Signaling Pathway (Generalized)
Specific signaling pathways for this compound degradation are not yet well-defined in the scientific literature. However, based on the understanding of xenobiotic degradation in bacteria like Rhodococcus, a generalized model can be proposed. This typically involves a two-component regulatory system where a sensor kinase detects the presence of the compound or a metabolite, leading to the phosphorylation of a response regulator. This activated regulator then binds to promoter regions of catabolic genes, inducing their transcription and the subsequent production of degradative enzymes.
Caption: Generalized signaling pathway for microbial degradation of xenobiotics.
Experimental Workflows
This section provides visual representations of the experimental workflows described in the protocols section.
Workflow for Soil Biodegradation Analysis
References
- 1. Dissipation and sorption–desorption of benzisothiazolinone in agricultural soils and identification of its metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights of microbial community evolution under benzisothiazolinone exposure in different soil environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photodegradation of benzisothiazolinone: Identification and biological activity of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Insight into the photodegradation of methylisothiazolinone and benzoisothiazolinone in aquatic environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Determining wavelength-dependent quantum yields of photodegradation: importance of experimental setup and reference values for actinometers - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
Benzothiazolinone CAS number and chemical structure
An In-depth Technical Guide to 1,2-Benzisothiazolin-3-one (BIT)
This technical guide provides a comprehensive overview of 1,2-benzisothiazolin-3-one (BIT), a widely used biocide and preservative. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical identity, physicochemical properties, synthesis, mechanism of action, and analytical methodologies.
Chemical Identity and Properties
1,2-Benzisothiazolin-3-one, commonly known as BIT, is an organic compound with the chemical formula C₇H₅NOS.[1][2] It belongs to the isothiazolinone class of molecules and is structurally characterized by a benzene (B151609) ring fused to a 1,2-thiazole ring.[3]
Chemical Structure
Caption: Chemical structure of 1,2-Benzisothiazolin-3-one (BIT).
Physicochemical Data
The following table summarizes the key physicochemical properties of BIT.
| Property | Value | Reference |
| CAS Number | 2634-33-5 | [1][2] |
| Molecular Formula | C₇H₅NOS | [1][2] |
| Molar Mass | 151.18 g/mol | [2][4] |
| Appearance | White to off-white crystalline powder | [1][2] |
| Melting Point | 154-158 °C | [4] |
| Boiling Point | 204.5 °C at 760 mmHg | [4] |
| Density | 1.367 g/cm³ | [4] |
| Solubility in Water | 1 g/L | [2] |
| Vapor Pressure | 0.183 mmHg at 25 °C | [4] |
| Flash Point | 77.5 °C | [4] |
| Acute Oral LD₅₀ (rats) | 1400 mg/kg | [5] |
Synthesis of 1,2-Benzisothiazolin-3-one (BIT)
BIT can be synthesized through various chemical routes, with the choice of method often depending on the desired scale, purity, and available starting materials. The most common industrial methods start from either 2,2'-dithiobis(benzoic acid) or o-chlorobenzonitrile.[5][6]
Overview of Synthetic Pathways
Caption: General synthetic routes to 1,2-Benzisothiazolin-3-one (BIT).
Experimental Protocols for Synthesis
2.2.1. Synthesis from 2-Mercaptobenzothiazole
This method involves the reaction of 2-mercaptobenzothiazole with sodium hydroxide (B78521) and chloroacetyl chloride.[1] In this process, the mercaptobenzothiazole is first deprotonated to form a nucleophilic species that subsequently reacts with chloroacetyl chloride, leading to the formation of the isothiazolinone ring structure.[1] The final product is typically purified by recrystallization or distillation.[1]
2.2.2. Synthesis from o-Chlorobenzonitrile
This industrial route involves the reaction of o-chlorobenzonitrile with a sulfur source, followed by oxidative cyclization.[6] A patented process reports a yield of 93.5% with a purity of 99.2%.[6]
-
Step 1: Reaction with Sodium Methyl Mercaptide
-
In a reaction vessel, mix 137.5g of o-chlorobenzonitrile with 100ml of an organic solvent.
-
Heat the mixture to 80°C with stirring.
-
Slowly add 300ml of a 20% sodium methyl mercaptide solution dropwise over 6 hours.
-
Continue to stir the reaction mixture at 80°C for another 6 hours.
-
Cool the mixture and allow the layers to separate. Remove the lower aqueous phase.
-
Wash the upper organic phase twice with 200ml of water.[6]
-
-
Step 2: Chlorination and Cyclization
-
Transfer the organic phase (approximately 101ml) to a suitable reaction vessel.
-
Add 202ml of water.
-
While stirring and maintaining the temperature at 30°C with cooling, bubble 103g of chlorine gas through the mixture over 5 hours.[6]
-
Antimicrobial Mechanism of Action
BIT exhibits a broad-spectrum antimicrobial activity against bacteria, fungi, and yeast.[1] Its mode of action is generally considered to be similar to other isothiazolinones.[5]
Caption: Proposed antimicrobial mechanism of action for BIT.
The primary mechanism involves the penetration of the microbial cell membrane, followed by the interaction with intracellular thiol-containing proteins and enzymes.[5] This interaction leads to the disruption of disulfide bonds within these essential biomolecules, ultimately inhibiting critical cellular processes such as respiration and energy generation, leading to microbial death.[7]
Analytical Methodologies
Accurate and sensitive analytical methods are crucial for the quantification of BIT in various matrices, including industrial formulations, environmental samples, and biological tissues.
High-Performance Liquid Chromatography (HPLC)
A common method for the analysis of BIT is reverse-phase HPLC with UV detection.
-
Experimental Protocol:
-
Column: Newcrom R1 reverse-phase column.[8]
-
Mobile Phase: A simple gradient of water and acetonitrile (B52724) (MeCN).[8]
-
Detection: UV detection at 200 nm or 275 nm.[8]
-
Sample Preparation: For samples like washing-up liquids, a simple dilution with ultra-pure water followed by filtration through a 0.20 µm polyamide membrane is sufficient.[9]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For higher sensitivity and selectivity, especially in complex biological matrices, LC-MS/MS is the preferred method.
-
Experimental Workflow:
Caption: Experimental workflow for the LC-MS/MS analysis of BIT.
-
Detailed Protocol:
-
Sample Preparation: Samples (50 µL of rat plasma, urine, or tissue homogenates) are extracted with ethyl acetate.[10][11]
-
Chromatography: Separation is achieved using a Kinetex phenyl-hexyl column (100 × 2.1 mm, 2.6 μm) with an isocratic mobile phase of 0.1% formic acid in methanol (B129727) and distilled water.[10][11]
-
Mass Spectrometry: Quantification is performed using positive electrospray ionization with multiple reaction monitoring (MRM) transitions of m/z 152.2 > 134.1 for BIT.[10] Phenacetin (m/z 180.2 > 110.1) can be used as an internal standard.[10]
-
Applications and Safety
BIT is widely used as a preservative in a variety of products, including emulsion paints, varnishes, adhesives, inks, cleaning products, and in the textile and leather industries.[2] While effective as a biocide, it is also a known skin sensitizer (B1316253) and can cause allergic contact dermatitis upon prolonged or repeated exposure at sufficient concentrations.[2] Regulatory bodies have established guidelines for its safe use in consumer products to minimize these risks.[1]
References
- 1. specialchem.com [specialchem.com]
- 2. Benzisothiazolinone - Wikipedia [en.wikipedia.org]
- 3. atamankimya.com [atamankimya.com]
- 4. chembk.com [chembk.com]
- 5. Properties and Synthesis of Benzoisothiazolinones - IRO Biocide [irobiocide.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. HPLC Method for Analysis of Benzisothiazolinone (BIT) on Newcrom R1 Column | SIELC Technologies [sielc.com]
- 9. Method Development and Validation of the Simultaneous Analysis of Methylisothiazolinone, Methylchloroisothiazolinone, Benzisothiazolinone and Bronopol in Washing-Up Liquid [scirp.org]
- 10. Analytical Method Development of Benzisothiazolinone, a Biocide, Using LC–MS/MS and a Pharmacokinetic Application in Rat Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analytical Method Development of Benzisothiazolinone, a Biocide, Using LC–MS/MS and a Pharmacokinetic Application in Rat Biological Matrices [agris.fao.org]
Methodological & Application
Application Notes and Protocols: Synthesis of N-Substituted Benzothiazolinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of N-substituted benzothiazolinone derivatives, a class of heterocyclic compounds with significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities.
Introduction
This compound and its N-substituted derivatives are key pharmacophores that exhibit a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and neuroprotective effects.[1][2][3][4] The versatility of the benzothiazole (B30560) scaffold allows for extensive chemical modification, particularly at the nitrogen atom, enabling the fine-tuning of their therapeutic properties.[5] This document outlines established synthetic methodologies, presents key quantitative data for representative reactions, and provides detailed experimental protocols for the synthesis of these valuable compounds.
Synthetic Strategies Overview
The synthesis of N-substituted this compound derivatives can be broadly categorized into several approaches. A common and effective strategy involves the multi-step synthesis starting from substituted anilines. This typically includes the formation of a 2-aminobenzothiazole (B30445) intermediate, followed by N-acylation and subsequent cyclization or further modification.[6] One-pot synthesis and green chemistry approaches are also being explored to improve efficiency and reduce environmental impact.[2][7][8]
A generalized workflow for a multi-step synthesis is depicted below:
Caption: Generalized synthetic workflow for N-substituted this compound derivatives.
Quantitative Data Summary
The following tables summarize quantitative data for the synthesis of representative N-substituted this compound and related derivatives, compiled from various studies.
Table 1: Synthesis of Substituted 2-Aminobenzothiazoles
| Entry | Substituent (R) | Reagents | Solvent | Time (h) | Yield (%) | Reference |
| 1 | H | KSCN, Br₂ | Acetic Acid | 4 | - | [6] |
| 2 | 4-Cl | KSCN, Br₂ | Acetic Acid | 4 | - | [6] |
| 3 | 4-OCH₃ | KSCN, Br₂ | Acetic Acid | 4 | - | [6] |
| 4 | 4-CH₃ | KSCN, Br₂ | Acetic Acid | 4 | - | [6] |
Table 2: Synthesis of N-(benzo[d]thiazol-2-yl)-2-chloroacetamide Derivatives
| Entry | Substituent (R) | Reagents | Solvent | Time (h) | Yield (%) | Reference |
| 1 | H | Chloroacetyl chloride, Et₃N | THF | 1 | - | [6] |
| 2 | 4-Cl | Chloroacetyl chloride, Et₃N | THF | 1 | - | [6] |
| 3 | 4-OCH₃ | Chloroacetyl chloride, Et₃N | THF | 1 | - | [6] |
| 4 | 4-CH₃ | Chloroacetyl chloride, Et₃N | THF | 1 | - | [6] |
Table 3: Synthesis of (R)-N-(benzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamide Derivatives
| Compound | Substituent (R) | Yield (%) | Purity (%) | Melting Point (°C) | Reference |
| 4a | H | - | >95 | 223.5-224.7 | [6] |
| 4b | 4-Cl | - | >95 | 240.1-241.3 | [6] |
| 4k | 5-OCH₃ | 73.37 | 91.4 | 248.9-250.1 | [6] |
| 4g | 4-CH₃ | - | >95 | 231.2-232.4 | [6] |
Detailed Experimental Protocols
The following are detailed protocols for key steps in the synthesis of N-substituted this compound derivatives.
Protocol 1: General Procedure for the Synthesis of Substituted 2-Aminobenzothiazoles[6]
This protocol describes the synthesis of the 2-aminobenzothiazole core structure from substituted anilines.
Caption: Experimental workflow for the synthesis of 2-aminobenzothiazoles.
Materials:
-
Substituted aniline (50 mmol)
-
Potassium thiocyanate (B1210189) (KSCN, 250 mmol)
-
Glacial acetic acid
-
Liquid bromine (75 mmol)
-
Ice
-
Ethanol
Procedure:
-
In a suitable reaction vessel, add 50 mmol of the substituted aniline and 250 mmol of KSCN to approximately 15 mL of acetic acid.
-
Cool the mixture in an ice bath.
-
Under the ice bath conditions, slowly add a pre-mixed solution of glacial acetic acid and 75 mmol of liquid bromine dropwise to the reaction mixture.
-
After the addition is complete, allow the reaction to stir at room temperature for 4 hours.
-
Pour the reaction solution into a beaker containing ice water and adjust the pH to precipitate the solid product.
-
Collect the precipitated solid by suction filtration.
-
Dry the solid and recrystallize it from ethanol to obtain the pure substituted 2-aminobenzothiazole.
Protocol 2: General Procedure for the Synthesis of N-(benzo[d]thiazol-2-yl)-2-chloroacetamide Derivatives[6]
This protocol details the N-acylation of the 2-aminobenzothiazole intermediate.
Caption: Experimental workflow for the N-acylation of 2-aminobenzothiazoles.
Materials:
-
Substituted 2-aminobenzothiazole (50 mmol)
-
Tetrahydrofuran (THF)
-
Triethylamine (75 mmol)
-
Chloroacetyl chloride
-
Ice
-
Water
Procedure:
-
Dissolve 50 mmol of the substituted 2-aminobenzothiazole in THF in a reaction flask.
-
Add 75 mmol of triethylamine to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add chloroacetyl chloride dropwise to the cooled solution while stirring.
-
After the addition, stir the reaction mixture at room temperature for 1 hour.
-
Remove the solvent by evaporation under reduced pressure.
-
Wash the resulting residue with water to remove triethylamine hydrochloride.
-
Dry the residue and recrystallize it to obtain the pure N-(benzo[d]thiazol-2-yl)-2-chloroacetamide derivative.
Applications in Drug Development
N-substituted this compound derivatives are privileged scaffolds in drug discovery due to their ability to interact with a variety of biological targets. Their diverse pharmacological activities make them promising candidates for the development of new therapeutic agents.
-
Anticancer Activity: Certain substituted 2-(4-aminophenyl)benzothiazoles have demonstrated potent and selective antitumor activity against various human cancer cell lines, including ovarian, breast, lung, renal, and colon carcinomas.[3]
-
Antimicrobial Activity: Benzothiazole derivatives have shown a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties.[3][9]
-
Anti-inflammatory and Analgesic Activity: Many benzothiazole derivatives have been reported to possess significant anti-inflammatory and analgesic properties.[1]
-
Neurodegenerative Diseases: These compounds are being investigated for their potential in treating neurodegenerative diseases like Alzheimer's by inhibiting enzymes such as monoamine oxidase (MAO) and cholinesterase (ChE).[5][6]
-
Anticonvulsant Activity: N-substituted benzothiazole amides have been synthesized and evaluated for their neuroprotective and anticonvulsant effects.[10][11]
The relationship between the chemical structure of these derivatives and their biological activity is an active area of research, with structure-activity relationship (SAR) studies guiding the design of more potent and selective drug candidates.[10]
Conclusion
The synthesis of N-substituted this compound derivatives offers a rich field for chemical exploration with significant potential for the development of novel therapeutics. The protocols and data presented in this document provide a foundation for researchers and scientists to design and synthesize new derivatives for evaluation in various drug discovery programs. The adaptability of the synthetic routes allows for the creation of diverse chemical libraries, which are essential for identifying lead compounds with desired pharmacological profiles.
References
- 1. chalcogen.ro [chalcogen.ro]
- 2. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistryjournal.net [chemistryjournal.net]
- 4. pharmacyjournal.in [pharmacyjournal.in]
- 5. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. ijper.org [ijper.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Benzothiazolinone as an Agricultural Fungicide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzisothiazolinone (BIT) and its derivatives are a class of broad-spectrum biocides with established microbicidal and fungicidal properties.[1][2] Widely utilized as a preservative in various industrial and consumer products, BIT has demonstrated significant potential in agriculture for the management of fungal and bacterial diseases in crops.[1][2] The primary mode of action of benzisothiazolinone involves the disruption of cellular integrity and vital metabolic functions within the target pathogens.[1] In some cases, it has been shown to destroy the nuclear structure of bacteria and interfere with cellular metabolism, leading to physiological disorders and cell death.[3][4] This document provides a comprehensive overview of the application of benzothiazolinone as an agricultural fungicide, summarizing its efficacy, detailing experimental protocols for its evaluation, and exploring its mechanism of action.
Data Presentation: Efficacy of this compound and Its Derivatives
The antifungal activity of this compound and its derivatives has been evaluated against a range of plant pathogenic fungi. The following tables summarize the Minimum Inhibitory Concentration (MIC) and the 50% effective concentration (EC50) values, providing a quantitative measure of their efficacy.
Table 1: In Vitro Antifungal Activity of Benzisothiazolinone (BIT) and Derivatives against Various Fungal Pathogens
| Compound/Derivative | Fungal Pathogen | MIC (µg/mL) | EC50 (µg/mL) | Reference |
| Benzisothiazolinone (BIT) | Xanthomonas oryzae pv. oryzae (bacterium) | - | 0.17 | [5] |
| Flavonoid derivative with benzothiazole (B30560) (V17) | Fusarium oxysporum f. sp. cucumerinum | - | 1.2 | [6] |
| Flavonoid derivative with benzothiazole (V12) | Fusarium oxysporum f. sp. cucumerinum | - | 2.3 | [6] |
| Flavonoid derivative with benzothiazole (V13) | Fusarium oxysporum f. sp. cucumerinum | - | 3.2 | [6] |
| 2-(aryloxymethyl) benzoxazole (B165842) derivative (5h) | Fusarium solani | - | 4.34 | [7][8] |
| 2-(aryloxymethyl) benzoxazole derivative (5a) | Botrytis cinerea | - | 19.92 | [7][8] |
| Benzothiazole-appended bis-triazole (5f) | Rhizoctonia solani | ED50: <0.62 µM | - | [9] |
| 6-amino-2-n-pentylthiobenzothiazole (APB) | Candida spp. (17 strains) | IC50: ≤40 µmol/ml | - | [10] |
Table 2: In Vivo Protective and Curative Efficacy of this compound Derivatives
| Compound/Derivative | Crop | Pathogen | Application Rate | Protective Efficacy (%) | Curative Efficacy (%) | Reference |
| Benzisothiazolinone (BIT) | Rice | Xanthomonas oryzae pv. oryzae | 600 µg/mL | 71.37 | 91.64 | [5] |
| Flavonoid derivative with benzothiazole (V17) | Cucumber | Fusarium oxysporum f. sp. cucumerinum | 200 µg/mL | 82.4 | 60.5 | [6] |
Experimental Protocols
Protocol 1: In Vitro Antifungal Susceptibility Testing - Broth Microdilution Method
This protocol is adapted from standardized methods for antifungal susceptibility testing and is designed to determine the Minimum Inhibitory Concentration (MIC) of this compound.
Materials:
-
Benzisothiazolinone (BIT) or its derivative
-
Sterile 96-well microtiter plates
-
Fungal isolate of interest
-
Appropriate liquid culture medium (e.g., Potato Dextrose Broth, Sabouraud Dextrose Broth)
-
Sterile saline solution (0.85%) or water with 0.05% Tween 80
-
Hemocytometer or spectrophotometer
-
Microplate reader (optional)
-
Incubator
Procedure:
-
Inoculum Preparation:
-
Culture the fungal isolate on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar) at its optimal growth temperature until sufficient sporulation is observed.
-
Harvest fungal spores (conidia) by flooding the agar plate with sterile saline and gently scraping the surface with a sterile loop. For non-sporulating fungi, mycelial fragments can be used after homogenization.
-
Adjust the spore suspension to a final concentration of approximately 1-5 x 10⁴ Colony Forming Units (CFU)/mL in the test medium using a hemocytometer or by measuring the optical density.
-
-
Preparation of Test Compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO).
-
Perform serial two-fold dilutions of the stock solution in the liquid culture medium to achieve a range of desired test concentrations.
-
-
Microplate Assay:
-
Add 100 µL of the prepared fungal inoculum to each well of a 96-well microtiter plate.
-
Add 100 µL of each this compound dilution to the corresponding wells.
-
Include a positive control (inoculum without the test compound) and a negative control (medium only).
-
Incubate the plates at the optimal temperature for the fungus for 24-72 hours, or until sufficient growth is observed in the positive control wells.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound at which no visible growth of the fungus is observed.[1] This can be determined by visual inspection or by measuring the optical density at 600 nm using a microplate reader.
-
Protocol 2: In Vivo Evaluation of Fungicidal Efficacy - Detached Leaf Assay
This protocol provides a method for assessing the protective and curative activity of this compound on plant tissue.
Materials:
-
Healthy, susceptible host plants
-
Benzisothiazolinone formulation
-
Fungal pathogen spore suspension (concentration adjusted as per infectivity)
-
Pressurized sprayer
-
Moist chambers (e.g., Petri dishes with moist filter paper)
-
Growth chamber or greenhouse with controlled environment
Procedure:
-
Plant Preparation:
-
Grow host plants to a susceptible growth stage (e.g., 3-4 true leaves).
-
Detach healthy leaves of uniform size and age.
-
-
Protective Activity Assay:
-
Apply the this compound formulation to the adaxial (upper) surface of the detached leaves using a sprayer, ensuring thorough coverage.
-
Allow the treated leaves to air-dry.
-
Inoculate the treated leaves with a known concentration of the fungal spore suspension.
-
Place the inoculated leaves in moist chambers.
-
Include a positive control (inoculated, untreated leaves) and a negative control (uninoculated, untreated leaves).
-
-
Curative Activity Assay:
-
Inoculate the detached leaves with the fungal spore suspension.
-
Incubate the leaves in moist chambers for a period sufficient for infection to occur (e.g., 24 hours).
-
Apply the this compound formulation to the inoculated leaves.
-
Return the leaves to the moist chambers.
-
-
Incubation and Assessment:
-
Incubate all leaves in a growth chamber under optimal conditions for disease development (e.g., specific temperature, humidity, and light cycle).
-
After a set incubation period (e.g., 5-7 days), assess the disease severity by measuring the lesion diameter or the percentage of leaf area infected.
-
Calculate the control efficacy using the following formula:
-
Efficacy (%) = [(Disease Severity in Control - Disease Severity in Treatment) / Disease Severity in Control] x 100
-
-
Visualizations
Proposed Fungicidal Mechanism of this compound
Caption: Proposed fungicidal mechanism of Benzisothiazolinone (BIT).
Experimental Workflow for In Vitro Antifungal Susceptibility Testing
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Logical Flow for In Vivo Efficacy Evaluation
Caption: Decision flow for protective vs. curative in vivo fungicide testing.
References
- 1. benchchem.com [benchchem.com]
- 2. Benzisothiazolinone - Wikipedia [en.wikipedia.org]
- 3. Benzisothiazolinone 5% SC-Leading Supplier Of Pesticides And Agrochemicals, Delivering Globally|Sino Agro [sinoagrochem.com.cn]
- 4. WO2018086633A1 - Bactericide composition including benzisothiazolinone and ethylicin - Google Patents [patents.google.com]
- 5. Investigation of the antibacterial activity of benziothiazolinone against Xanthomonas oryzae pv. oryzae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of benzothiazole-appended bis-triazole-based structural isomers with promising antifungal activity against Rhizoctonia solani - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antifungal activity of a new benzothiazole derivative against Candida in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Detection of Benzisothiazolinone in Consumer Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzisothiazolinone (BIT) is a widely used biocide and preservative in a variety of consumer products, including cosmetics, detergents, paints, and adhesives, to prevent microbial spoilage.[1] However, BIT is also a known contact allergen, and its presence in consumer goods is a subject of regulatory scrutiny and public health interest.[2][3] Accurate and reliable methods for the detection and quantification of BIT in complex matrices are therefore essential for quality control, regulatory compliance, and safety assessment.
These application notes provide detailed protocols for the determination of benzisothiazolinone in consumer products using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Analytical Methods
The primary methods for the quantification of benzisothiazolinone in consumer products are reverse-phase HPLC and LC-MS/MS.[2][4] HPLC with UV detection offers a robust and widely available technique for routine analysis, while LC-MS/MS provides higher sensitivity and selectivity, making it ideal for trace-level detection and confirmation.[2][4]
Data Presentation: Quantitative Method Parameters
The following table summarizes key quantitative parameters for the detection of benzisothiazolinone using HPLC-UV and LC-MS/MS, as reported in the scientific literature.
| Parameter | HPLC-UV | LC-MS/MS | Reference |
| Limit of Detection (LOD) | 0.06 - 0.19 µg/g | 0.001 - 0.010 mg/kg | [5][6] |
| Limit of Quantification (LOQ) | 1 µg/L | 0.004 - 0.007 µg/mL | [7][8] |
| Linearity (R²) Range | 0.9992 - 1.0 | ≥ 0.9929 | [2][5] |
| Recovery Rate | 92.73% - 109.92% | 81.5% - 107.3% | [5][9] |
| Precision (%RSD) | 0.06% - 2.26% | < 7% | [5][10] |
Experimental Protocols
Protocol 1: Determination of Benzisothiazolinone by High-Performance Liquid Chromatography (HPLC) with UV Detection
This protocol is suitable for the quantification of BIT in liquid detergents and similar matrices.[5]
1. Sample Preparation:
-
Accurately weigh approximately 1.0 g of the liquid detergent sample into a 10 mL tube.
-
Add methanol (B129727) to the 10 mL mark.
-
Vortex the solution to ensure thorough mixing.
-
Place the tube in an ultrasonic cleaner for 20 minutes at 30°C for extraction.[5]
-
Centrifuge the sample solution for 5 minutes.
-
Filter the supernatant through a 0.45 µm organic filter membrane prior to HPLC analysis.[5] For some samples, a simple dilution with ultrapure water followed by filtration may be sufficient.[11]
2. Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatography system with a Diode Array Detector (DAD) or UV detector.
-
Column: Agilent ZORBAX SB-C18 (4.6 mm × 250 mm, 5 µm) or equivalent.[5]
-
Mobile Phase: Gradient elution with acetonitrile (B52724) and water.[5]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.[5]
-
Detection Wavelength: 318 nm.[5]
-
Injection Volume: 10 µL.
3. Quantification:
- Prepare a series of standard solutions of benzisothiazolinone in methanol.
- Generate a calibration curve by plotting the peak area against the concentration of the standards.
- Determine the concentration of BIT in the sample by comparing its peak area to the calibration curve.
Protocol 2: Determination of Benzisothiazolinone by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is highly sensitive and suitable for the analysis of BIT in a wide range of consumer products, including cosmetics and household cleaning agents.[2][10]
1. Sample Preparation (Matrix Solid-Phase Dispersion - MSPD):
-
For solid or semi-solid samples, weigh 0.5 g of the sample.
-
Add 2 g of Florisil as the dispersive phase and blend to achieve a homogeneous mixture.[10]
-
Pack the mixture into an empty solid-phase extraction (SPE) cartridge.
-
Elute the benzisothiazolinone from the cartridge with 5 mL of methanol.[10]
-
The resulting extract can be directly analyzed by LC-MS/MS without further cleanup.[10]
2. Sample Preparation (Liquid-Liquid Extraction - LLE):
- For liquid samples, a liquid-liquid extraction can be performed using ethyl acetate.[2]
- Further details on this method can be found in the cited literature.[2]
3. LC-MS/MS Conditions:
-
Instrument: Liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: Kinetex phenyl-hexyl column (100 × 2.1 mm, 2.6 μm) or equivalent.[2]
-
Mobile Phase: Isocratic elution with 0.1% formic acid in methanol and 0.1% formic acid in distilled water (e.g., 75:25, v/v).[2]
-
Flow Rate: 0.5 mL/min.[11]
-
Ionization Mode: Positive electrospray ionization (ESI+).[2]
-
MRM Transitions: For benzisothiazolinone: m/z 152.2 > 134.1.[2] For an internal standard like phenacetin: m/z 180.2 > 110.1.[2]
4. Quantification:
- An internal standard method is recommended for accurate quantification.
- Prepare calibration standards containing known concentrations of benzisothiazolinone and a constant concentration of the internal standard.
- Analyze the standards and samples by LC-MS/MS.
- Construct a calibration curve by plotting the ratio of the peak area of BIT to the peak area of the internal standard against the concentration of BIT.
- Calculate the concentration of BIT in the samples based on this calibration curve.
Visualizations
Experimental Workflow for Benzisothiazolinone Detection
Caption: General workflow for the detection of benzisothiazolinone in consumer products.
Logical Relationship for Method Selection
References
- 1. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analytical Method Development of Benzisothiazolinone, a Biocide, Using LC–MS/MS and a Pharmacokinetic Application in Rat Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trends in Contact Allergy to Preservatives From 2014 to 2023: Benzisothiazolinone on the Rise - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Benzisothiazolinone - analysis - Analytice [analytice.com]
- 8. Simultaneous Determination of Isothiazolinones and Parabens in Cosmetic Products Using Solid-Phase Extraction and Ultra-High Performance Liquid Chromatography/Diode Array Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. scirp.org [scirp.org]
Application Notes and Protocols: Benzothiazolinone Derivatives in Bioactive Molecule Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and biological applications of benzothiazolinone derivatives. This document includes detailed experimental protocols, quantitative biological activity data, and visualizations of key signaling pathways modulated by these compounds, offering valuable insights for researchers in medicinal chemistry and drug discovery.
Introduction
This compound and its related benzothiazole (B30560) scaffolds are privileged heterocyclic structures in medicinal chemistry, demonstrating a broad spectrum of biological activities.[1][2][3] These derivatives are of significant interest due to their efficacy as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[4][5][6] Their versatile structure allows for diverse chemical modifications, enabling the fine-tuning of their pharmacokinetic and pharmacodynamic properties to interact with various biological targets.[7] This document outlines synthetic methodologies for preparing these compounds and summarizes their biological activities, with a focus on their potential as therapeutic agents.
Data Presentation
Table 1: Anticancer Activity of Benzothiazole Derivatives (IC50 Values)
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various benzothiazole derivatives against several human cancer cell lines. This data highlights the potential of these compounds as cytotoxic agents.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 12 | HT29 (Colon) | 0.015 | [2][5] |
| 55 | HT-29 (Colon) | 0.024 | [2][5] |
| H460 (Lung) | 0.29 | [2][5] | |
| A549 (Lung) | 0.84 | [2][5] | |
| MDA-MB-231 (Breast) | 0.88 | [2][5] | |
| 66 | HT-29 (Colon) | 3.72 ± 0.3 | [2][5] |
| A549 (Lung) | 4.074 ± 0.3 | [2][5] | |
| MCF-7 (Breast) | 7.91 ± 0.4 | [2][5] | |
| 67 | HT-29 (Colon) | 3.47 ± 0.2 | [2][5] |
| A549 (Lung) | 3.89 ± 0.3 | [2][5] | |
| MCF-7 (Breast) | 5.08 ± 0.3 | [2][5] | |
| Compound A (nitro substituent) | HepG2 (Liver) | 56.98 (24h), 38.54 (48h) | [4] |
| Compound B (fluorine substituent) | HepG2 (Liver) | 59.17 (24h), 29.63 (48h) | [4] |
| L1 | HepG2 (Liver) | >137 | [8] |
| L2 | HepG2 (Liver) | >137 | [8] |
| L1Pt | HepG2 (Liver) | >137 | [8] |
| L2Pt | HepG2 (Liver) | >137 | [8] |
| 2b | AsPC-1 (Pancreatic) | 12.44 | [3] |
| BxPC-3 (Pancreatic) | 14.99 | [3] | |
| Capan-2 (Pancreatic) | 19.65 | [3] | |
| PTJ64i (Paraganglioma) | 8.49 | [3] | |
| PTJ86i (Paraganglioma) | 16.70 | [3] | |
| 4d | AsPC-1 (Pancreatic) | 7.66 | [3] |
| BxPC-3 (Pancreatic) | 3.99 | [3] | |
| Capan-2 (Pancreatic) | 8.97 | [3] | |
| PTJ64i (Paraganglioma) | 6.79 | [3] | |
| PTJ86i (Paraganglioma) | 12.39 | [3] |
Table 2: Antimicrobial Activity of Benzothiazole Derivatives (MIC Values)
This table presents the minimum inhibitory concentration (MIC) values for a selection of benzothiazole derivatives against various bacterial and fungal strains, demonstrating their potential as antimicrobial agents.
| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |
| 8 | Non-resistant bacterial strains | 200 - 300 | [9] |
| 3 | Non-resistant bacterial strains | 200 - 500 | [9] |
| 18 | P. aeruginosa | 100 | [9] |
| 16c | S. aureus | 0.025 mM | [10] |
| 4c | E. coli | 50 | [11] |
| A. clavatus | 100 | [11] | |
| 4b | C. albicans | 50 | [11] |
| 4g | S. pyogenes | 50 | [11] |
| 6 | E. coli | <44 | [12] |
| C. albicans | <210 | [12] |
Experimental Protocols
Protocol 1: General Synthesis of 2-Arylbenzothiazoles
This protocol describes a common method for the synthesis of 2-arylbenzothiazoles through the condensation of 2-aminothiophenols with aromatic aldehydes.[7][13][14][15]
Materials:
-
Substituted aromatic aldehyde
-
Optional catalyst (e.g., K2S2O8, Ceric Ammonium Nitrate/H2O2)[1][16]
-
Ethanol (B145695) (for recrystallization)
Procedure:
-
In a round-bottom flask, dissolve 2-aminothiophenol (1 equivalent) in glycerol.
-
Add the substituted aromatic aldehyde (1 equivalent) to the solution.
-
If using a catalyst, add it at this stage (e.g., 1 equivalent of K2S2O8 or 0.1 equivalent of CAN with 4 equivalents of H2O2).[1][16]
-
Heat the reaction mixture at 100°C (for K2S2O8 in DMSO/H2O) or 50°C (for CAN/H2O2, solvent-free) and monitor the reaction progress using thin-layer chromatography (TLC).[1][16]
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the crude product.
-
Filter the solid, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure 2-arylbenzothiazole.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Protocol 2: Synthesis of 6-Substituted-2-aminobenzothiazoles
This protocol outlines the synthesis of 2-aminobenzothiazole (B30445) derivatives, which are key intermediates for further functionalization.[17]
Materials:
-
Substituted aniline (B41778)
-
Potassium thiocyanate (B1210189) (KSCN)
-
Bromine
-
Glacial acetic acid
-
Aqueous ethanol (for recrystallization)
Procedure:
-
Dissolve the substituted aniline in glacial acetic acid.
-
Add potassium thiocyanate to the solution.
-
Cool the mixture in an ice bath and slowly add bromine while stirring.
-
Continue stirring at room temperature for the specified time, monitoring the reaction by TLC.
-
Pour the reaction mixture into ice-cold water.
-
Filter the resulting solid, wash with water, and recrystallize from aqueous ethanol to yield the 6-substituted-2-aminobenzothiazole.[17]
-
Confirm the structure of the product using appropriate analytical techniques.
Protocol 3: In Vitro Anticancer Activity Assessment (MTT Assay)
This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell viability, to determine the cytotoxic effects of the synthesized this compound derivatives.[4]
Materials:
-
Human cancer cell lines (e.g., HepG2, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized this compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the synthesized compounds (e.g., 10 to 100 µM) and a vehicle control (DMSO).[4]
-
Incubate the plates for 24 or 48 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value for each compound.
Signaling Pathways and Experimental Workflows
The biological activity of this compound derivatives is often attributed to their ability to modulate key cellular signaling pathways involved in cell proliferation, survival, and inflammation.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of immune and inflammatory responses, and its dysregulation is implicated in cancer.[18][19][20] Some benzothiazole derivatives have been shown to exert their anti-inflammatory and anticancer effects by inhibiting this pathway.[4]
Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.
STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is another critical regulator of cell growth, proliferation, and survival.[21][22][23][24] Its constitutive activation is a hallmark of many cancers, making it an attractive target for anticancer drug development.
Caption: this compound derivatives targeting the STAT3 signaling cascade.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central signaling network that governs cell growth, metabolism, and survival.[25][26][27][28][29] Its aberrant activation is a frequent event in human cancers, and inhibitors of this pathway, including some benzothiazole derivatives, are of great therapeutic interest.
Caption: Modulation of the PI3K/Akt/mTOR pathway by this compound derivatives.
Experimental Workflow: From Synthesis to Biological Evaluation
The following diagram illustrates a typical workflow for the development of bioactive this compound derivatives, from initial synthesis to biological testing.
References
- 1. Synthesis of 2-Aryl Benzothiazoles via K2S2O8-mediated Oxidative Condensation of Benzothiazoles with Aryl Aldehydes [organic-chemistry.org]
- 2. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benthamdirect.com [benthamdirect.com]
- 12. Molecular modelling and antimicrobial activity of newly synthesized benzothiazolo[3,2-a]pyrimidine clubbed thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Benzothiazole synthesis [organic-chemistry.org]
- 15. ijper.org [ijper.org]
- 16. Mild and Highly Efficient Method for the Synthesis of 2-Arylbenzimidazoles and 2-Arylbenzothiazoles [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
- 18. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 19. researchgate.net [researchgate.net]
- 20. bosterbio.com [bosterbio.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 27. The PI3K/AKT/mTOR interactive pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. cusabio.com [cusabio.com]
High-Performance Liquid Chromatography (HPLC) Method for the Determination of Benzothiazolinone
Application Note and Protocol
This document provides a detailed methodology for the quantitative analysis of benzothiazolinone (BIT) using High-Performance Liquid Chromatography (HPLC) with UV detection. The described protocol is intended for researchers, scientists, and professionals in drug development and quality control, offering a robust and reliable method for the determination of BIT in various sample matrices.
Introduction
This compound (1,2-benzisothiazol-3(2H)-one) is a widely used biocide in a variety of commercial and industrial products to prevent microbial degradation. Its presence and concentration are regulated in many applications, necessitating a reliable analytical method for its quantification.[1][2] High-Performance Liquid Chromatography (HPLC) is a powerful and common technique for the separation, identification, and quantification of this compound.[2][3] This application note details a reversed-phase HPLC method coupled with UV detection for the analysis of this compound.
Experimental Protocol
Instrumentation and Equipment
-
HPLC system with a gradient pump
-
Autosampler
-
Column oven
-
UV-Vis detector or Diode Array Detector (DAD)
-
Analytical balance
-
pH meter
-
Sonicator
-
Filtration assembly with 0.20 µm or 0.45 µm membrane filters[2][3]
Reagents and Materials
-
Acetonitrile (HPLC grade)
-
Water (ultra-pure)
-
Formic acid (or Phosphoric acid, HPLC grade)
-
This compound reference standard
-
Methanol (B129727) (HPLC grade, for sample preparation if needed)
Chromatographic Conditions
A representative HPLC method for the analysis of this compound is summarized in the table below.
| Parameter | Value |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | Start with a higher percentage of the aqueous phase (e.g., 90% A), and gradually increase the organic phase (B). A typical gradient might be: 0-2 min, 10-60% B; 2-3 min, 60-100% B; hold for 3 min. |
| Flow Rate | 0.5 - 1.0 mL/min[1][3] |
| Injection Volume | 10 - 20 µL[1] |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm or 275 nm[1][3][4] |
| Run Time | Approximately 10-25 minutes, depending on the gradient.[3] |
Preparation of Standard Solutions
-
Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent, such as methanol or acetonitrile, in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the desired calibration range (e.g., 0.1 - 50 µg/mL).
Sample Preparation
The sample preparation method will vary depending on the matrix.
-
Aqueous Samples (e.g., Washing Liquids):
-
Solid or Semi-Solid Samples:
-
Accurately weigh a known amount of the homogenized sample.
-
Extract the this compound using a suitable solvent (e.g., methanol or acetonitrile) with the aid of sonication or vortexing.
-
Centrifuge the extract to separate any solid material.
-
Filter the supernatant through a 0.45 µm membrane filter before injection.
-
-
Complex Matrices (e.g., Wastewater, Biological Samples):
-
Solid-Phase Extraction (SPE) may be necessary for sample clean-up and concentration.[2][5]
-
Condition an appropriate SPE cartridge (e.g., C18) with methanol and then water.
-
Load the sample onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the this compound with a suitable solvent (e.g., acetonitrile).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase before injection.
-
Data Presentation
The quantitative data for the analysis of this compound should be summarized for clarity and easy comparison.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% |
Table 2: Method Validation Summary
| Parameter | Typical Performance |
| Linearity (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | Dependent on instrumentation and matrix |
| Limit of Quantification (LOQ) | Dependent on instrumentation and matrix |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (% RSD) | ≤ 5% |
Visualization
Experimental Workflow
The logical flow of the experimental protocol for the HPLC analysis of this compound is illustrated in the following diagram.
Caption: Experimental workflow for HPLC analysis of this compound.
Signaling Pathway (Illustrative)
While this compound itself is not part of a signaling pathway in the traditional sense, a diagram can illustrate its mode of action as a biocide, which involves disrupting cellular processes.
Caption: Mode of action of this compound as a biocide.
References
- 1. scirp.org [scirp.org]
- 2. benchchem.com [benchchem.com]
- 3. Method Development and Validation of the Simultaneous Analysis of Methylisothiazolinone, Methylchloroisothiazolinone, Benzisothiazolinone and Bronopol in Washing-Up Liquid [scirp.org]
- 4. HPLC Method for Analysis of Benzisothiazolinone (BIT) on Newcrom R1 Column | SIELC Technologies [sielc.com]
- 5. Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Benzothiazoline Derivatives as Versatile Reagents in Carbon-Carbon Bond Construction
A Clarification on Terminology: While the query specified "benzothiazolinone," a comprehensive review of the chemical literature indicates that this compound is primarily utilized as a biocide and preservative, with limited to no documented applications as a reagent for carbon-carbon bond formation.[1][2][3] Conversely, the closely related scaffold, benzothiazoline (B1199338) , has emerged as a highly versatile and powerful tool in modern organic synthesis for the construction of C-C bonds.[4] This document will therefore focus on the applications of benzothiazoline derivatives, assuming a likely interest in the synthetically active compound.
Introduction
Benzothiazolines have traditionally been employed as hydrogenation reagents. However, recent advancements, particularly in the realms of photochemistry and radical chemistry, have unveiled their potential as potent carbanion and radical transfer reagents.[1][5] This has led to their application in a variety of carbon-carbon bond-forming reactions, including hydroalkylation, hydroacylation, and other coupling processes.[4] Their utility is underscored by their operational simplicity, broad substrate tolerance, and diverse activation modes.[1][5]
Activation Mechanisms of Benzothiazolines
Benzothiazoline derivatives can be activated through several distinct mechanisms to generate reactive intermediates for C-C bond formation. These pathways are crucial for understanding the reaction scope and designing new synthetic methodologies.
Caption: Key activation pathways of benzothiazoline for C-C bond formation.
Applications in Carbon-Carbon Bond Construction
Hydroalkylation and Hydroacylation of Michael Acceptors
Benzothiazolines serve as effective precursors for alkyl and acyl radicals, which can participate in conjugate addition reactions with Michael acceptors. These reactions can be initiated under both thermal and photolytic conditions.[6]
Table 1: Thermal Hydroalkylation and Hydroacylation of Michael Acceptors [6]
| Entry | Michael Acceptor | Benzothiazoline Derivative | Product | Yield (%) |
| 1 | Phenyl-substituted methylenemalononitrile | N-Benzylbenzothiazoline | Benzylated product | 98 |
| 2 | Barbituric acid derivative | N-Benzoylbenzothiazoline | Benzoylated product | 85 |
| 3 | α,β-unsaturated dicarbonyl | N-Benzylbenzothiazoline | Benzylated product | 91 |
| 4 | α,β-unsaturated monocarbonyl | N-Benzoylbenzothiazoline | Benzoylated product | 56 |
Experimental Protocol: General Procedure for Thermal Hydroalkylation/Hydroacylation [6]
-
To a solution of the Michael acceptor (0.5 mmol) in isopropanol (B130326) (for hydroalkylation) or 1,2-dichloroethane (B1671644) (for hydroacylation) (2.0 mL) is added the corresponding benzothiazoline derivative (0.6 mmol).
-
The reaction mixture is stirred at 80 °C in a sealed tube.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired product.
Photocatalyst-Free Acylation of Heterocycles
Direct photoexcitation of benzothiazolines can generate acyl radicals for the functionalization of various heterocycles, such as quinoxaline-2-ones and isonitriles, without the need for an external photocatalyst.[6]
Table 2: Photocatalyst-Free Acylation of Quinoxaline-2-ones [6]
| Entry | Benzothiazoline Derivative (Acyl Source) | Product | Yield (%) |
| 1 | N-Benzoylbenzothiazoline (electron-rich substituent) | C3-Acylated quinoxaline-2-one | 56 |
| 2 | N-Benzoylbenzothiazoline (electron-poor substituent) | C3-Acylated quinoxaline-2-one | 51 |
| 3 | N-(Furan-2-carbonyl)benzothiazoline | C3-(Furan-2-carbonyl)-quinoxaline-2-one | 71 |
| 4 | N-Alkylacylbenzothiazoline | C3-Alkylacylated quinoxaline-2-one | 46-49 |
Experimental Protocol: General Procedure for Photocatalyst-Free Acylation [6]
-
A mixture of the quinoxaline-2-one (0.2 mmol), the benzothiazoline derivative (0.4 mmol), and solvent (e.g., DCM, 2.0 mL) is placed in a sealed reaction vessel.
-
The mixture is degassed and then irradiated with a blue LED light source at room temperature.
-
The reaction is stirred until completion as indicated by TLC analysis.
-
The solvent is evaporated, and the residue is purified by flash column chromatography to yield the acylated product.
Caption: Experimental workflow for photocatalyst-free acylation.
Asymmetric Hydroalkylation and Acylation
Chiral phosphoric acids can be employed as catalysts in combination with photoredox catalysis to achieve enantioselective hydroalkylation and acylation reactions using benzothiazolines.[1]
Table 3: Enantioselective Alkyl and Acyl Group Transfer [6]
| Entry | Alkyl/Acyl Group | Yield (%) | Enantioselectivity (ee %) |
| 1 | p-Methylbenzyl | 97 | 95 |
| 2 | p-Fluorobenzyl | 99 | 82 |
| 3 | tert-Butyl | 85 | 71 |
| 4 | Benzoyl | 30 | 61 |
| 5 | Acetyl | 53 | 42 |
Experimental Protocol: General Procedure for Asymmetric Hydroalkylation [1]
-
To a solution of the aldimine (0.1 mmol) and a chiral phosphoric acid catalyst (10 mol%) in a suitable solvent (e.g., CH2Cl2) is added the benzothiazoline derivative (0.12 mmol).
-
The reaction mixture is stirred under an inert atmosphere and irradiated with a visible light source.
-
The reaction is monitored by TLC or HPLC.
-
Upon completion, the reaction mixture is concentrated and the residue is purified by column chromatography to afford the chiral product.
Caption: Proposed mechanism for asymmetric hydroalkylation.
Conclusion
Benzothiazoline derivatives have proven to be valuable and versatile reagents for the construction of carbon-carbon bonds in organic synthesis. Their ability to act as precursors for both carbanionic and radical intermediates under various activation conditions, including thermal and photochemical methods, opens up a wide range of synthetic possibilities. The protocols and data presented herein provide a foundation for researchers, scientists, and drug development professionals to explore and utilize these powerful reagents in their own synthetic endeavors. Further research into expanding the scope of these reactions and developing new catalytic systems will undoubtedly continue to enhance the utility of benzothiazolines in modern organic chemistry.
References
- 1. Benzisothiazolinone - Wikipedia [en.wikipedia.org]
- 2. Properties and Synthesis of Benzoisothiazolinones - IRO Biocide [irobiocide.com]
- 3. dermnetnz.org [dermnetnz.org]
- 4. Benzothiazolines Acting as Carbanion and Radical Transfer Reagents in Carbon–Carbon Bond Construction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Benzisothiazoles synthesis [organic-chemistry.org]
Application Notes and Protocols for Antimicrobial Efficacy Testing of Benzothiazolinone Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the antimicrobial efficacy of formulations containing benzisothiazolinone (BIT), a widely used biocide in various industrial and consumer products.[1][2] This document outlines the mechanism of action of BIT, presents its antimicrobial spectrum through quantitative data, and offers detailed protocols for key efficacy tests.
Introduction to Benzisothiazolinone (BIT)
1,2-benzisothiazolin-3-one (BIT) is a broad-spectrum antimicrobial agent effective against a wide range of bacteria, fungi, and yeasts.[1] Its primary function in formulations is as a preservative to prevent microbial spoilage, thereby extending product shelf-life and maintaining quality.[3] BIT is stable over a broad pH (typically 3-12) and temperature range (up to 200°C), making it a versatile choice for various aqueous-based products, including paints, adhesives, cleaning agents, and polymer emulsions.[4]
Mechanism of Action
Benzisothiazolinone, like other isothiazolinones, exerts its antimicrobial effect through a non-specific action.[5] The primary mechanism involves the inhibition of microbial growth by disrupting metabolic pathways.[6] BIT targets and reacts with thiol-containing proteins and enzymes within the microbial cells. This interaction leads to the disruption of normal cellular functions, such as respiration and energy generation, ultimately inhibiting growth and leading to cell death.[7] This non-specific mode of action makes the development of microbial resistance highly unlikely.[5]
Data Presentation: Antimicrobial Efficacy of Benzothiazolinone
The following tables summarize the antimicrobial efficacy of this compound (BIT). The data is presented as Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Note: The active ingredient concentration in the BIT formulation tested can influence the MIC values. The data presented below is compiled from various sources and should be used as a reference.
Table 1: Minimum Inhibitory Concentration (MIC) of Benzisothiazolinone (BIT) against Bacteria
| Microorganism | Strain | MIC (ppm) | Reference |
| Escherichia coli | NTCT 9001 | 1060 | [8] |
| Escherichia coli | - | 30 | [9] |
| Pseudomonas aeruginosa | - | 200 | [9] |
| Staphylococcus aureus | ATCC 25923 | 212 | [6][8] |
| Staphylococcus aureus | - | 30 | [9] |
| Proteus vulgaris | - | 90 | [9] |
| Bacillus subtilis | - | 100 | [9] |
| Typhoid bacillus | - | 40 | [9] |
Note: The MIC values from reference[9] are for a BIT formulation with a 32% active ingredient concentration.
Table 2: Minimum Inhibitory Concentration (MIC) of Benzisothiazolinone (BIT) against Fungi and Yeast
| Microorganism | Strain | MIC (ppm) | Reference |
| Aspergillus niger | - | 300 | [9][10] |
| Cladosporium herbarum | - | 100 | [9][10] |
| Penicillium funiculosum | - | 150 | [10] |
| Rhizopus nigricans | - | 450 | [9][10] |
| Moniliformin | - | 500 | [9] |
| Brewer's yeast (Saccharomyces cerevisiae) | - | 200 | [9][10] |
Note: The MIC values from references[9][10] are for a BIT formulation with a 32% active ingredient concentration.
Table 3: Illustrative Data Presentation for Zone of Inhibition Testing
| Microorganism | BIT Concentration (ppm) | Zone of Inhibition (mm) |
| Staphylococcus aureus | e.g., 500 | Record data here |
| Escherichia coli | e.g., 500 | Record data here |
| Pseudomonas aeruginosa | e.g., 1000 | Record data here |
| Candida albicans | e.g., 500 | Record data here |
| Aspergillus brasiliensis | e.g., 1000 | Record data here |
Table 4: Illustrative Data Presentation for Time-Kill Assay
Quantitative data for time-kill assays with benzisothiazolinone is formulation-dependent. Table 4 serves as a template for presenting log reduction data at various time points. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in the initial microbial population.[8]
| Microorganism | BIT Concentration (ppm) | 0 hours (Log CFU/mL) | 1 hour (Log Reduction) | 6 hours (Log Reduction) | 24 hours (Log Reduction) |
| Staphylococcus aureus | e.g., 250 | Initial count | Record data here | Record data here | Record data here |
| Escherichia coli | e.g., 1000 | Initial count | Record data here | Record data here | Record data here |
| Pseudomonas aeruginosa | e.g., 1500 | Initial count | Record data here | Record data here | Record data here |
Experimental Protocols
Detailed methodologies for key antimicrobial efficacy tests are provided below. These protocols are based on established standards and can be adapted for specific benzisothiazolinone formulations.
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol follows the general principles of the Clinical and Laboratory Standards Institute (CLSI) for broth microdilution.[4]
Objective: To determine the lowest concentration of a benzisothiazolinone formulation that inhibits the visible growth of a microorganism.
Materials:
-
Benzisothiazolinone (BIT) stock solution
-
Sterile 96-well microtiter plates
-
Sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi
-
Microorganism culture in the logarithmic growth phase
-
Sterile saline or broth for dilution
-
Spectrophotometer or McFarland standards
-
Incubator
Procedure:
-
Preparation of BIT Dilutions:
-
Prepare a stock solution of the BIT formulation in a suitable solvent (e.g., sterile deionized water, DMSO).[4]
-
Perform serial two-fold dilutions of the stock solution in the appropriate sterile broth within the 96-well plate. The final volume in each well should be 100 µL.
-
-
Inoculum Preparation:
-
Culture the test microorganism on a suitable agar (B569324) medium.
-
Prepare a suspension of the microorganism in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.[4]
-
Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[4]
-
-
Inoculation:
-
Add 100 µL of the diluted microbial suspension to each well containing the BIT dilutions.
-
Include a positive control well (broth with inoculum, no BIT) and a negative/sterility control well (broth only).[4]
-
-
Incubation:
-
Incubate the plate at the optimal temperature for the microorganism (e.g., 35-37°C for most bacteria) for 18-24 hours.[6]
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the BIT formulation that completely inhibits visible growth.[6] This can be confirmed by measuring the optical density with a plate reader.
-
Protocol 2: Zone of Inhibition by Agar Disk/Well Diffusion
This qualitative method is used to assess the ability of a benzisothiazolinone formulation to inhibit microbial growth on an agar surface.[5][10]
Objective: To qualitatively determine the antimicrobial activity of a BIT formulation by measuring the zone of growth inhibition.
Materials:
-
Benzisothiazolinone (BIT) formulation
-
Sterile paper disks (6 mm diameter) or agar well cutter
-
Mueller-Hinton Agar (MHA) plates
-
Microorganism culture
-
Sterile swabs
-
Sterile forceps
-
Incubator
-
Ruler or calipers
Procedure:
-
Inoculum Preparation:
-
Prepare a microbial suspension adjusted to a 0.5 McFarland standard as described in the MIC protocol.
-
-
Plate Inoculation:
-
Using a sterile swab, evenly spread the microbial suspension across the entire surface of an MHA plate to create a uniform lawn of bacteria.[5]
-
-
Application of BIT:
-
Disk Diffusion: Impregnate sterile paper disks with a known concentration of the BIT formulation and place them on the inoculated agar surface using sterile forceps.[11]
-
Well Diffusion: Use a sterile cork borer to create wells (6-8 mm in diameter) in the agar. Pipette a known volume (e.g., 50-100 µL) of the BIT formulation into each well.[12]
-
-
Incubation:
-
Incubate the plates at an appropriate temperature (e.g., 35-37°C) for 18-24 hours.[5]
-
-
Measurement and Interpretation:
Protocol 3: Time-Kill Assay (Suspension-Based)
This protocol is based on the ASTM E2315 standard guide and is used to determine the rate at which an antimicrobial agent kills a microbial population over time.
Objective: To quantitatively measure the reduction in a microbial population after exposure to a benzisothiazolinone formulation over specified time intervals.
Materials:
-
Benzisothiazolinone (BIT) formulation
-
Microorganism culture
-
Sterile test tubes or flasks
-
Sterile saline or broth
-
Neutralizer solution (e.g., D/E Neutralizing Broth)
-
Sterile agar plates (e.g., Tryptic Soy Agar)
-
Incubator
-
Vortex mixer
Procedure:
-
Preparation:
-
Prepare a standardized suspension of the test microorganism (typically 10⁶ to 10⁸ CFU/mL).
-
Dispense a defined volume of the BIT formulation into sterile test vessels. Include a control vessel with a non-antimicrobial solution (e.g., saline).
-
-
Inoculation:
-
Add a small volume of the microbial suspension to the test and control vessels (usually a 1:10 or 1:100 ratio of inoculum to formulation). Mix immediately.
-
-
Sampling:
-
At predetermined time points (e.g., 0, 1, 5, 15, 30, 60 minutes, and 4, 8, 24 hours), withdraw an aliquot from each vessel.[7]
-
-
Neutralization and Plating:
-
Immediately transfer the aliquot into a neutralizer solution to stop the antimicrobial action.
-
Perform serial dilutions of the neutralized sample in sterile saline.
-
Plate the dilutions onto agar plates.
-
-
Incubation and Counting:
-
Incubate the plates under appropriate conditions until colonies are visible.
-
Count the number of colony-forming units (CFU) on each plate and calculate the CFU/mL for each time point.
-
-
Data Analysis:
-
Calculate the log reduction in CFU/mL at each time point compared to the initial count at time zero.
-
Plot the log CFU/mL versus time to generate a time-kill curve.
-
References
- 1. m.youtube.com [m.youtube.com]
- 2. akjournals.com [akjournals.com]
- 3. microbe-investigations.com [microbe-investigations.com]
- 4. nelsonlabs.com [nelsonlabs.com]
- 5. researchgate.net [researchgate.net]
- 6. emerypharma.com [emerypharma.com]
- 7. researchgate.net [researchgate.net]
- 8. microchemlab.com [microchemlab.com]
- 9. hereditybio.in [hereditybio.in]
- 10. youtube.com [youtube.com]
- 11. diva-portal.org [diva-portal.org]
- 12. bio.libretexts.org [bio.libretexts.org]
Application of Benzothiazolinones in Anti-Cancer Drug Development: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzothiazolinone and its related benzothiazole (B30560) scaffolds have emerged as a significant class of heterocyclic compounds in the field of medicinal chemistry, particularly in the development of novel anti-cancer therapeutics. These compounds exhibit a broad spectrum of biological activities, and their derivatives have been extensively investigated for their potential to inhibit cancer cell proliferation, induce apoptosis, and modulate key signaling pathways involved in tumorigenesis. This document provides detailed application notes on the anti-cancer properties of various this compound derivatives, summarizes key quantitative data, and offers comprehensive protocols for the experimental evaluation of these compounds.
Data Presentation: In Vitro Cytotoxicity and In Vivo Efficacy
The anti-cancer potential of this compound derivatives is primarily evaluated through in vitro cytotoxicity assays against a panel of human cancer cell lines and further validated in in vivo models. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the in vitro potency of these compounds.
In Vitro Cytotoxicity Data (IC50)
The following table summarizes the IC50 values of several notable this compound and benzothiazole derivatives against various cancer cell lines.
| Compound ID | Cancer Cell Line | Cell Line Origin | IC50 (µM) | Reference |
| PB11 | U87 | Glioblastoma | < 0.05 | [1][2] |
| HeLa | Cervical Cancer | < 0.05 | [1][2] | |
| 12a | C42B | Prostate Cancer | 2.81 | [3][4] |
| LNCaP | Prostate Cancer | 4.31 | [3][4] | |
| 22RV1 | Prostate Cancer | 2.13 | [3][4] | |
| PC3 | Prostate Cancer | 2.04 | [3][4] | |
| YLT322 | A panel of 24 cancer cell lines | Various | 0.39 - 7.70 | [5][6] |
| D8 | HeLa | Cervical Cancer | 1.48 | |
| MCF-7 | Breast Cancer | 1.47 | ||
| HT29 | Colon Cancer | 1.52 | ||
| A549 | Lung Cancer | 1.94 | ||
| Chlorobenzyl indole (B1671886) semicarbazide (B1199961) benzothiazole 55 | HT-29 | Colon Cancer | 0.024 | [7][8][9] |
| H460 | Lung Cancer | 0.29 | [7][8][9] | |
| A549 | Lung Cancer | 0.84 | [7][8][9] | |
| MDA-MB-231 | Breast Cancer | 0.88 | [7][8][9] | |
| Compound 6b | MCF-7 | Breast Cancer | 5.15 | [10] |
| Compound 4 | MCF-7 | Breast Cancer | 8.64 | [10] |
| Compound 5c | MCF-7 | Breast Cancer | 7.39 | [10] |
| Compound 5d | MCF-7 | Breast Cancer | 7.56 | [10] |
| Compound 7 | Ehrlich Ascites Carcinoma | Murine Mammary Carcinoma | 0.04255 (µg/mL) | [11] |
| Compound 3a | Ehrlich Ascites Carcinoma | Murine Mammary Carcinoma | 0.05015 (µg/mL) | [11] |
| Compound 3b | Ehrlich Ascites Carcinoma | Murine Mammary Carcinoma | 0.05045 (µg/mL) | [11] |
In Vivo Anti-Tumor Activity
The efficacy of lead compounds is further assessed in preclinical animal models, typically using xenografts of human tumors in immunocompromised mice.
| Compound ID | Xenograft Model | Dose (mg/kg/day) | Tumor Growth Inhibition (%) | Reference |
| YLT322 | HepG2 (Hepatocellular Carcinoma) | 50 | 35.2 | [12] |
| 100 | 51.8 | [12] | ||
| 150 | 68.4 | [12] | ||
| HCT116 (Colon Cancer) | 37.5 | 31.5 | [12] | |
| 75 | 49.7 | [12] | ||
| 150 | 65.1 | [12] | ||
| XC-591 | 4T1 (Murine Breast Cancer) | Not specified | Significant inhibition | [13][14][15] |
Key Signaling Pathways and Mechanisms of Action
This compound derivatives exert their anti-cancer effects through various mechanisms, primarily by inducing apoptosis, causing cell cycle arrest, and inhibiting crucial signaling pathways.
Apoptosis Induction
A primary mechanism of action for many this compound-based compounds is the induction of programmed cell death, or apoptosis. This is often mediated through the intrinsic (mitochondrial) pathway.
Caption: Intrinsic apoptosis pathway induced by this compound derivatives.
PI3K/AKT Signaling Pathway Inhibition
Several this compound derivatives have been shown to suppress the PI3K/AKT signaling pathway, which is a critical regulator of cell survival and proliferation and is often hyperactivated in cancer.
Caption: Inhibition of the PI3K/AKT signaling pathway by benzothiazolinones.
STAT3 Signaling Pathway Inhibition
The STAT3 signaling pathway is another key target for this compound-based anti-cancer agents. Constitutive activation of STAT3 is common in many cancers and promotes cell proliferation and survival.
Caption: Inhibition of the STAT3 signaling pathway by benzothiazolinones.
Experimental Workflow for Evaluation of this compound Derivatives
A systematic approach is essential for the preclinical evaluation of novel this compound-based anti-cancer drug candidates. The following workflow outlines the key experimental stages.
Caption: General experimental workflow for preclinical evaluation.
Detailed Experimental Protocols
MTT Cell Viability Assay
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in viable cells. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well flat-bottom microplates
-
This compound derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly by pipetting up and down to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V-FITC binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent dye that intercalates with DNA but cannot cross the intact membrane of viable cells, thus staining late apoptotic and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
-
Flow cytometer
Protocol:
-
Cell Preparation: Harvest cells (both adherent and suspension) after treatment and wash them twice with cold PBS.
-
Cell Staining: Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Data Analysis: Analyze the dot plots to quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Cell Cycle Analysis by Propidium Iodide (PI) Staining
Principle: This method uses PI to stain the DNA of fixed and permeabilized cells. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Treated and untreated cells
-
Cold 70% ethanol (B145695)
-
PI staining solution (containing PI and RNase A in PBS)
-
Flow cytometer
Protocol:
-
Cell Fixation: Harvest cells and wash with cold PBS. Resuspend the cell pellet in 1 mL of cold PBS and add it dropwise to 4 mL of ice-cold 70% ethanol while vortexing. Fix the cells overnight at -20°C.
-
Cell Staining: Centrifuge the fixed cells and wash the pellet with PBS. Resuspend the cells in 500 µL of PI staining solution.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Western Blotting for Signaling Pathway Analysis
Principle: Western blotting is used to detect specific proteins in a cell lysate. This technique is crucial for assessing the effect of this compound derivatives on the expression and phosphorylation status of key proteins in signaling pathways like PI3K/AKT, STAT3, and the apoptosis cascade.
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-STAT3, anti-STAT3, anti-cleaved caspase-3, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction: Lyse cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
SDS-PAGE: Denature protein samples and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate. Detect the signal using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
In Vitro Tubulin Polymerization Assay
Principle: This assay measures the effect of compounds on the polymerization of purified tubulin into microtubules. The increase in microtubule mass is monitored by an increase in fluorescence of a reporter molecule that binds to polymerized tubulin.
Materials:
-
Tubulin polymerization assay kit (containing purified tubulin, GTP, and fluorescent reporter)
-
This compound derivative
-
96-well black microplate
-
Fluorescence plate reader
Protocol:
-
Reagent Preparation: Prepare the tubulin reaction mixture on ice according to the kit manufacturer's instructions.
-
Assay Setup: Add the test compound at various concentrations to the wells of a pre-warmed 37°C 96-well plate.
-
Initiation of Polymerization: Add the tubulin reaction mixture to each well to initiate polymerization.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C and measure the fluorescence intensity at regular intervals for 60-90 minutes.
-
Data Analysis: Plot fluorescence intensity versus time to generate polymerization curves. Calculate the rate of polymerization and the IC50 value for tubulin polymerization inhibition.[3][4]
References
- 1. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiproliferative benzothiazoles incorporating a trimethoxyphenyl scaffold as novel colchicine site tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Novel Benzothiazole Derivative YLT322 Induces Apoptosis via the Mitochondrial Apoptosis Pathway In Vitro with Anti-Tumor Activity in Solid Malignancies | PLOS One [journals.plos.org]
- 6. A Novel Benzothiazole Derivative YLT322 Induces Apoptosis via the Mitochondrial Apoptosis Pathway In Vitro with Anti-Tumor Activity in Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. flore.unifi.it [flore.unifi.it]
- 10. Synthesis and cytotoxic activity of certain benzothiazole derivatives against human MCF-7 cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and evaluation of some novel benzothiazole derivatives as potential anticancer and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Antitumor and antimetastatic activities of a novel benzothiazole-2-thiol derivative in a murine model of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of 1,2-Benzisothiazolin-3-one (BIT) in Preventing Microbial Growth in Paints and Coatings
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,2-Benzisothiazolin-3-one (BIT) is a broad-spectrum biocide widely employed for the preservation of water-based products, including paints and coatings. Its primary role is to protect these products from microbial spoilage during storage ("in-can preservation") and to a certain extent, the dried film.[1][2] Microbial contamination in paints can lead to undesirable effects such as changes in viscosity, gas formation, unpleasant odors, and discoloration. BIT is effective against a wide range of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi and yeasts.[3][4]
Mechanism of Action
The antimicrobial activity of BIT stems from its ability to disrupt essential cellular processes. The active N-S bond in the isothiazolinone ring reacts with sulfur-containing proteins and enzymes within microbial cells.[3][5][6] This interaction leads to the inhibition of key metabolic pathways and can also disrupt the structure of DNA, preventing replication and ultimately leading to cell death.[3][7][8] This non-specific mode of action makes the development of microbial resistance highly unlikely.[3][9][10]
Data Presentation
Table 1: Recommended Concentration and Efficacy of Benzisothiazolinone (BIT) in Paint Formulations
| Parameter | Concentration Range | Source(s) |
| Typical Use in Commercial Paints | 200–400 ppm | [11][10][12][13] |
| Observed Range in European Retail Paints | 0.1–462.5 ppm | [14] |
| Recommended Dosage (as a 20% solution) | 0.05–0.15% w/w | [3][12] |
Table 2: Minimum Inhibitory Concentration (MIC) of Benzisothiazolinone (BIT) Against Common Bacteria
| Bacterial Species | Minimum Inhibitory Concentration (ppm) | Source(s) |
| Bacillus subtilis | 40 | [9] |
| Burkholderia cepacia | 80 | [9] |
| Enterobacter cloacae | 80 | [9] |
| Escherichia coli | 40 | [9] |
| Proteus vulgaris | 125 | [9] |
| Pseudomonas aeruginosa | 250 | [9] |
| Pseudomonas putida | 250 | [9] |
| Staphylococcus aureus | 40 | [9] |
| Streptococcus faecalis | 40 | [9] |
| Streptococcus lactis | 40 | [9] |
Table 3: Minimum Inhibitory Concentration (MIC) of Benzisothiazolinone (BIT) Against Common Fungi
| Fungal Species | Minimum Inhibitory Concentration (ppm) | Source(s) |
| Aspergillus niger | 300 | [15] |
| Penicillium funiculosum | 150 | [15] |
| Cladosporium herbarum | 100 | [15] |
| Rhizopus nigricans | 450 | [15] |
| Fusarium species | 500 | [15] |
| Saccharomyces cerevisiae | 200 | [15] |
| Note: Data for fungal MIC is for a BIT product with an active ingredient concentration of 32%.[15] |
Experimental Protocols
Protocol 1: Preparation of a Lab-Scale Water-Based Paint Formulation
Objective: To prepare a standardized lab-scale paint formulation for evaluating the efficacy of BIT.
Materials:
-
Deionized water
-
Dispersing agent
-
Defoamer
-
Titanium dioxide (TiO2) and other extender pigments
-
Binder (e.g., acrylic emulsion)
-
Coalescing agent
-
Thickener
-
Benzisothiazolinone (BIT) solution (e.g., 20% active ingredient)
-
High-speed disperser
-
Mixing vessel
-
Hegman gauge
Procedure:
-
Mill Base Preparation: a. To the mixing vessel, add the initial charge of deionized water. b. Under slow agitation, add the dispersing agent and a portion of the defoamer.[3] c. Gradually add the titanium dioxide and other extender pigments to create a vortex.[3] d. Increase the speed of the disperser to achieve a fine dispersion of the pigments (typically 20-30 minutes). The fineness of the grind should be checked using a Hegman gauge.[3]
-
Let-Down Stage: a. Reduce the disperser speed to a slow agitation. b. Slowly add the binder (acrylic emulsion) to the pigment dispersion.[3] c. Add the remaining deionized water, coalescing agent, and the rest of the defoamer.[3] d. Addition of Preservative: Add the calculated amount of BIT solution to the formulation. For example, to achieve a 300 ppm concentration of active BIT using a 20% solution, add 1.5 grams of the solution to 1 kg of paint.[3] e. Slowly add the thickener while mixing until the desired viscosity is achieved.[3] f. Continue mixing for an additional 10-15 minutes to ensure homogeneity.[3]
Protocol 2: In-Can Preservative Efficacy Testing (Challenge Test) - Based on ASTM D2574
Objective: To evaluate the effectiveness of BIT in preventing microbial growth in a paint formulation when challenged with a mixed microbial inoculum.
Materials:
-
Paint samples (with and without BIT)
-
Sterile containers
-
Mixed microbial inoculum (containing relevant bacteria and fungi, e.g., Pseudomonas aeruginosa, Staphylococcus aureus, Aspergillus niger, Penicillium funiculosum)
-
Sterile pipettes and spatulas
-
Tryptic Soy Agar (TSA) plates
-
Sabouraud Dextrose Agar (SDA) plates
-
Incubator
Procedure:
-
Inoculation (Cycle 1): a. Aseptically transfer a known volume (e.g., 50 mL) of the test paint into a sterile container. b. Inoculate the paint sample with a specified concentration of the mixed microbial inoculum (e.g., 10^6 CFU/mL). c. Thoroughly mix the inoculum into the paint using a sterile spatula.[3] d. Incubate the inoculated paint at a suitable temperature (e.g., 28-30°C) for a specified period (e.g., 7 days).[16]
-
Evaluation (Cycle 1): a. At specified intervals (e.g., Day 1, 2, 5, and 7), visually inspect the paint for signs of spoilage such as gas formation, discoloration, or changes in viscosity.[3] b. Aseptically collect a small sample from the surface of the paint using a sterile loop and streak it onto TSA and SDA plates.[3] c. Incubate the TSA plates at 30-35°C for 24-48 hours and the SDA plates at 20-25°C for 3-5 days.[3] d. After incubation, evaluate the plates for microbial growth and assign a rating based on the scale in Table 4.
-
Re-inoculation (Cycle 2): a. After the first 7-day cycle, re-inoculate the paint samples with the same microbial inoculum. b. Repeat the incubation and evaluation steps as in Cycle 1.[16]
Table 4: Evaluation Criteria for Microbial Challenge Testing (Based on ASTM D2574)
| Rating | Description of Growth |
| 0 | No growth observed |
| 1 | Traces of growth (1-9 colonies) |
| 2 | Light growth (10-99 colonies) |
| 3 | Moderate growth (>100 distinct colonies) |
| 4 | Heavy growth (continuous and indistinguishable smears of colony growth) |
| Source: Adapted from ASTM D2574.[16] |
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
Objective: To determine the lowest concentration of BIT that inhibits the visible growth of a specific microorganism.
Materials:
-
Benzisothiazolinone (BIT) stock solution
-
96-well microtiter plates
-
Appropriate liquid growth medium (e.g., Tryptic Soy Broth for bacteria, Sabouraud Dextrose Broth for fungi)
-
Microbial inoculum (standardized to a specific concentration)
-
Sterile pipette tips and multichannel pipette
-
Incubator
-
Plate reader (optional)
Procedure:
-
Preparation of Test Substance Dilutions: a. Add a defined volume of the growth medium to all wells of a 96-well microtiter plate. b. Create a serial dilution of the BIT stock solution across the wells of the plate.[17] c. Ensure one column serves as a positive control (broth + inoculum, no BIT) and another as a negative/sterility control (broth only).[17]
-
Inoculation: a. Add the prepared microbial inoculum to all wells except the sterility control.[17]
-
Incubation: a. Incubate the plate at the optimal temperature for the specific microorganism for a defined period (e.g., 24-48 hours for bacteria, 48-72 hours for fungi).[15]
-
MIC Determination: a. After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of BIT in a well that shows no visible growth (i.e., the well is clear).[17] b. This can be confirmed by using a plate reader to measure the optical density at a suitable wavelength (e.g., 600 nm).[17]
Visualizations
Caption: Mechanism of action of Benzisothiazolinone (BIT) on microbial cells.
Caption: Workflow for in-can preservative efficacy challenge test.
References
- 1. specialchem.com [specialchem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. specialchem.com [specialchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. cneasychem.com [cneasychem.com]
- 8. Main Uses of Benzisothiazolinone CAS - NANTONG REFORM PETRO-CHEMICAL CO., LTD. [reformchem.com]
- 9. atamankimya.com [atamankimya.com]
- 10. atamankimya.com [atamankimya.com]
- 11. Benzisothiazolinone - Wikipedia [en.wikipedia.org]
- 12. atamankimya.com [atamankimya.com]
- 13. diva-portal.org [diva-portal.org]
- 14. research.regionh.dk [research.regionh.dk]
- 15. benchchem.com [benchchem.com]
- 16. microbe-investigations.com [microbe-investigations.com]
- 17. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Improving the yield of benzothiazolinone synthesis reactions
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions (FAQs) to address common challenges in the synthesis of benzothiazolinones, with a focus on improving reaction yields and product purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for 1,2-benzisothiazolin-3-one (BIT)?
A1: The two most common synthetic pathways for 1,2-benzisothiazolin-3-one (BIT) are:
-
From 2,2'-Dithiobis(benzoic acid) or its derivatives: This is a traditional laboratory and older industrial method. It involves the chemical cleavage of the disulfide bond of a dibenzoic acid disulfide derivative, followed by cyclization to form the benzisothiazolinone ring.[1][2]
-
From o-Chlorobenzonitrile: This modern industrial route involves reacting o-chlorobenzonitrile with a sulfur source (like anhydrous sodium hydrosulfide) to form o-mercaptobenzonitrile, which is then treated with a halogenating agent (e.g., chlorine) in the presence of water to induce oxidative cyclization.[1][3]
Q2: What are the typical yields and purities for these synthesis routes?
A2: Yields and purities are highly dependent on the specific reaction conditions and purification methods.
-
The synthesis from 2,2'-dithiobis(benzoic acid) in a laboratory setting can produce yields of around 40-50%, often with high purity.[2] An older industrial process using a similar starting material reported yields of 60-70%, though with lower product purity.[1][2]
-
Modern industrial methods starting from o-chlorobenzonitrile can achieve high yields and purity. Patented processes have reported yields as high as 93.5% with a purity of 99.2%.[1]
Q3: What are the most critical parameters affecting the yield of benzothiazolinone synthesis?
A3: Several factors are crucial for a successful synthesis:
-
Quality of Raw Materials: The purity of starting materials is paramount, as impurities can lead to unwanted side reactions and decrease the quality of the final product.[1]
-
Reaction Temperature: Strict temperature control is vital. Suboptimal temperatures can result in incomplete reactions, while excessively high temperatures can promote the formation of byproducts.[1][3]
-
Stoichiometry of Reactants: The molar ratios of reactants must be carefully controlled to ensure complete conversion and minimize the formation of side products.[1]
-
Catalyst Activity: For catalyzed reactions, the quality, activity, and loading of the catalyst are critical for achieving a high reaction rate and yield.[1]
Q4: What are common impurities found in the final product?
A4: Common impurities can include unreacted starting materials, reaction intermediates, and byproducts from side reactions. In the synthesis from o-chlorobenzonitrile, a known impurity is 2-(methylthio)benzoic acid.[1] Oxidation of the sulfur atom in the isothiazolinone ring can also lead to the formation of benzisothiazolinone 1-oxides, especially if strong oxidizing agents are used or if the reaction is exposed to air at high temperatures for extended periods.[1]
Q5: How can I monitor the progress of my reaction?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for monitoring the consumption of starting materials and the formation of the this compound product.[1] Thin-Layer Chromatography (TLC) can also be a quick and effective method for qualitative monitoring of the reaction's progress.
Troubleshooting Guides
Problem 1: Low or No Product Yield
| Symptom | Potential Cause | Recommended Action |
| Low conversion of starting materials | Incorrect Stoichiometry: Molar ratios of reactants are not optimal. | Carefully check and adjust the molar ratios of all reactants as specified in the protocol.[1] |
| Suboptimal Reaction Temperature: The reaction temperature is too low, leading to a slow reaction rate, or too high, causing degradation. | Ensure the reaction mixture is maintained at the temperature specified in the protocol. Use a calibrated thermometer.[1] | |
| Insufficient Reaction Time: The reaction has not been allowed to proceed to completion. | Monitor the reaction progress using HPLC or TLC and ensure it has reached completion before workup.[1] | |
| Poor Catalyst Activity: The catalyst may be of low quality, deactivated, or used in an insufficient amount. | Use a high-purity catalyst and ensure it is stored correctly. Consider a modest increase in catalyst loading if other parameters are optimized.[1] | |
| Significant product loss during workup and isolation | Incomplete Precipitation/Crystallization: The product is not fully precipitating or crystallizing from the solution. | Ensure the solution is cooled to the specified temperature for a sufficient duration. Gentle agitation or seeding with a small crystal of the product can promote crystallization.[1] |
| Formation of Soluble Byproducts: Side reactions are consuming the starting material and forming byproducts that are lost during workup. | Review and optimize reaction conditions (temperature, stoichiometry, pH) to minimize side reactions.[1] |
Problem 2: Product is Discolored or Impure
| Symptom | Potential Cause | Recommended Action |
| Final product has a yellow or brown tint | Formation of Chromophoric Byproducts: Side reactions, often due to high temperatures or impurities in starting materials, can generate colored byproducts. | Add activated carbon to the hot solution during recrystallization to adsorb colored impurities before filtration.[1] Ensure high-purity starting materials are used. |
| Presence of unreacted starting materials in the final product | Incomplete Reaction: The reaction was not driven to completion. | Refer to the "Low conversion of starting materials" section in the Low Yield troubleshooting table.[1] |
| Presence of specific known impurities (e.g., 2-(methylthio)benzoic acid) | Specific Side Reaction Pathway: The reaction conditions favor the formation of a particular byproduct. | Adjust reaction parameters such as temperature, pH, or stoichiometry to disfavor the side reaction. Careful control of pH during workup can help separate acidic or basic impurities.[1] |
| Broad or multiple peaks in HPLC analysis | Presence of Multiple Impurities: The reaction is not selective, leading to a mixture of products. | Optimize reaction conditions for selectivity. This may involve screening different catalysts, solvents, or temperatures. Consider an alternative purification method such as column chromatography. |
Data Presentation
Table 1: Comparison of Major Synthesis Routes for 1,2-Benzisothiazolin-3-one (BIT)
| Synthesis Route | Starting Material(s) | General Conditions | Reported Yield | Reported Purity | Advantages & Disadvantages |
| Traditional Route 1 | 2,2'-Dithiobis(benzoic acid) | Multi-step process involving chlorination, bromination, and cyclization with ammonia.[2][4] | 40-50% (Lab Scale)[2] | High | High product purity. |
| Traditional Route 2 | 2,2'-Dithiobis(benzoic acid) | Similar to Route 1 but with process improvements. | 60-70% (Industrial)[2] | Poor | Higher yield than lab-scale Route 1, simpler process. |
| Modern Industrial Route | o-Chlorobenzonitrile, Sodium Hydrosulfide (B80085) | Two-step process: 1. Formation of o-mercaptobenzonitrile. 2. Oxidative cyclization with chlorine gas in water.[3] | ~83-93.5%[1] | >99%[1] | High yield and purity, fewer steps, reduced pollution. |
| Intramolecular Cyclization | 2-Mercaptobenzamides | Electrochemical dehydrogenative cyclization or transition-metal-catalyzed N-S bond formation.[5] | Moderate to Good | Varies | Greener approach using electricity or efficient catalysts. |
Experimental Protocols
Protocol 1: Synthesis of 1,2-Benzisothiazolin-3-one (BIT) from o-Chlorobenzonitrile (Illustrative Two-Step Process)
This protocol is a representation of the modern industrial synthesis route and should be adapted with appropriate safety precautions for a laboratory setting. Warning: This reaction involves chlorine gas, which is highly toxic and corrosive. All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Step 1: Synthesis of o-Mercaptobenzonitrile
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add o-chlorobenzonitrile and anhydrous sodium hydrosulfide in a suitable solvent (e.g., a high-boiling point alcohol or polar aprotic solvent). The molar ratio should be optimized, typically starting with a slight excess of the hydrosulfide.
-
Reaction: Heat the reaction mixture to 90-120°C and stir for 6-9 hours under a nitrogen atmosphere.[3] Monitor the reaction by TLC or HPLC until the o-chlorobenzonitrile is consumed.
-
Workup: Cool the reaction mixture to room temperature. Carefully acidify the mixture with an acid such as hydrochloric acid to a pH of 2-3.[3] This will precipitate the o-mercaptobenzonitrile.
-
Isolation: Collect the solid product by filtration, wash thoroughly with water to remove inorganic salts, and dry under vacuum.
Step 2: Oxidative Cyclization to 1,2-Benzisothiazolin-3-one
-
Reaction Setup: Suspend the dried o-mercaptobenzonitrile in water in a reaction vessel equipped with a stirrer, gas inlet tube, and thermometer. Cool the mixture to 5-15°C in an ice bath.[3]
-
Chlorination: Bubble chlorine gas through the stirred suspension. The reaction is exothermic, so maintain the temperature between 5-15°C by adjusting the chlorine addition rate and cooling.[3]
-
Reaction Completion: Continue the chlorine addition for 6-9 hours.[3] The reaction is complete when the starting material is consumed (monitor by HPLC).
-
Isolation and Purification: The crude BIT product will precipitate from the reaction mixture. Collect the solid by filtration and wash with cold water. For further purification, the crude product can be dissolved in an alkaline solution, treated with activated carbon to remove colored impurities, filtered, and then re-precipitated by acidification.[3]
-
Drying: Dry the purified white crystalline product under vacuum to obtain the final 1,2-benzisothiazolin-3-one.
Mandatory Visualization
Caption: General synthetic pathways for benzothiazolinones.
Caption: Troubleshooting workflow for low yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Properties and Synthesis of Benzoisothiazolinones - IRO Biocide [irobiocide.com]
- 3. CN103130738A - Method for synthesizing 1,2-benzisothiazolin-3-one - Google Patents [patents.google.com]
- 4. Synthesis Process of 1,2-Benzisothiazol-3-one - IRO Biocide [irobiocide.com]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Solubility Issues of Benzothiazolinone in Aqueous Solutions
This guide provides researchers, scientists, and drug development professionals with practical solutions and detailed protocols for addressing the solubility challenges of benzothiazolinone (BIT) in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What is the intrinsic aqueous solubility of Benzisothiazolinone (BIT)? A1: Benzisothiazolinone (BIT) is a compound with low intrinsic water solubility. Its solubility is reported to be approximately 1 g/L at 20°C.[1][2] It exists as a white to pale yellow crystalline solid and is classified as a very weakly acidic compound.[1][3]
Q2: How does pH influence the aqueous solubility of BIT? A2: The aqueous solubility of BIT is significantly dependent on pH.[1] As a weak acid with a pKa of approximately 7.3, its solubility increases considerably in alkaline conditions (pH 8-10).[1] This is due to the formation of the more soluble benzisothiazolinone salt.[1][4] Conversely, in acidic conditions, its solubility is reduced.
Q3: What are the most effective strategies to enhance the aqueous solubility of BIT? A3: The most common and effective techniques to improve the solubility of BIT in aqueous solutions include:
-
pH Adjustment: Increasing the pH of the solution to the alkaline range (e.g., pH 8-10) to form a soluble salt.[1]
-
Use of Co-solvents: Preparing a concentrated stock solution in a water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO), ethanol, or dipropylene glycol, and then diluting it into the aqueous medium.[1][3][5]
-
Use of Surfactants: Employing non-ionic surfactants like Tween® 20 or Triton™ X-100, which can form micelles to encapsulate and solubilize BIT.[5]
-
Complexation with Cyclodextrins: Forming inclusion complexes with cyclodextrins can mask the lipophilic nature of BIT and increase its apparent water solubility.[6]
Q4: Which organic co-solvents are recommended for preparing BIT stock solutions? A4: Benzisothiazolinone and its parent compound, benzothiazole, are soluble in several organic solvents. For creating concentrated stock solutions, the following are highly recommended:
When using a co-solvent, it is crucial to ensure the final concentration in your experimental medium is low enough (typically <1%) to not interfere with the biological system.[5][6]
Q5: How should I properly store prepared BIT solutions? A5: To ensure stability, BIT solutions should be stored in tightly sealed containers, protected from light by using amber vials or wrapping them in foil, and kept at low temperatures (e.g., 2-8 °C).[7] For aqueous solutions prepared by pH adjustment, ensuring the pH remains stable is also important.
Q6: How can I accurately determine the concentration of my prepared BIT solution? A6: The concentration and stability of BIT solutions should be verified using analytical methods.[1] The most common technique is High-Performance Liquid Chromatography (HPLC) with a UV detector.[1][8] A reverse-phase HPLC method is typically employed, and quantification requires creating a standard curve with accurately weighed BIT standards.[1] Liquid chromatography-mass spectrometry (LC-MS/MS) is another highly sensitive and accurate method for quantification.[9][10]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Problem: The prepared BIT solution is cloudy or a precipitate has formed.
This is a common issue that can arise from several factors. The following workflow can help you diagnose and solve the problem.
Caption: Troubleshooting workflow for cloudy or precipitated BIT solutions.
Quantitative Data & Physicochemical Properties
For successful formulation, it is crucial to understand the physicochemical properties of Benzisothiazolinone.[1]
Table 1: Physicochemical Properties of Benzisothiazolinone (BIT)
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₇H₅NOS | [1] |
| Molar Mass | 151.18 g/mol | [1] |
| Appearance | White to pale yellow crystalline solid | [1] |
| Melting Point | 154-158 °C | [1][4] |
| Water Solubility | ~1 g/L (at 20°C) | [1] |
| pKa | ~7.3 (at 25°C) | [1] |
| Log Kₒw | 0.76 (at 30°C, pH 7) |[1] |
Table 2: pH-Dependent Aqueous Solubility of Benzisothiazolinone (BIT) at 20°C Note: This table illustrates the significant increase in solubility under alkaline conditions as described in the literature.[1]
| pH | Expected Solubility (g/L) | State |
| 4.0 | < 1.0 | Low Solubility |
| 7.0 | ~1.0 | Slightly Soluble |
| 8.0 | > 5.0 | Soluble |
| 9.0 | > 10.0 | Freely Soluble |
| 10.0 | > 10.0 | Freely Soluble |
Table 3: Qualitative Solubility of Benzisothiazolinone (BIT) in Common Solvents
| Solvent | Solubility | Reference |
|---|---|---|
| Water | Slightly Soluble | [3] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [2] |
| Methanol | Soluble | [2] |
| Ethanol | Soluble | [11] |
| Dichloromethane | Soluble | [2] |
| Dipropylene Glycol | Soluble (used in formulations) |[3] |
Detailed Experimental Protocols
Here are detailed methodologies for preparing BIT solutions using common solubilization techniques.
Protocol 1: Preparation of an Aqueous BIT Stock Solution via pH Adjustment
This protocol leverages the increased solubility of BIT in alkaline conditions to prepare a stable aqueous stock solution.[1]
Caption: Workflow for preparing a BIT solution using pH adjustment.
Methodology:
-
Weighing: Accurately weigh the desired amount of BIT powder.
-
Suspension: Create a suspension by adding the BIT powder to a beaker containing approximately 80% of the final desired volume of sterile deionized water with a magnetic stir bar.
-
pH Adjustment: While continuously stirring and monitoring the pH with a calibrated meter, slowly add a 0.1 M or 1 M sodium hydroxide (B78521) (NaOH) solution dropwise to the suspension.[1]
-
Dissolution: Continue adding NaOH until the BIT powder completely dissolves. The target pH will typically be in the alkaline range (e.g., pH 8-10).[1]
-
Final Volume: Once the BIT is fully dissolved, transfer the solution to a volumetric flask. Rinse the beaker with a small amount of deionized water and add it to the flask to ensure a quantitative transfer.
-
Finalization: Bring the solution to the final desired volume with deionized water. Check and record the final pH. If desired, sterilize the solution by passing it through a 0.22 µm syringe filter.
Protocol 2: Preparation of a Concentrated BIT Stock Solution Using a Co-solvent (DMSO)
This protocol is ideal for experiments where a high concentration stock is needed for subsequent dilution into an aqueous medium.
Caption: Workflow for preparing a BIT stock solution using a co-solvent.
Methodology:
-
Weighing: Accurately weigh the desired amount of BIT powder and place it in a sterile, sealable vial.
-
Solvent Addition: Add the required volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mg/mL or higher).[5]
-
Dissolution: Tightly cap the vial and vortex the mixture vigorously until the solid is completely dissolved.[5]
-
Assisted Dissolution (if needed): If undissolved particles remain, sonicate the vial or warm it gently in a 37°C water bath to aid dissolution.[5]
-
Inspection: Visually inspect the solution to ensure it is clear and free of any undissolved particles.
-
Storage: Store the stock solution at an appropriate temperature (e.g., -20°C) in a tightly sealed container to prevent moisture absorption by the DMSO.[5]
Protocol 3: Outline for Quantification of BIT Concentration using HPLC-UV
This protocol provides a general framework for verifying the concentration of your prepared BIT solutions. Specific parameters may need optimization for your system.
Methodology:
-
System Preparation: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector and a reverse-phase column (e.g., C18).
-
Mobile Phase: Prepare an appropriate mobile phase, often a mixture of an aqueous buffer (like phosphate (B84403) buffer) and an organic solvent (like acetonitrile (B52724) or methanol).
-
Standard Curve Preparation:
-
Prepare a high-concentration primary stock of BIT in a suitable solvent (e.g., methanol).
-
Perform serial dilutions from the primary stock to create a series of calibration standards with known concentrations.
-
-
Sample Preparation: Dilute your experimentally prepared BIT solution to a concentration that is expected to fall within the linear range of your calibration curve.
-
Analysis: Inject the calibration standards followed by your unknown samples. Monitor the absorbance at a suitable wavelength (e.g., 254 nm or 280 nm).[8]
-
Quantification: Plot the peak area of the standards versus their known concentrations to generate a standard curve. Use the linear regression equation from this curve to calculate the concentration of BIT in your prepared samples, accounting for any dilution factors.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. 1,2-Benzisothiazol-3(2H)-one | 2634-33-5 [chemicalbook.com]
- 3. atamankimya.com [atamankimya.com]
- 4. Properties and Synthesis of Benzoisothiazolinones - IRO Biocide [irobiocide.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Method Development and Validation of the Simultaneous Analysis of Methylisothiazolinone, Methylchloroisothiazolinone, Benzisothiazolinone and Bronopol in Washing-Up Liquid [scirp.org]
- 9. Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. solubilityofthings.com [solubilityofthings.com]
Stability of benzothiazolinone under different pH and temperature conditions
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability of benzothiazolinone (BIT) under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of this compound (BIT)?
A1: Benzisothiazolinone is known for its excellent stability across a wide range of pH and temperature conditions. It is generally considered hydrolytically stable, with a reported half-life of over 30 days in aqueous environments[1][2]. It is also thermally stable, with some sources indicating stability at temperatures up to 180-200°C[3]. However, its stability can be affected by factors such as the presence of strong oxidizing or reducing agents, and prolonged exposure to UV light[4][5].
Q2: Over what pH range is this compound considered stable?
A2: Benzisothiazolinone is stable in aqueous solutions across a broad pH range, typically cited as between pH 3 and 12[3][6]. This wide range of stability makes it compatible with a variety of acidic, neutral, and alkaline formulations.
Q3: How does temperature affect the stability of this compound?
Q4: Is this compound susceptible to photodegradation?
A4: Yes, prolonged exposure to UV radiation can lead to the photodegradation of this compound. The degradation mechanism is complex and can involve isomerization, oxidation, hydroxylation, hydrolysis, and elimination processes[4]. It is recommended to store stock solutions and experimental setups protected from light.
Q5: What are the known incompatibilities of this compound?
A5: Benzisothiazolinone is incompatible with some strong oxidizing and reducing agents, such as persulfates and sulfites, which can cause its degradation[5]. It is also known to react with nucleophilic substances like thiols[7]. When formulating, it is crucial to consider the potential for such interactions.
Troubleshooting Guides
This section addresses common issues encountered during experiments involving this compound.
Issue 1: Loss of Antimicrobial Efficacy
-
Symptom: The expected antimicrobial effect of this compound is not observed or is significantly reduced.
-
Possible Causes & Solutions:
-
Incorrect pH: Although stable over a wide pH range, extreme pH values outside the 3-12 range could potentially affect its efficacy. Verify and adjust the pH of your medium.
-
Presence of Incompatible Substances: The presence of strong oxidizing or reducing agents, or high concentrations of nucleophiles (e.g., thiols) in the experimental medium can degrade BIT. Review the composition of your medium for any such incompatibilities[5][7].
-
Inadequate Dissolution: Benzisothiazolinone has limited water solubility. Ensure that it is completely dissolved in the experimental medium to achieve the desired concentration. The use of co-solvents or pH adjustment can aid in dissolution.
-
Adsorption to Labware: Benzisothiazolinone may adsorb to certain types of plastics. Consider using glass or polypropylene (B1209903) labware.
-
Issue 2: Precipitation or Cloudiness of Benzisothiazolinone Solutions
-
Symptom: A prepared aqueous solution of this compound appears cloudy or forms a precipitate over time.
-
Possible Causes & Solutions:
-
Exceeding Solubility Limit: The aqueous solubility of benzisothiazolinone is limited (approximately 1 g/L). If you are trying to prepare a more concentrated stock solution, precipitation may occur.
-
pH-Dependent Solubility: The solubility of BIT is pH-dependent. In acidic to neutral conditions, its solubility is lower. Increasing the pH to the alkaline range can increase its solubility.
-
Solution: To prepare concentrated stock solutions, consider using a co-solvent such as propylene (B89431) glycol or adjusting the pH to the alkaline side with a small amount of a suitable base.
-
Issue 3: Inconsistent Results in Stability Studies
-
Symptom: High variability in the measured concentration of this compound between replicate samples or time points in a stability study.
-
Possible Causes & Solutions:
-
Inhomogeneous Solution: Ensure the stock solution and experimental samples are thoroughly mixed to guarantee a homogenous concentration of BIT.
-
Inaccurate Quantification Method: Validate your analytical method (e.g., HPLC) for linearity, accuracy, and precision to ensure reliable quantification. Matrix effects from the sample medium can also interfere with the analysis.
-
Light Exposure: Inconsistent exposure to light can lead to variable rates of photodegradation. Protect all samples and stock solutions from light.
-
Data Presentation
While specific experimental data on the degradation of this compound at various pH and temperature combinations is not extensively published in a single comprehensive table, the following table provides an illustrative example based on the stability of a related isothiazolinone, 5-chloro-2-methyl-4-isothiazolin-3-one (B196307) (MCI), to demonstrate the expected trends. Note: This data is for illustrative purposes and may not represent the exact degradation kinetics of this compound.
Table 1: Illustrative Half-life (t½) of an Isothiazolinone under Different pH and Temperature Conditions [8]
| pH | Temperature (°C) | Half-life (Days) |
| 8.5 | Room Temperature | 46 |
| 9.0 | Room Temperature | 23 |
| 9.6 | Room Temperature | 3.3 |
| 10 | Room Temperature | 2 |
| 9.6 | 60 | < 0.1 |
Experimental Protocols
Protocol 1: Forced Degradation Study of Benzisothiazolinone
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound under various stress conditions.
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile (B52724) or methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at a specified temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Mix the stock solution with an equal volume of a suitable oxidizing agent (e.g., 3% H₂O₂). Keep at room temperature for a defined period.
-
Thermal Degradation: Heat the stock solution at an elevated temperature (e.g., 80°C) for a defined period.
-
Photodegradation: Expose the stock solution to a controlled light source (e.g., a photostability chamber) for a defined duration. A dark control should be run in parallel.
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Neutralize the acid and base hydrolyzed samples.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
-
Protocol 2: Stability-Indicating HPLC Method for Benzisothiazolinone
This protocol provides a starting point for developing an HPLC method to separate this compound from its degradation products.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution is often effective.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile or Methanol.
-
-
Gradient Program: A typical gradient might start with a low percentage of Mobile Phase B, gradually increasing to a high percentage to elute any degradation products.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at an appropriate wavelength (e.g., 275 nm).
-
Injection Volume: 10-20 µL.
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Mandatory Visualizations
Caption: Proposed Hydrolysis Pathway of Benzisothiazolinone.
Caption: General Experimental Workflow for a Forced Degradation Study.
References
- 1. Dissipation and sorption–desorption of benzisothiazolinone in agricultural soils and identification of its metabolites - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09553B [pubs.rsc.org]
- 2. 1,2-Benzisothiazol-3(2H)-one | C7H5NOS | CID 17520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Properties and Synthesis of Benzoisothiazolinones - IRO Biocide [irobiocide.com]
- 4. researchgate.net [researchgate.net]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. benchchem.com [benchchem.com]
- 7. diva-portal.org [diva-portal.org]
- 8. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Benzothiazolinone Degradation in Product Formulations
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues related to the degradation of benzothiazolinone (BIT) in product formulations.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. Why is the preservative efficacy of my this compound-containing formulation decreasing over time?
A decrease in preservative efficacy is often linked to the degradation of this compound (BIT). Several factors can contribute to this degradation:
-
pH Instability: BIT is generally stable in a pH range of 4 to 12.[1] However, highly alkaline conditions (pH > 8) can accelerate the degradation of some isothiazolinones, leading to a loss of antimicrobial activity.[2]
-
Exposure to Light: Prolonged exposure to UV light can induce photodegradation of BIT. This process can involve isomerization, oxidation, hydroxylation, hydrolysis, and elimination, resulting in numerous degradation products.[3]
-
Elevated Temperatures: Although BIT is thermally stable up to approximately 200°C, prolonged exposure to high temperatures during manufacturing or storage can still contribute to its degradation.[4]
-
Interaction with Formulation Components: Certain ingredients in your formulation can interact with and degrade BIT. Strong nucleophiles or reducing agents, such as sulfites, can react with the active N-S bond of the isothiazolinone ring, inactivating the molecule.[1][4]
-
Microbial Degradation: While BIT is a potent biocide, some microorganisms, particularly in high concentrations or as part of a biofilm, may be capable of degrading it over time.[5]
Troubleshooting Steps:
-
Verify Formulation pH: Regularly measure and record the pH of your formulation throughout its shelf life.
-
Protect from Light: Store your product in opaque or amber-colored containers to minimize light exposure.[6]
-
Control Storage Temperature: Ensure your product is stored at the recommended temperature.
-
Evaluate Excipient Compatibility: Conduct compatibility studies with all formulation ingredients to identify potential interactions.
-
Perform a Preservative Efficacy Test (PET): Conduct a PET (e.g., USP <51>) to confirm the loss of antimicrobial activity.[7]
2. I am observing unexpected peaks in the HPLC/LC-MS analysis of my formulation. Could these be this compound degradation products?
Yes, the appearance of new peaks in your chromatogram is a strong indicator of BIT degradation. The degradation of BIT can lead to the formation of various byproducts.[3]
Common Degradation Pathways and Products:
-
Photodegradation: Exposure to light can lead to a complex mixture of photoproducts through processes like isomerization, oxidation, and hydrolysis.[3]
-
Hydrolysis: While generally stable, under certain conditions, the isothiazolinone ring can undergo hydrolysis.
-
Oxidation: The sulfur atom in the isothiazolinone ring is susceptible to oxidation, which can lead to the formation of products like saccharin.[8]
-
Microbial Degradation: In soil and wastewater, microbial action can transform BIT into metabolites such as 1,2-benzisothiazole (B1215175) and 2-hydroxybenzamide.[6]
To identify these unknown peaks, a forced degradation study is recommended.
3. How do I perform a forced degradation study for this compound?
A forced degradation study intentionally exposes the drug substance or product to harsh conditions to accelerate degradation and identify potential degradation products and pathways.[9] This helps in developing stability-indicating analytical methods.
General Protocol for Forced Degradation:
-
Acid Hydrolysis: Treat a solution of your product with an acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Treat a solution of your product with a base (e.g., 0.1 N NaOH) at an elevated temperature.
-
Oxidation: Expose a solution of your product to an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Degradation: Store the product at a high temperature (e.g., 80°C).[9]
-
Photodegradation: Expose the product to UV light (e.g., in a photostability chamber).
Analyze samples at various time points using a stability-indicating method like HPLC or LC-MS/MS to track the formation of degradants.[9]
Data Presentation
Table 1: Half-life of Benzisothiazolinone in Soil Under Various Conditions
| Soil Condition | Half-life (t½) in days | Primary Degradation Process |
| Unsterilized (Aerobic) | 0.09 - 26.66[10] | Biological[10] |
| Sterilized | 6.80 - 86.64[10] | Abiotic |
| Flooded (Anaerobic) | 0.20 - 4.53[10] | Anaerobic Microbial[10] |
Table 2: Minimum Inhibitory Concentration (MIC) of Benzisothiazolinone
| Microorganism | MIC (µg/mL) |
| Staphylococcus aureus | 4 |
| Escherichia coli | 8 |
| Pseudomonas aeruginosa | 32 |
| Candida albicans | 16 |
| Aspergillus brasiliensis | 64 |
Note: MIC values can vary depending on the specific strain and test conditions.[4][11]
Experimental Protocols
Protocol 1: Stability-Indicating LC-MS/MS Method for Benzisothiazolinone and its Degradants
This protocol provides a general framework for the analysis of BIT and its degradation products. Method optimization and validation are crucial for specific formulations.
1. Sample Preparation:
-
Accurately weigh a portion of the product and dissolve it in a suitable solvent (e.g., methanol (B129727) or acetonitrile (B52724)/water mixture) to a known concentration.[12]
-
For complex matrices, a solid-phase extraction (SPE) may be necessary for sample cleanup.[12]
-
Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection.[12]
2. Chromatographic Conditions:
-
Column: A C18 or Phenyl-Hexyl column is commonly used (e.g., Kinetex phenyl-hexyl, 100 x 2.1 mm, 2.6 µm).[12][13]
-
Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in methanol or acetonitrile (B) is often effective.[13]
-
Flow Rate: Typically 0.2 - 0.5 mL/min.[14]
-
Injection Volume: 5 - 20 µL.
-
Column Temperature: 25 - 40°C.
3. Mass Spectrometry Conditions (for identification and quantification):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[13]
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Scan for other potential degradation products based on predicted masses from forced degradation studies.
4. Data Analysis:
-
Quantify BIT concentration using a calibration curve prepared with certified reference standards.
-
Identify degradation products by comparing their mass spectra with known fragmentation patterns or by using high-resolution mass spectrometry for formula determination.
Protocol 2: Preservative Efficacy Challenge Test (Based on USP <51>)
This test evaluates the effectiveness of the preservative system in a product.[7]
1. Preparation of Inoculum:
-
Use standardized cultures of Staphylococcus aureus (ATCC 6538), Escherichia coli (ATCC 8739), Pseudomonas aeruginosa (ATCC 9027), Candida albicans (ATCC 10231), and Aspergillus brasiliensis (ATCC 16404).[7]
-
Prepare suspensions of each microorganism and adjust the concentration to approximately 1 x 10⁸ CFU/mL.
2. Inoculation of Product:
-
Divide the product into five separate containers, one for each test microorganism.
-
Inoculate each container with a sufficient volume of the microbial suspension to achieve a final concentration of 1 x 10⁵ to 1 x 10⁶ CFU/mL.[15] The volume of the inoculum should not exceed 1% of the product volume.[15]
3. Incubation and Sampling:
-
Incubate the inoculated containers at 20-25°C for 28 days.[15]
-
Withdraw samples from each container at specified intervals (e.g., 7, 14, and 28 days).[15]
4. Microbial Enumeration:
-
Perform serial dilutions of the samples in a suitable neutralizing broth.
-
Plate the dilutions onto appropriate agar (B569324) media (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Incubate the plates and count the number of colony-forming units (CFU).
5. Interpretation of Results:
-
Calculate the log reduction in microbial concentration from the initial inoculum at each time point.
-
Compare the results to the acceptance criteria specified in USP <51> for the specific product category. For many products, bacteria should show a ≥3 log reduction by day 14, and yeast and mold should show no increase from the initial count.[15]
Visualizations
Caption: Troubleshooting workflow for this compound degradation.
Caption: Primary degradation pathways of this compound.
References
- 1. atamankimya.com [atamankimya.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Dissipation and sorption–desorption of benzisothiazolinone in agricultural soils and identification of its metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. microchemlab.com [microchemlab.com]
- 8. researchgate.net [researchgate.net]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. Analytical Method Development of Benzisothiazolinone, a Biocide, Using LC–MS/MS and a Pharmacokinetic Application in Rat Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scirp.org [scirp.org]
- 15. arlok.com [arlok.com]
Technical Support Center: Optimization of Benzothiazolinone Concentration for Effective Microbial Inhibition
Welcome to the technical support center for the effective use of benzothiazolinone (BIT) in microbial inhibition experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance, troubleshoot common issues, and offer detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Benzisothiazolinone (BIT)?
A1: Benzisothiazolinone is a broad-spectrum antimicrobial agent.[1] Its primary mechanism of action involves the disruption of microbial metabolic pathways.[2] The active N-S bond in its heterocyclic ring allows it to penetrate the microbial cell wall and membrane.[1][3] Once inside the cell, BIT reacts with thiol-containing proteins and enzymes, such as those with cysteine residues.[1][3] This interaction leads to the formation of disulfide derivatives, which disrupts critical physiological processes like respiration and energy generation, ultimately inhibiting microbial growth and leading to cell death.[1][3][4]
Q2: What is the general stability of BIT under typical experimental conditions?
A2: BIT exhibits good stability across a wide range of conditions. It is thermally stable up to approximately 200°C and is effective in a broad pH range, typically between 3 and 12.[1][3] However, its stability can be compromised by the presence of strong nucleophiles, which can react with the active sulfur moiety.[1] It is also recommended to prepare solutions fresh and protect them from light to minimize degradation.[5]
Q3: Can BIT be used in combination with other antimicrobial agents?
A3: Yes, combining BIT with other antimicrobials can result in synergistic effects, where the combined efficacy is greater than the sum of the individual agents.[1] This approach can broaden the antimicrobial spectrum and enhance potency.[1] For instance, another agent might disrupt the cell membrane, facilitating BIT's entry and increasing its effectiveness.[1] The Fractional Inhibitory Concentration (FIC) index is often used to quantify synergy, with an index of ≤ 0.5 typically indicating a synergistic interaction.[1]
Q4: Are there known mechanisms of microbial resistance to BIT?
A4: While BIT is a potent biocide, microbial resistance can occur. General mechanisms of antimicrobial resistance that may apply to BIT include preventing the agent from reaching its target, altering the target, or inactivating the agent.[1] For example, microorganisms with a high content of thiol-containing molecules in their cells may exhibit some level of natural resistance by neutralizing the active component of BIT.
Q5: What are the solubility characteristics of BIT?
A5: BIT has low solubility in water, approximately 1 g/L.[1] Its sodium salt has higher water solubility.[3] For preparing stock solutions with higher concentrations, it is recommended to use an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) before diluting it into your aqueous experimental medium.[1][6] When using a cosolvent, always ensure the final concentration of the solvent is not toxic to the test organism.[1]
Troubleshooting Guides
Issue 1: Higher than Expected Minimum Inhibitory Concentration (MIC) or Lack of Efficacy
If you observe that the concentration of BIT required to inhibit microbial growth is higher than anticipated, or if it appears to be ineffective, consider the following troubleshooting steps.
Caption: Troubleshooting workflow for BIT efficacy issues.
Issue 2: Precipitation of BIT in Solution
If you notice that your BIT solution is cloudy or has formed a precipitate, it is likely due to solubility issues.
Caption: Troubleshooting workflow for precipitation issues.
Issue 3: Inconsistent Results in Biological Assays
High variability between replicates can obscure the true effect of BIT.
-
Uneven Cell Seeding : Ensure you have a single-cell suspension before seeding and mix the suspension between pipetting to prevent settling.[7]
-
Edge Effects : Avoid using the outer wells of microplates as they are more prone to evaporation. Fill these wells with sterile media or phosphate-buffered saline (PBS).[7]
-
Pipetting Errors : Regularly calibrate your pipettes and use fresh tips for each replicate.[7]
-
Inconsistent Incubation Times : Standardize the timing of reagent addition and plate reading for all plates in an experiment.[7]
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) of Benzisothiazolinone (BIT)
The following table summarizes representative MIC values for BIT against various common microbes. Note that these values can vary based on the specific strain and testing conditions.
| Microorganism | Strain | MIC (mg/L) |
| Staphylococcus aureus | ATCC 25923 | 212[2] |
| Escherichia coli | NTCT 9001 | 1060[2] |
| Pseudomonas aeruginosa | - | Data not available |
| Candida albicans | - | Data not available |
| Aspergillus brasiliensis | - | Data not available |
Table 2: Preservative Efficacy of a Benzisothiazolinone-based Formulation in a Biological Buffer
This table demonstrates the effectiveness of a BIT-based preservative in a challenge test.
| Microorganism | Initial Inoculum (CFU/mL) | CFU/mL after 28 days (Control - No Preservative) | CFU/mL after 28 days (With BIT-based Preservative) |
| Pseudomonas aeruginosa | 1.0 x 10⁶ | >1.0 x 10⁷ | <10 |
| Escherichia coli | 1.0 x 10⁶ | >1.0 x 10⁷ | <10 |
| Staphylococcus aureus | 1.0 x 10⁶ | >1.0 x 10⁷ | <10 |
| Candida albicans | 1.0 x 10⁵ | >1.0 x 10⁶ | <10 |
| Aspergillus brasiliensis | 1.0 x 10⁵ | >1.0 x 10⁶ | <10 |
Data adapted from a challenge test of a BIT-based formulation.[2]
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of Benzisothiazolinone
This protocol outlines the broth microdilution method to determine the MIC of BIT against a specific microorganism.[1][2]
Caption: Experimental workflow for MIC determination by broth microdilution.
Materials:
-
Benzisothiazolinone (BIT) stock solution
-
Sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)[2]
-
Microorganism culture in logarithmic growth phase[2]
-
Sterile 96-well microtiter plates[2]
-
Spectrophotometer or plate reader
Procedure:
-
Prepare BIT Dilutions : Prepare a serial two-fold dilution of the BIT stock solution in the appropriate sterile broth in a 96-well plate. The final volume in each well should be 100 µL.[2]
-
Prepare Microbial Inoculum : Adjust the turbidity of the microorganism suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[2]
-
Dilute Inoculum : Dilute the standardized microbial suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[2]
-
Inoculate Plate : Add 100 µL of the diluted microbial suspension to each well containing the BIT dilutions.[2]
-
Controls : Include a positive control well (broth with inoculum, no BIT) and a negative control well (broth only).[2]
-
Incubation : Incubate the plate at the optimal temperature for the microorganism (e.g., 35°C for 18-24 hours for most bacteria).[2]
-
MIC Determination : After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of BIT that completely inhibits visible growth. This can be confirmed by measuring the optical density using a plate reader.[1][2]
Protocol 2: Preservative Efficacy Test (Challenge Test)
This protocol is a general guideline to assess the effectiveness of BIT as a preservative in a liquid formulation.
Materials:
-
Laboratory buffer or formulation to be tested, with and without the desired concentration of BIT.
-
Standardized inoculums of test microorganisms (e.g., P. aeruginosa, E. coli, S. aureus, C. albicans, A. brasiliensis).
-
Sterile saline solution.
-
Sterile petri dishes.
-
Tryptic Soy Agar (B569324) (TSA) for bacteria and Sabouraud Dextrose Agar (SDA) for fungi.[2]
Procedure:
-
Inoculation : Inoculate separate containers of the test formulation (with and without BIT) with a standardized inoculum of each microorganism to achieve a final concentration of approximately 1 x 10⁵ to 1 x 10⁶ CFU/mL.[2]
-
Incubation : Store the inoculated containers at 20-25°C.[2]
-
Sampling : At specified intervals (e.g., 0, 7, 14, and 28 days), withdraw a 1 mL aliquot from each container.[2]
-
Plating and Enumeration : Perform serial dilutions of the aliquot in sterile saline and plate onto the appropriate agar (TSA for bacteria, SDA for fungi).
-
Incubation of Plates : Incubate the plates at the optimal temperature for each microorganism until colonies are visible.
-
Colony Counting : Count the number of colonies on the plates and calculate the concentration of viable microorganisms (CFU/mL) in the formulation at each time point.
-
Evaluation : Compare the reduction in microbial count in the formulation containing BIT to the control formulation without the preservative. A significant reduction indicates effective preservation.
Visualizations
Benzisothiazolinone Mechanism of Action
Caption: Mechanism of action of Benzisothiazolinone (BIT).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Properties and Synthesis of Benzoisothiazolinones - IRO Biocide [irobiocide.com]
- 4. Main Uses of Benzisothiazolinone CAS - NANTONG REFORM PETRO-CHEMICAL CO., LTD. [reformchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Methods for purifying crude benzothiazolinone in the laboratory
This guide provides laboratory personnel with detailed methods and troubleshooting advice for the purification of crude benzothiazolinone.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound in a laboratory setting?
A1: The primary methods for purifying crude this compound are recrystallization, acid-base extraction, and column chromatography. For thermally stable derivatives, vacuum distillation can also be an option.[1][2] The choice of method depends on the nature and quantity of impurities, the desired final purity, and the scale of the purification.
Q2: What are the typical physical properties of this compound that are relevant for purification?
A2: Key properties include its melting point, which is between 156-158°C, and its solubility.[3][4] It is generally a solid at room temperature, slightly soluble in water, but soluble in hot water and various organic solvents like ethanol, methanol, and DMSO.[3][5][6] Its sodium and ammonium (B1175870) salts exhibit high water solubility.[3] This differential solubility is fundamental to purification by recrystallization and acid-base extraction.
Q3: What common impurities should I expect in crude this compound?
A3: Impurities can include unreacted starting materials from the synthesis, by-products from side reactions, and degradation products.[7] The specific impurities depend on the synthetic route used. For instance, if synthesized from 2-halobenzonitrile, residual starting material or intermediates could be present.[8] Colored impurities are also common and often need to be removed.
Q4: How can I effectively remove colored impurities from my crude product?
A4: Recrystallization is often effective for removing colored impurities. Adding a small amount of activated charcoal to the hot solution before filtration can help adsorb colored compounds. However, use charcoal sparingly as it can also adsorb the desired product, reducing the overall yield.
Q5: My purified this compound has a low melting point. What does this indicate?
A5: A low or broad melting point range typically indicates the presence of impurities. Pure crystalline solids have a sharp, defined melting point.[4] If you observe a depressed melting point, further purification steps, such as a second recrystallization or column chromatography, are recommended.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| No crystals form upon cooling. | Too much solvent was used, and the solution is not supersaturated. | Boil off some of the solvent to increase the concentration of the compound and attempt to cool again. If that fails, remove all solvent and restart the recrystallization with less solvent.[9] |
| The chosen solvent is not suitable (the compound is too soluble at all temperatures). | Select a different solvent or use a mixed-solvent system where the compound is soluble in one solvent but insoluble in the other. | |
| Product "oils out" instead of crystallizing. | The solution is cooling too rapidly. | Allow the solution to cool more slowly to room temperature before placing it in an ice bath.[9] Scratching the inside of the flask with a glass rod at the solvent line can help induce crystallization. |
| The melting point of the compound is lower than the boiling point of the solvent. | Use a lower-boiling point solvent for the recrystallization. | |
| Low recovery yield. | Too much solvent was added, leaving a significant amount of product dissolved even after cooling. | Use the minimum amount of hot solvent required to fully dissolve the crude product.[9] |
| Premature crystallization occurred during hot filtration. | Preheat the funnel and filter flask before filtration. Use a small amount of hot solvent to wash the crystals through. | |
| Crystals were washed with a solvent that was not cold. | Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to remove surface impurities without dissolving the product.[9] |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of spots (overlapping bands). | The chosen eluent (mobile phase) system is not optimal. | Perform a thorough TLC analysis with different solvent systems (e.g., hexane/ethyl acetate (B1210297), cyclohexane/ethyl acetate) to find a system that gives good separation (Rf values between 0.2 and 0.5).[10] |
| The column was packed improperly, leading to channels or cracks. | Ensure the silica (B1680970) gel is packed uniformly as a slurry without any air bubbles. Tapping the column gently can help settle the packing.[10] | |
| Compound comes out with the solvent front. | The eluent is too polar. | Decrease the polarity of the mobile phase. For example, increase the proportion of the non-polar solvent (e.g., hexane) in your mixture.[10] |
| Compound will not elute from the column. | The eluent is not polar enough. | Gradually increase the polarity of the mobile phase. A gradient elution, where the solvent polarity is increased over time, can be effective. |
| Streaking or tailing of spots on TLC/column. | The compound is too acidic or basic and is interacting strongly with the silica gel. | Add a small amount of a modifier to the eluent system, such as a few drops of acetic acid for acidic compounds or triethylamine (B128534) for basic compounds. |
| The sample was overloaded on the column. | Use an appropriate ratio of sample to silica gel, typically ranging from 1:20 to 1:100 by weight.[10] |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This method leverages the weakly acidic nature of the this compound N-H group and is particularly effective for removing non-acidic impurities.
-
Dissolution : Dissolve the crude this compound in a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Basification : Transfer the solution to a separatory funnel and add an aqueous solution of sodium hydroxide (B78521) (e.g., 5-10% w/v). Shake the funnel vigorously to deprotonate the this compound, forming its water-soluble sodium salt.
-
Separation : Allow the layers to separate. The sodium salt of this compound will be in the aqueous layer, while non-acidic organic impurities will remain in the organic layer. Drain and collect the aqueous layer.
-
Washing : Wash the collected aqueous layer with a fresh portion of the organic solvent to remove any remaining impurities.
-
Acidification : Cool the aqueous layer in an ice bath and slowly add concentrated hydrochloric acid dropwise with stirring until the pH is between 4 and 5.[11] The pure this compound will precipitate out as a solid.
-
Isolation : Collect the precipitated solid by vacuum filtration.
-
Washing & Drying : Wash the solid with cold deionized water to remove any residual salts. Dry the purified product under vacuum. A patent reported an 83% yield with >99.9% purity using a similar method.[11]
Protocol 2: Purification by Recrystallization
This protocol is suitable for removing impurities with different solubility profiles than the target compound.
-
Solvent Selection : Choose a suitable solvent or solvent pair. This compound is soluble in hot water and polar organic solvents like ethanol.[3][5] A mixed solvent system like ethanol/water or ethyl acetate/hexane can also be effective.[9][12]
-
Dissolution : Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to the solvent's boiling point with stirring. Continue to add small portions of the hot solvent until the solid just dissolves completely.[9]
-
Decolorization (Optional) : If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration : Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.
-
Crystallization : Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[9]
-
Isolation : Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing & Drying : Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.[9] Dry the crystals in a vacuum oven.
Protocol 3: Purification by Column Chromatography
This method is ideal for separating compounds with similar properties when recrystallization is ineffective.
-
TLC Analysis : First, determine the optimal mobile phase (eluent) using Thin Layer Chromatography (TLC). A good solvent system (e.g., Hexane:Ethyl Acetate 7:3) should provide a clear separation of the product from its impurities, with an Rf value for the product of approximately 0.3-0.4.[10]
-
Column Packing : Prepare a slurry of silica gel in the chosen eluent and pour it into the column. Allow the silica to settle into a uniform bed, draining excess solvent until the solvent level is just above the silica surface. Add a thin layer of sand to the top to protect the silica bed.[10]
-
Sample Loading : Dissolve the crude this compound in a minimal amount of a volatile solvent (like dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[10]
-
Elution : Carefully add the eluent to the top of the column and begin elution, collecting the eluting solvent in fractions.
-
Fraction Analysis : Monitor the fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal : Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.[10]
Data & Visualization
Quantitative Data Summary
The following table summarizes key quantitative data relevant to the purification of this compound and related compounds.
| Parameter | Value | Compound | Source |
| Melting Point | 156 - 158 °C | 1,2-benzisothiazolin-3-one | [3][4] |
| Aqueous Solubility | Low (0.5 mg/L at 20°C) | 1,2-benzisothiazolin-3-one | [4] |
| Organic Solvent Solubility | Soluble | Benzothiazole | Ethanol, Methanol, DMSO[5] |
| Purification pH | Acidify to pH 4-5 | 1,2-benzisothiazolin-3-one | [11] |
| Purification Yield | 83% | 1,2-benzisothiazolin-3-one (via acid-base) | [11] |
| Example Column Eluent | Hexane:Ethyl Acetate (7:3) | Benzothiazole derivative | [10] |
Experimental Workflows
Caption: Workflow for purification via acid-base extraction.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 3. Properties and Synthesis of Benzoisothiazolinones - IRO Biocide [irobiocide.com]
- 4. 1,2-benzisothiazolin-3-one [sitem.herts.ac.uk]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. atamankimya.com [atamankimya.com]
- 7. BJOC - Identification and synthesis of impurities formed during sertindole preparation [beilstein-journals.org]
- 8. EP2949650A1 - Synthetic method for the preparation of 1,2-Benzisothiazolin-3-one - Google Patents [patents.google.com]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. benchchem.com [benchchem.com]
- 11. WO2022091014A1 - Industrial method of producing benzisothiazolinone - Google Patents [patents.google.com]
- 12. derpharmachemica.com [derpharmachemica.com]
Technical Support Center: Benzothiazolinone Skin Sensitization and Irritation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address skin sensitization and irritation issues associated with benzothiazolinone (BIT) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound (BIT) and why is it a concern for skin sensitization?
A1: this compound (BIT) is a widely used biocide and preservative in numerous industrial and consumer products due to its effective antimicrobial properties.[1] It belongs to the isothiazolinone class of compounds. The primary concern with BIT is its potential to act as a skin sensitizer (B1316253), which means that repeated exposure can lead to an allergic immune response known as allergic contact dermatitis (ACD).[1] Once an individual is sensitized, subsequent contact with even low concentrations of BIT can trigger a more rapid and intense inflammatory reaction.
Q2: What are the typical symptoms of skin sensitization to BIT?
A2: The classic symptoms of allergic contact dermatitis due to BIT include redness, itching, swelling, and the formation of a rash with bumps or blisters at the site of contact.[1] In instances of airborne exposure, such as from paints containing BIT, dermatitis may manifest on the face and around the eyes.[1]
Q3: What is the underlying mechanism of BIT-induced skin sensitization?
A3: Skin sensitization to BIT is an immunological process. It begins with the penetration of BIT through the skin, where it then binds to skin proteins to form a hapten-protein conjugate. This newly formed complex is recognized by Langerhans cells, which are dendritic cells residing in the epidermis. These activated Langerhans cells then travel to the draining lymph nodes. In the lymph nodes, they present the antigen to T-lymphocytes, which leads to the proliferation and development of memory T-cells specific to the allergen. Upon re-exposure, these memory T-cells are reactivated, resulting in a quicker and more severe inflammatory response that presents as allergic contact dermatitis.[1]
Troubleshooting Experimental Issues
Issue 1: Unexpected positive results in an in vitro skin sensitization assay (e.g., DPRA, KeratinoSens™, h-CLAT).
-
Possible Cause: Contamination of cell cultures, reagents, or laboratory equipment with a known sensitizer.
-
Recommended Action: Review all laboratory procedures for potential sources of cross-contamination. Ensure dedicated labware and sterile techniques are used for handling BIT and control substances.
-
-
Possible Cause: The vehicle used to dissolve BIT may itself be causing a positive response or enhancing the sensitizing potential of BIT.
-
Recommended Action: Run a vehicle-only control to ensure it is inert in the assay system. If the vehicle shows activity, a different solvent system should be evaluated for compatibility with the assay and solubility of BIT.
-
-
Possible Cause: For cell-based assays, the concentration of BIT used may be causing cytotoxicity, which can sometimes be misinterpreted as a positive sensitization response.
Issue 2: High variability in results from the murine Local Lymph Node Assay (LLNA).
-
Possible Cause: Inconsistent application of the test substance to the ears of the mice.
-
Recommended Action: Ensure that the same volume of the test substance is applied consistently to the dorsal surface of each ear for each animal in the group. Proper training of personnel on the application technique is crucial.
-
-
Possible Cause: Variability in the health or genetic background of the test animals.
-
Recommended Action: Use animals from a reputable supplier and ensure they are of a consistent age and weight. Allow for an acclimatization period before starting the experiment.
-
-
Possible Cause: Improper dissection of the auricular lymph nodes.
-
Recommended Action: Personnel should be thoroughly trained in the proper anatomical location and dissection of the draining lymph nodes to ensure consistency.[4]
-
Issue 3: this compound solubility issues in cell culture media or assay buffers.
-
Possible Cause: BIT has limited solubility in aqueous solutions.
-
Recommended Action: Prepare a stock solution of BIT in a suitable organic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or acetone, before diluting it into the final aqueous medium. The final concentration of the organic solvent should be kept low (typically ≤1%) and be consistent across all test and control groups to avoid solvent-induced effects.[5]
-
-
Possible Cause: Precipitation of BIT at the tested concentrations.
-
Recommended Action: Visually inspect the test solutions for any signs of precipitation. If precipitation occurs, the concentration range should be adjusted to stay within the solubility limits of BIT in the specific assay medium.
-
Issue 4: Cytotoxicity of this compound is masking the sensitization potential in cell-based assays.
-
Possible Cause: The concentrations of BIT that would typically induce a sensitization response are also causing significant cell death.
-
Recommended Action: A careful dose-range-finding study should be conducted to determine a narrow window of non-cytotoxic concentrations that can be used for the sensitization assay. This may require using a larger number of dilutions at the lower end of the concentration spectrum. For the h-CLAT assay, test concentrations are selected based on the 50% inhibitory concentration (IC50) to ensure sub-toxic levels are used.[6]
-
Quantitative Data
The following tables summarize key quantitative data related to the skin sensitization potential of this compound and other isothiazolinones for comparison.
Table 1: Local Lymph Node Assay (LLNA) EC3 Values for Isothiazolinones
| Compound | CAS Number | LLNA EC3 Value (%) | Potency Classification |
| Benzisothiazolinone (BIT) | 2634-33-5 | >2 | Weak to Moderate |
| Methylisothiazolinone (MI) | 2682-20-4 | 1.35 | Moderate |
| Methylchloroisothiazolinone/Methylisothiazolinone (MCI/MI) | 55965-84-9 | 0.003 | Extreme |
| Octylisothiazolinone (OIT) | 26530-20-1 | ~0.1 | Strong |
| 4,5-Dichloro-2-octyl-3(2H)-isothiazolone (DCOIT) | 64359-81-5 | 0.004 | Extreme |
EC3 (Effective Concentration 3): The concentration of a substance required to induce a threefold increase in lymphocyte proliferation in the LLNA, a measure of sensitizing potency.
Table 2: In Chemico and In Vitro Data for this compound
| Assay | Key Event | Endpoint Measured | Result for Benzisothiazolinone |
| DPRA | 1: Molecular Initiating Event | Cysteine and Lysine (B10760008) Peptide Depletion | Positive (High Reactivity)[7] |
| KeratinoSens™ | 2: Keratinocyte Activation | ARE-Nrf2 Luciferase Induction | Positive |
| h-CLAT | 3: Dendritic Cell Activation | CD86 and CD54 Expression | Positive[7] |
Experimental Protocols
Below are detailed methodologies for key experiments used to assess the skin sensitization potential of this compound. These are based on OECD guidelines.
Local Lymph Node Assay (LLNA) - OECD TG 429
-
Animals: Use young adult female mice of the CBA/Ca or CBA/J strain, 8-12 weeks old.[8]
-
Vehicle Selection: Select a suitable vehicle that solubilizes BIT and does not cause significant irritation. A common choice is acetone:olive oil (4:1 v/v).
-
Dose Formulation: Prepare at least three concentrations of BIT in the chosen vehicle, plus a vehicle-only control and a positive control (e.g., a known sensitizer).
-
Application: On days 1, 2, and 3, apply 25 µL of the appropriate test or control substance to the dorsal surface of each ear of the mice.[9]
-
Rest Period: No treatment is administered on days 4 and 5.
-
Thymidine (B127349) Injection: On day 6, inject a solution of radiolabeled thymidine (e.g., ³H-methyl thymidine) intravenously to be incorporated into the DNA of proliferating lymphocytes.
-
Lymph Node Excision: Five hours after the thymidine injection, euthanize the animals and excise the draining auricular lymph nodes.
-
Cell Proliferation Measurement: Prepare a single-cell suspension from the lymph nodes and measure the incorporation of the radiolabel using a beta-scintillation counter. The results are expressed as disintegrations per minute (DPM).
-
Data Analysis: Calculate a Stimulation Index (SI) for each group by dividing the mean DPM of the test group by the mean DPM of the vehicle control group. A substance is considered a sensitizer if the SI is ≥ 3 for at least one concentration. The EC3 value is then determined from the dose-response curve.
Direct Peptide Reactivity Assay (DPRA) - OECD TG 442C
-
Peptide Solutions: Prepare solutions of synthetic peptides containing either cysteine or lysine in a suitable buffer.[10]
-
Test Substance Preparation: Prepare a stock solution of BIT in a suitable solvent (e.g., acetonitrile) at a concentration of 100 mM.[10]
-
Incubation: Incubate the BIT solution with the cysteine and lysine peptide solutions for 24 hours at 25°C. The molar ratio of BIT to cysteine peptide is typically 1:10, and for the lysine peptide, it is 1:50.[11]
-
Analysis: After incubation, quantify the remaining concentration of the cysteine and lysine peptides using High-Performance Liquid Chromatography (HPLC) with UV detection at 220 nm.[10]
-
Data Analysis: Calculate the percentage of peptide depletion for both cysteine and lysine. Based on the mean depletion, classify the reactivity of BIT as minimal, low, moderate, or high. A positive result in the DPRA indicates that the substance has protein-binding potential, a key initiating event in skin sensitization.[12]
KeratinoSens™ Assay - OECD TG 442D
-
Cell Culture: Culture the KeratinoSens™ cell line, which contains a luciferase gene under the control of an antioxidant response element (ARE), in 96-well plates.[5][13]
-
Test Substance Preparation: Prepare a stock solution of BIT in DMSO and then create a series of dilutions in the cell culture medium.[5]
-
Exposure: Expose the KeratinoSens™ cells to the various concentrations of BIT, a vehicle control (DMSO), and a positive control for 48 hours.[5]
-
Luciferase Assay: After exposure, lyse the cells and measure the activity of the luciferase enzyme using a luminometer.
-
Cytotoxicity Assay: In parallel, assess the cytotoxicity of BIT at the same concentrations using a method such as the MTT assay.
-
Data Analysis: A positive response is recorded if there is a statistically significant induction of the luciferase gene above a certain threshold (typically 1.5-fold) at a concentration that is not cytotoxic.[5]
human Cell Line Activation Test (h-CLAT) - OECD TG 442E
-
Cell Culture: Culture the human monocytic leukemia cell line, THP-1, which is used as a model for dendritic cells.[14]
-
Dose Selection: First, determine the cytotoxicity of BIT on THP-1 cells to identify the concentration that causes 75% cell viability (CV75). A dose range around this value is then selected for the main experiment.[15]
-
Exposure: Expose the THP-1 cells to a range of concentrations of BIT, a vehicle control, and a positive control for 24 hours.[14]
-
Antibody Staining: After exposure, stain the cells with fluorescently labeled antibodies specific for the cell surface markers CD86 and CD54.
-
Flow Cytometry: Analyze the expression levels of CD86 and CD54 on the surface of the THP-1 cells using a flow cytometer.
-
Data Analysis: Calculate the Relative Fluorescence Intensity (RFI) for CD86 and CD54 compared to the vehicle control. A substance is classified as a sensitizer if the RFI of CD86 is ≥ 150% or the RFI of CD54 is ≥ 200% in at least two of three independent experiments.[16]
Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows relevant to this compound-induced skin sensitization.
References
- 1. benchchem.com [benchchem.com]
- 2. Prediction of preservative sensitization potential using surface marker CD86 and/or CD54 expression on human cell line, THP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. flashpointsrl.com [flashpointsrl.com]
- 4. Skin Sensitization Testing | PDF [slideshare.net]
- 5. x-cellr8.com [x-cellr8.com]
- 6. Development of an in vitro skin sensitization test using human cell lines; human Cell Line Activation Test (h-CLAT). II. An inter-laboratory study of the h-CLAT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Potency classification of isothiazolinone compounds based on defined approaches of skin sensitization in OECD GL 497 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. techniques-ingenieur.fr [techniques-ingenieur.fr]
- 10. x-cellr8.com [x-cellr8.com]
- 11. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. x-cellr8.com [x-cellr8.com]
- 15. researchgate.net [researchgate.net]
- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Technical Support Center: Interference of Benzothiazolinone in Enzymatic Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate assay interference caused by benzothiazolinone and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it be in my experiment?
A: 1,2-benzisothiazolin-3-one (BIT) and related this compound compounds are synthetic biocides and preservatives widely used to prevent microbial growth in various industrial and consumer products. They can be found as preservatives in laboratory reagents, buffer solutions, and even in some commercial compound libraries, leading to unintentional introduction into an experimental setup.
Q2: How does this compound typically interfere with enzymatic assays?
A: The primary mechanism of interference is through the reaction with thiol groups (-SH) on cysteine residues within enzymes.[1] Isothiazolinones are electrophilic and can react with nucleophilic cysteine residues, leading to the formation of a disulfide bond.[1] This covalent modification can alter the enzyme's three-dimensional structure, disrupt the active site, and ultimately lead to inhibition or loss of function. This makes enzymes dependent on key cysteine residues for their activity particularly susceptible.
Q3: Which types of enzymatic assays are most susceptible to this compound interference?
A: Several assay types are particularly vulnerable:
-
Thiol-Dependent Enzyme Assays: Any enzyme that relies on cysteine residues for its catalytic activity or structural integrity is a potential target. This includes many proteases, kinases, and oxidoreductases.[1]
-
Luciferase Reporter Assays: Benzothiazole-containing compounds are a well-documented class of firefly luciferase (FLuc) inhibitors.[2] Their structure can mimic the substrate D-luciferin, allowing them to bind to the active site.
-
Peroxidase Assays: Commercial preparations of peroxidase substrates like ABTS (2,2'-azino-bis(3-ethylbenzothiazoline -6-sulfonate)) can contain benzothiazole-related impurities that act as inhibitors of enzymes like horseradish peroxidase (HRP).
Q4: My cell-based luciferase reporter assay shows an increase in signal with my test compound. Could this be interference?
A: Yes, this is a known paradoxical effect of some luciferase inhibitors. While the compound may inhibit the enzyme in a biochemical assay, in a cell-based assay it can stabilize the luciferase enzyme structure. This stabilization can protect the enzyme from normal cellular degradation, leading to its accumulation over the incubation period. When the substrate is added, the higher concentration of enzyme results in an increased luminescent signal, which can be misinterpreted as gene activation.
Q5: How can I differentiate between true biological activity and assay interference?
A: A multi-step validation process is essential. This involves running a series of counter-screens and orthogonal assays to rule out common interference mechanisms. Key strategies include testing for thiol reactivity, performing a direct enzyme inhibition assay (like a luciferase counterscreen), and checking for non-specific activity caused by compound aggregation.
Troubleshooting Guides & Experimental Protocols
If you suspect your compound of interest is causing assay interference, use the following guides to diagnose and confirm the issue.
Issue 1: Suspected Thiol Reactivity or Covalent Modification
Thiol-reactive compounds are a common source of false positives in screening campaigns. A Dithiothreitol (DTT) challenge assay can determine if your compound's activity is dependent on its reaction with free sulfhydryl groups.
Objective: To determine if the inhibitory activity of a compound is sensitive to the presence of a competing thiol-containing molecule (DTT). A significant shift in the IC50 value in the presence of DTT suggests a thiol-reactive mechanism.
Methodology:
-
Compound Preparation: Prepare a dilution series of your test compound in the assay buffer.
-
Assay Setup: Set up two parallel sets of assay plates.
-
Plate A (No DTT): Run your standard enzymatic assay with the compound dilution series.
-
Plate B (+ DTT): Run the identical assay, but add DTT to the assay buffer to a final concentration of 1-10 mM before adding the other reagents.[3] It is recommended to pre-incubate the test compound with DTT for 15-30 minutes before initiating the enzymatic reaction.[3]
-
-
Enzymatic Reaction: Initiate the reaction by adding the enzyme and substrate according to your established protocol.
-
Data Acquisition: Measure the assay signal on both plates.
-
Data Analysis: Calculate the IC50 value for the test compound from both Plate A and Plate B. A shift in IC50 of greater than 3-fold is considered a strong indicator of thiol reactivity.
Issue 2: Unexpected Results in a Luciferase-Based Assay
Compounds can interfere with luciferase assays by directly inhibiting the enzyme or by stabilizing it in cell-based formats. A direct enzymatic counterscreen is the most effective way to identify these artifacts.
Objective: To determine if a compound directly inhibits the luciferase reporter enzyme.
Methodology:
-
Reagent Preparation:
-
Prepare a dilution series of the test compound in a suitable assay buffer (e.g., Tris-phosphate buffer with MgSO4, EGTA, and ATP).[4]
-
Prepare a solution of purified firefly luciferase enzyme at a constant concentration.
-
-
Assay Procedure (96- or 384-well plate format):
-
To each well of a white, opaque microplate, add the test compound from your dilution series. Include appropriate controls (e.g., DMSO for negative control, a known luciferase inhibitor for positive control).
-
Add the purified luciferase enzyme solution to each well and incubate for 15-30 minutes at room temperature.[5]
-
Initiate the luminescent reaction by injecting the luciferase substrate (D-luciferin) into each well.[4]
-
-
Data Acquisition: Immediately measure the luminescence signal using a plate-reading luminometer.
-
Data Analysis: Plot the luminescence signal against the compound concentration. A dose-dependent decrease in signal indicates direct inhibition of the luciferase enzyme.
Issue 3: Suspected Non-Specific Inhibition via Compound Aggregation
Many compounds, particularly at higher concentrations, can form colloidal aggregates that non-specifically inhibit enzymes. This activity is often sensitive to the presence of non-ionic detergents.
Objective: To determine if the inhibitory activity of a compound is due to aggregation. True inhibitors should be unaffected by the presence of a non-ionic detergent, while the activity of aggregators will be significantly attenuated.[6]
Methodology:
-
Compound Preparation: Prepare a dilution series of your test compound.
-
Assay Setup: As with the DTT assay, set up two parallel sets of plates.
-
Enzymatic Reaction & Data Acquisition: Proceed with your standard protocol for both plates.
-
Data Analysis: Calculate and compare the IC50 values from both plates. A significant reduction or complete loss of inhibitory activity in the presence of Triton X-100 is a hallmark of an aggregation-based mechanism.[6]
Quantitative Data Summary
The following table summarizes the inhibitory activity of various benzothiazole (B30560) derivatives against different enzymes, as reported in the literature. This data illustrates the broad range of targets that can be affected by this chemical scaffold.
| Compound Class | Target Enzyme | Reported Activity (IC50 / Ki) | Reference |
| Benzothiazole Derivatives | Human Mast Cell Tryptase | IC50 = 0.064 µM - 0.85 µM | [9] |
| Benzisothiazolinone Derivatives | Monoacylglycerol Lipase (MGL) | Nanomolar potency reported | [10] |
| Benzothiazole Derivatives | Dihydropteroate Synthase (DHPS) | IC50 = 7.85 µg/mL | [11] |
| Benzothiazole Derivatives | VEGFR-2 | IC50 = 0.15 - 0.19 µM | [12] |
| Benzothiazole Derivatives | EGFR | IC50 = 0.11 - 0.16 µM | [12] |
| Benzothiazole Derivatives | T-cell proliferation | IC50 = 1.1 - 1.5 µM | [13] |
| Benzothiazole Derivatives | Carbonic Anhydrase II | IC50 = 4.35 - 12.63 µM | [14] |
| Benzo[d]isothiazole 1,1-dioxide Derivs. | 5-Lipoxygenase (5-LOX) | IC50 = 0.15 - 23.6 µM | [15] |
| [5][7][16]Triazolo[3,4-b]benzothiazole Derivs. | PARP10 | IC50 = 7.8 nM | [17] |
Visual Guides: Mechanisms and Workflows
Mechanism of Thiol-Based Enzyme Interference
Caption: Covalent modification of an enzyme by this compound.
Troubleshooting Workflow for Assay Interference
Caption: Decision tree for validating hits and identifying artifacts.
Dual Interference Pathways in Luciferase Assays
Caption: Paradoxical outcomes of luciferase assay interference.
References
- 1. researchgate.net [researchgate.net]
- 2. Figure 7: [Thermostabilization of luciferases by inhibitors...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. med.emory.edu [med.emory.edu]
- 5. reframeDB [reframedb.org]
- 6. Practical Fragments: Avoiding will-o’-the-wisps: aggregation artifacts in activity assays [practicalfragments.blogspot.com]
- 7. A Detergent-Based Assay for the Detection of Promiscuous Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. 1,2-Benzisothiazol-3-one 1,1-dioxide inhibitors of human mast cell tryptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Benzisothiazolinone Derivatives as Potent Allosteric Monoacylglycerol Lipase Inhibitors That Functionally Mimic Sulfenylation of Regulatory Cysteines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel benzothiazole-based dual VEGFR-2/EGFR inhibitors targeting breast and liver cancers: Synthesis, cytotoxic activity, QSAR and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. BD750, a benzothiazole derivative, inhibits T cell proliferation by affecting the JAK3/STAT5 signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Benzo[d]isothiazole 1,1-dioxide derivatives as dual functional inhibitors of 5-lipoxygenase and microsomal prostaglandin E(2) synthase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. static.igem.wiki [static.igem.wiki]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing the Long-Term Stability of Benzothiazolinone in Stored Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the long-term stability of benzothiazolinone in stored samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in stored samples?
A1: The long-term stability of this compound (BIT) is primarily influenced by exposure to light, elevated temperatures, and non-optimal pH conditions. Photodegradation, in particular, is a significant pathway that can lead to the formation of numerous byproducts.[1][2] Additionally, oxidative and hydrolytic processes can contribute to its degradation over time.
Q2: What are the initial signs of this compound degradation in a stored sample?
A2: Visual signs of degradation can include a change in the color of the solution or the formation of precipitates. Analytically, degradation is indicated by a decrease in the peak area of the parent this compound compound and the appearance of new, unexpected peaks in chromatograms (e.g., HPLC or LC-MS).
Q3: What are the recommended storage conditions for this compound solutions to ensure long-term stability?
A3: To minimize degradation, this compound solutions should be stored at low temperatures, ideally at 2-8°C for short-term storage and frozen at -20°C or -80°C for long-term storage. It is crucial to protect samples from light by using amber-colored vials or by wrapping the containers in aluminum foil. Whenever possible, prepare solutions fresh for each experiment.
Q4: Can I use any common laboratory solvents to prepare stock solutions of this compound?
A4: While this compound has limited solubility in water, its solubility can be increased in alkaline conditions (pH > 7). For preparing stock solutions, organic solvents such as acetonitrile (B52724) or methanol (B129727) are commonly used. It is essential to use high-purity solvents and to be aware of potential interactions between the solvent and the sample matrix.
Q5: Are there any known stabilizers that can be added to enhance the stability of this compound in solution?
A5: While research on specific stabilizers for this compound is ongoing, the use of antioxidants and chelating agents has shown promise for the broader class of isothiazolinones and related benzothiazole (B30560) compounds.[3][4][5] Antioxidants like butylated hydroxytoluene (BHT) or ascorbic acid can mitigate oxidative degradation. The effectiveness of any stabilizer should be validated for the specific sample matrix and storage conditions.
Troubleshooting Guides
Issue 1: Rapid Loss of this compound Concentration in Stored Samples
| Possible Cause | Recommended Solution |
| Photodegradation | Store samples in amber vials or wrap clear vials in aluminum foil to protect from light. Minimize exposure to ambient and UV light during handling and analysis. |
| Thermal Degradation | Store samples at recommended low temperatures (2-8°C for short-term, -20°C or -80°C for long-term). Avoid repeated freeze-thaw cycles by aliquoting samples into smaller volumes. |
| Unfavorable pH | Measure the pH of your sample matrix. If it is acidic, consider adjusting the pH to a neutral or slightly alkaline range (pH 7-8), if compatible with your experimental design, as this compound shows better stability in this range. |
| Oxidation | If oxidative degradation is suspected, consider purging the sample container with an inert gas (e.g., nitrogen or argon) before sealing to remove oxygen. The addition of antioxidants could be explored, but their compatibility and potential for interference with analysis must be assessed. |
Issue 2: Appearance of Unknown Peaks in Chromatograms
| Possible Cause | Recommended Solution |
| Formation of Degradation Products | This is a strong indicator of this compound degradation. Review your storage conditions (light, temperature, pH) and sample handling procedures. Refer to the photodegradation pathway diagram below to identify potential degradation products. |
| Contamination of Sample or Mobile Phase | Prepare fresh mobile phase and sample dilutions using high-purity solvents. Ensure all glassware and equipment are thoroughly cleaned. |
| Column Overload | Reduce the injection volume or dilute the sample. |
Issue 3: Poor Peak Shape (Tailing or Fronting) in HPLC Analysis
| Possible Cause | Recommended Solution |
| Secondary Interactions with Column | Ensure the mobile phase pH is appropriate for the column chemistry. For silica-based columns, a slightly acidic mobile phase can help to reduce peak tailing. |
| Column Contamination or Degradation | Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column. |
| Sample Solvent Incompatibility | Ensure the sample solvent is compatible with the mobile phase. Ideally, dissolve the sample in the initial mobile phase. |
Quantitative Data Summary
Table 1: Influence of Temperature on this compound Stability in Aqueous Solution (pH 7, Stored in Dark)
| Storage Temperature (°C) | % this compound Remaining after 30 days | % this compound Remaining after 90 days |
| 4 | >98% | >95% |
| 25 (Room Temperature) | ~90% | ~75% |
| 40 | ~70% | ~50% |
Note: The data in this table is illustrative and synthesized from qualitative descriptions of thermal stability. Actual degradation rates may vary depending on the specific sample matrix.
Table 2: Influence of pH on this compound Stability in Aqueous Solution (Stored at 25°C in Dark for 60 days)
| pH | % this compound Remaining |
| 4 | ~80% |
| 7 | >95% |
| 9 | >95% |
Note: The data in this table is illustrative and based on general stability information. This compound exhibits good stability in neutral to alkaline conditions.
Table 3: Influence of Light Exposure on this compound Stability in Aqueous Solution (pH 7, Stored at 25°C)
| Exposure Condition | % this compound Remaining after 24 hours |
| Stored in Dark | >99% |
| Exposed to Ambient Light | ~85% |
| Exposed to UV Light (365 nm) | <50% |
Note: The data in this table is illustrative and highlights the significant impact of light, especially UV radiation, on this compound stability.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to investigate the stability of this compound under various stress conditions.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place 1 mL of the stock solution in an oven at 60°C for 48 hours.
-
Photodegradation: Expose 1 mL of the stock solution to UV light (e.g., 254 nm or 365 nm) in a photostability chamber for 24 hours.
3. Sample Analysis:
-
After the specified time, neutralize the acid and base-hydrolyzed samples.
-
Dilute all samples to a suitable concentration (e.g., 10 µg/mL) with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC-UV method (see Protocol 2).
-
Compare the chromatograms of the stressed samples with a control sample (stock solution stored at -20°C).
Protocol 2: Stability-Indicating HPLC-UV Method for this compound
This protocol provides a validated HPLC-UV method for the quantification of this compound and the detection of its degradation products.
1. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (Solvent B) and 0.1% formic acid in water (Solvent A).
-
Example Gradient: 0-20 min, 30-90% B; 20-25 min, 90% B; 25-26 min, 90-30% B; 26-30 min, 30% B.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 275 nm.[6]
2. Sample Preparation:
-
Dilute the samples from the stability studies to a final concentration within the linear range of the method (e.g., 1-50 µg/mL) using the initial mobile phase composition.
3. Method Validation:
-
The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.[7][8][9][10] Specificity is crucial and should be demonstrated by the separation of the main this compound peak from all degradation product peaks.
Visualizations
Logical Workflow for Troubleshooting this compound Stability Issues
Caption: A flowchart outlining the steps to troubleshoot instability issues with this compound samples.
Proposed Photodegradation Pathway of this compound
Caption: A simplified diagram illustrating the main reaction types in the photodegradation of this compound.
References
- 1. Photodegradation of benzisothiazolinone: Identification and biological activity of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure-Activity Relationship of a Scaffold Bearing a Five-Membered Ring System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Investigation of the stabilizing effects of antioxidants and benzophenone-3 on desonide photostability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. scispace.com [scispace.com]
- 9. japsonline.com [japsonline.com]
- 10. ajpaonline.com [ajpaonline.com]
Validation & Comparative
A Comparative Analysis of Isothiazolinone Biocides for Researchers and Drug Development Professionals
An in-depth guide to the efficacy, mechanisms, and experimental evaluation of common isothiazolinone biocides, including Benzisothiazolinone (BIT), Methylisothiazolinone (MI), and Chloromethylisothiazolinone (CMIT).
Isothiazolinone-based biocides are a critical component in preventing microbial spoilage in a vast array of products, from industrial water treatment to cosmetics and pharmaceuticals. Their broad-spectrum activity against bacteria, fungi, and algae makes them highly effective preservatives.[1][2][3] This guide provides a comparative analysis of commonly used isothiazolinone biocides, with a focus on Benzisothiazolinone (BIT) and its comparison to other key members of the isothiazolinone family, such as Methylisothiazolinone (MI) and 5-chloro-2-methyl-4-isothiazolin-3-one (B196307) (CMIT). The information is tailored for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental protocols, and visualizations to aid in the selection and application of these compounds.
Chemical Structures and Overview
Isothiazolinones are heterocyclic sulfur-containing compounds characterized by an activated N-S bond.[4] This reactive bond is central to their biocidal activity.[4] While all isothiazolinones share this core structure, variations in the substituents on the isothiazolinone ring significantly influence their stability, efficacy, and toxicity profiles. For instance, the presence of a chlorine atom in CMIT enhances its microbial efficacy.[4]
Commonly, isothiazolinones are used in formulations, sometimes in combination, to leverage their varied stability and efficacy against a broad spectrum of microorganisms.[4] For example, a mixture of CMIT and MI offers broad-spectrum protection against bacteria, algae, and fungi, while BIT is often utilized for its long-term preservation capabilities.[4][5]
Mechanism of Action: A Two-Step Process
The biocidal action of isothiazolinones is a well-documented two-step mechanism that ensures broad-spectrum efficacy and a low likelihood of microbial resistance.[5][6][7]
-
Rapid Inhibition of Growth and Metabolism: Within minutes of contact, isothiazolinones disrupt critical metabolic pathways by inhibiting dehydrogenase enzymes.[5][6][7] This leads to a swift cessation of essential physiological functions, including growth, respiration (oxygen consumption), and energy generation in the form of ATP synthesis.[5][6][7]
-
Irreversible Cell Damage and Viability Loss: Following the initial inhibition, a more permanent phase of cell damage occurs over several hours.[5][6][7] This is primarily caused by the destruction of protein thiols and the production of free radicals, leading to cell death.[5][6][7]
The electrophilic nature of isothiazolinones allows them to react with nucleophilic cellular components, particularly the thiol groups in cysteine residues of proteins.[8] This interaction disrupts enzyme activity and ultimately leads to cell death.[8]
Comparative Efficacy
The effectiveness of isothiazolinone biocides varies depending on the specific compound and the target microorganism. The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Biocidal Concentration (MBC) values for several isothiazolinones against common bacteria and fungi. Lower values indicate higher efficacy.
Table 1: Comparative Efficacy against Fungi (in mg/L) [8]
| Biocide | Aspergillus niger MIC | Aspergillus niger MBC | Saccharomyces cerevisiae MIC | Saccharomyces cerevisiae MBC |
| MI | 166 ± 52 | 300 ± 0 | 60 ± 0 | 87.0 ± 10.3 |
| MCI | 0.35 ± 0.05 | 0.42 ± 0.04 | 0.58 ± 0.10 | 0.63 ± 0.10 |
| MCI/MI | 0.40 ± 0.07 | 0.47 ± 0.05 | 0.71 ± 0.10 | 0.76 ± 0.20 |
| OIT | 0.05 ± 0.01 | 0.05 ± 0.01 | 0.56 ± 0.10 | 0.65 ± 0.20 |
| DCOIT | 0.12 ± 0.01 | 0.23 ± 0.14 | 0.55 ± 0.10 | 0.79 ± 0.20 |
Table 2: Comparative Efficacy against Bacteria (in µg/mL) [8]
| Biocide | Escherichia coli MIC | Schizosaccharomyces pombe MIC |
| MI | 41 | 245 |
| MCI | 0.5 | 2.6 |
| BIT | 14.4 | 35.5 |
These data highlight that MCI generally exhibits the highest potency against both bacteria and fungi, while MI is considerably less effective.[8] The presence of the chlorine atom in MCI significantly enhances its biocidal activity.[8] BIT demonstrates moderate efficacy.
Physicochemical Properties and Stability
The stability of isothiazolinone biocides is influenced by environmental factors such as pH, temperature, and the presence of nucleophiles.[8] In general, isothiazolinones are more stable in acidic conditions and their degradation rate increases with higher pH and temperature.[8] The interaction with nucleophiles like thiols can lead to the opening of the heterocyclic ring and a loss of biocidal activity.[8]
Benzisothiazolinone (BIT) is noted for its hydrolytic stability, with a half-life exceeding 30 days in the environment.[8] This makes it suitable for applications requiring long-term preservation.
Experimental Protocols for Efficacy Testing
Standardized methods are crucial for the reproducible evaluation of antimicrobial efficacy. Two widely recognized standards for assessing the performance of biocides on surfaces are ISO 22196 and ASTM E2180.
ISO 22196: Measurement of Antibacterial Activity on Plastic and Other Non-porous Surfaces
This method quantitatively evaluates the ability of a treated surface to inhibit the growth of (bacteriostatic) or kill (bactericidal) bacteria over a 24-hour period.[9][10][11][12] It is a sensitive assay capable of detecting low levels of antimicrobial activity.[10][11][12]
Key Steps of the ISO 22196 Protocol:
-
Inoculum Preparation: A standardized suspension of the test microorganism (commonly Staphylococcus aureus and Escherichia coli) is prepared.[9][10][11]
-
Inoculation: A defined volume of the bacterial suspension is applied to both the treated test specimens and untreated control surfaces, typically in triplicate.[9][10]
-
Incubation: The inoculated surfaces are covered with a sterile film to ensure close contact and prevent dehydration, then incubated at 35°C in a humid environment for 24 hours.[9][11][12]
-
Recovery and Enumeration: After incubation, surviving bacteria are recovered from the surfaces using a neutralizing solution.[11][12] The number of viable bacteria is then determined by plating and counting colony-forming units (CFUs).[11][12]
-
Calculation of Antibacterial Activity: The reduction in the number of bacteria on the treated surface is calculated relative to the initial count and the count on the untreated control surface.[9]
References
- 1. sanitized.com [sanitized.com]
- 2. sanitized.com [sanitized.com]
- 3. grokipedia.com [grokipedia.com]
- 4. chemview.epa.gov [chemview.epa.gov]
- 5. content.ampp.org [content.ampp.org]
- 6. researchgate.net [researchgate.net]
- 7. The mechanism of action of isothiazolone biocides (Journal Article) | ETDEWEB [osti.gov]
- 8. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. accugenlabs.com [accugenlabs.com]
- 10. microchemlab.com [microchemlab.com]
- 11. biolabtests.com [biolabtests.com]
- 12. biolabtests.com [biolabtests.com]
A Comparative Guide to the Validation of Analytical Methods for Benzothiazolinone Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methodologies for the quantification of benzothiazolinone (BIT), a widely used biocide in various industrial and consumer products. The selection of an appropriate analytical technique is critical for accurate and reliable quantification in diverse matrices, from environmental samples to pharmaceutical formulations. This document outlines the performance of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography with Mass Spectrometry (GC-MS), supported by experimental data.
Comparative Analysis of Quantification Methods
The choice of analytical instrumentation significantly impacts sensitivity, selectivity, and throughput. Below is a summary of the performance characteristics of the most common techniques for this compound analysis.
Data Presentation
| Parameter | HPLC-UV | LC-MS/MS | GC-MS |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on polarity, detection by mass-to-charge ratio of fragmented ions.[1] | Separation based on volatility, detection by mass-to-charge ratio of fragmented ions.[2] |
| Selectivity | Moderate; co-eluting compounds with similar UV spectra can interfere.[1] | High; specific precursor-product ion transitions provide excellent selectivity.[1] | High; characteristic mass spectra allow for confident identification. |
| Sensitivity (LOQ/LOD) | ng/mL to µg/mL range.[1] | pg/mL to ng/mL range.[1] | ng/L to µg/L range.[1] |
| Linearity (r²) | Typically ≥ 0.99 | ≥ 0.9929[3][4][5] | Typically ≥ 0.99 |
| Precision (%RSD) | Generally < 15% | < 15% | < 20% |
| Recovery (%) | 80-120% | 90.8% to 93.5% in plasma, 90.4–92.7% in urine.[6] | 67.40%-102.3% in seawater, 77.35%-101.8% in sediment.[2] |
| Sample Matrix | Relatively clean samples are preferred to minimize interference.[1] | Tolerant to complex matrices due to high selectivity.[1] | May require derivatization for non-volatile compounds; matrix effects can be an issue.[1] |
| Sample Preparation | Filtration, Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE).[1] | SPE, LLE, QuEChERS.[1] | LLE, SPE, often requires derivatization.[1] |
| Cost | Relatively low | High | Moderate to high |
| Throughput | High | Moderate to high | Moderate |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are adapted from validated methods reported in the scientific literature.
High-Performance Liquid Chromatography (HPLC-UV)
This method is a cost-effective and widely used technique for the routine quantification of this compound.[7]
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).[7][8]
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[7][8]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used.[8]
-
Flow Rate: Typically 0.5 mL/min.[8]
-
Column Temperature: 30-40 °C.[7]
-
Detection Wavelength: 275 nm.[9]
-
Injection Volume: 20 µL.[8]
Sample Preparation:
-
For liquid samples such as washing-up liquid, dilute the sample with ultra-pure water.[8]
-
Filter the diluted sample through a 0.20 µm membrane filter before injection.[8]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This technique offers high sensitivity and selectivity, making it suitable for complex matrices and trace-level quantification.[10]
Instrumentation:
-
UHPLC or HPLC system coupled to a triple quadrupole or time-of-flight mass spectrometer.[7]
Chromatographic Conditions:
-
Column: A sub-2 µm particle size C18 or phenyl-hexyl column.[3][4][5][7]
-
Mobile Phase: A gradient of methanol (B129727) or acetonitrile and water, both containing 0.1% formic acid.[3][4][5]
-
Flow Rate: Adjusted for the column dimensions, typically 0.3-0.6 mL/min.[7]
-
Injection Volume: 1-5 µL.[7]
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[3][4][5][7]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is preferred for quantitative analysis.[7]
-
MRM Transitions: For this compound, the transition m/z 152.2 > 134.1 is commonly monitored.[3][4][5]
Sample Preparation (for biological matrices):
-
To 50 µL of plasma, urine, or tissue homogenate, add an internal standard.
-
Evaporate the organic layer and reconstitute the residue in the mobile phase.
-
Inject the reconstituted sample into the LC-MS/MS system.
Gas Chromatography with Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.[11]
Chromatographic Conditions:
-
Column: A low-polarity capillary column such as a DB-5MS (30 m × 0.25 mm, 0.25 µm thickness).[2]
-
Oven Temperature Program: Start at 120°C, ramp to 260°C, and then to 320°C.[2]
-
Injector Temperature: 280°C.[2]
-
Carrier Gas: Helium.
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[2]
-
Detection Mode: Selected Ion Monitoring (SIM) for quantitative analysis.[2]
Sample Preparation (for environmental water samples):
-
Perform Solid-Phase Extraction (SPE) to concentrate the analyte and remove interfering substances.[12]
-
Elute the analyte from the SPE cartridge with a suitable solvent.
-
Concentrate the eluate and inject it into the GC-MS system.
Mandatory Visualizations
Experimental Workflow for this compound Quantification
Caption: A generalized experimental workflow for the quantification of this compound.
Signaling Pathway of this compound-Induced Skin Sensitization
Caption: Simplified signaling pathway of BIT-induced skin sensitization.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. Benzisothiazolinone - Wikipedia [en.wikipedia.org]
- 3. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dermnetnz.org [dermnetnz.org]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]
- 8. Potency classification of isothiazolinone compounds based on defined approaches of skin sensitization in OECD GL 497 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Application of Defined Approaches to Assess Skin Sensitization Potency of Isothiazolinone Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Benzisothiazolinone: Pharmacokinetics, Tissue Distribution, and Mass Balance Studies in Rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of Benzothiazolinone and Other Commercial Preservatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of 1,2-benzisothiazolin-3-one (BIT) against other widely used commercial preservatives. The evaluation is based on quantitative antimicrobial efficacy data, detailed experimental protocols, and a review of the mechanisms of action.
Data Presentation: Antimicrobial Efficacy
The minimum inhibitory concentration (MIC) is a crucial metric for assessing the efficacy of a preservative, indicating the lowest concentration required to inhibit the visible growth of a microorganism. The following table summarizes the MIC values for benzothiazolinone and other common commercial preservatives against a range of bacteria and fungi. It is important to note that these values can vary depending on the specific strain, test conditions, and formulation.
| Preservative | Microorganism | MIC (ppm or µg/mL) |
| Benzisothiazolinone (BIT) | Pseudomonas aeruginosa | 200 |
| Escherichia coli | 30 | |
| Staphylococcus aureus | 30 | |
| Bacillus subtilis | 100 | |
| Proteus vulgaris | 90 | |
| Parabens (Methylparaben) | Escherichia coli | 1000-2000 |
| Pseudomonas aeruginosa | >4000 | |
| Staphylococcus aureus | 1000-2000 | |
| Bacillus subtilis | 1000 | |
| Candida albicans | 1000 | |
| Aspergillus brasiliensis | 500 | |
| Parabens (Propylparaben) | Escherichia coli | 250-500 |
| Pseudomonas aeruginosa | 2000-4000 | |
| Staphylococcus aureus | 250-500 | |
| Bacillus subtilis | 250 | |
| Candida albicans | 125-250 | |
| Aspergillus brasiliensis | 125-250 | |
| Formaldehyde-Releasers (e.g., DMDM Hydantoin) | Pseudomonas aeruginosa | Effective |
| Staphylococcus aureus | Effective | |
| Candida albicans | Effective | |
| Phenoxyethanol | Escherichia coli | 3200 |
| Pseudomonas aeruginosa | 3200 | |
| Staphylococcus aureus | 6400 | |
| Candida albicans | 3200 | |
| Aspergillus brasiliensis | 3200 | |
| Bronopol | Escherichia coli | 12.5-50 |
| Pseudomonas aeruginosa | 12.5-50 | |
| Staphylococcus aureus | 12.5-50 | |
| Candida albicans | 1600 | |
| Aspergillus brasiliensis | 3200 |
Note: 1 ppm is equivalent to 1 µg/mL. Data is compiled from multiple sources and experimental conditions may vary.
Experimental Protocols
The efficacy of preservatives is evaluated using standardized methods to ensure reproducibility and comparability of results. The most common protocols include Preservative Efficacy Testing (PET) and the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
1. Preservative Efficacy Testing (PET) / Challenge Test
PET evaluates the effectiveness of a preservative system in a finished product by intentionally introducing microorganisms and monitoring their survival over time.[1] Two widely recognized standards are USP <51> and ISO 11930.[2][3]
-
USP <51> Antimicrobial Effectiveness Test : This method is commonly used for pharmaceutical and cosmetic products.[4]
-
Inoculum : The product is challenged with a high concentration (between 100,000 and 1,000,000 CFU/g or mL) of five specific microorganisms in separate containers: Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, Candida albicans, and Aspergillus brasiliensis.[3]
-
Incubation : The inoculated product is incubated at 20-25°C for 28 days.[3][4]
-
Sampling and Enumeration : The number of viable microorganisms is determined at 7, 14, and 28 days.[5]
-
Acceptance Criteria : The preservative is considered effective if there is a specified logarithmic reduction in the microbial count at each time point, with specific criteria for different product categories.[6] For instance, for many products, a 3-log (99.9%) reduction of bacteria and a 1-log (90%) reduction of fungi are required within a specific timeframe.[6]
-
-
ISO 11930 : This standard is specifically designed for cosmetic products.[2][7]
-
Inoculum : Similar to USP <51>, the product is inoculated with known concentrations of the same five microorganisms.[2]
-
Incubation : The product is held at room temperature for 28 days.[2][7]
-
Sampling and Enumeration : Microbial counts are performed at 7, 14, and 28 days.[2][8]
-
Acceptance Criteria : For bacteria, a 3-log reduction by day 7 is required, with no increase thereafter. For fungi, the criteria are generally less stringent.[2]
-
2. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination
-
MIC : This is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[9] It is a fundamental measure of a drug's effectiveness against bacteria.[10]
-
Broth Dilution Method : A serial dilution of the preservative is prepared in a liquid growth medium. Each dilution is then inoculated with a standardized number of microorganisms and incubated. The MIC is the lowest concentration that shows no turbidity (visible growth).[9]
-
Agar (B569324) Dilution Method : A series of agar plates with varying concentrations of the preservative are prepared and then inoculated with the test microorganisms. The MIC is the lowest concentration that inhibits colony formation.
-
-
MBC : This is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.
-
Procedure : Following a broth dilution MIC test, an aliquot from each well that shows no visible growth is subcultured onto a fresh agar plate without the preservative. After incubation, the lowest concentration of the preservative that results in no microbial growth on the subculture plates is the MBC.
-
Mandatory Visualization
References
- 1. Effect of Commonly Used Cosmetic Preservatives on Healthy Human Skin Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. microchemlab.com [microchemlab.com]
- 3. Preservative Efficacy Testing: USP 51 Vs. PCPC | Consumer Product Testing Company [cptclabs.com]
- 4. microchemlab.com [microchemlab.com]
- 5. Preservative Efficacy Testing USP 51 | PET | AET [aatestlabs.com]
- 6. certified-laboratories.com [certified-laboratories.com]
- 7. microbe-investigations.com [microbe-investigations.com]
- 8. iscacosmetictesting.com [iscacosmetictesting.com]
- 9. microbiologyjournal.org [microbiologyjournal.org]
- 10. ueno-fc.co.jp [ueno-fc.co.jp]
Unveiling the Cross-Reactivity of Benzothiazolinone: A Comparative Guide to its Interaction with Thiol-Reactive Compounds
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of electrophilic compounds is paramount for predicting potential toxicological endpoints such as skin sensitization. Benzothiazolinone (BIT), a widely used biocide, belongs to the isothiazolinone class of compounds known for their thiol-reactivity, a key mechanism in initiating an allergic response. This guide provides an objective comparison of this compound's reactivity with other thiol-reactive compounds, supported by quantitative data from validated in chemico and in vitro assays.
The primary mechanism by which this compound and other chemical sensitizers are thought to induce skin sensitization is through the covalent modification of skin proteins. Thiol groups in cysteine residues of these proteins are particularly susceptible to reaction with electrophilic compounds. This haptenation process, the binding of a small molecule to a larger protein, creates an immunogenic complex that can trigger an allergic cascade. To assess this reactivity, a battery of validated non-animal testing methods has been developed, providing a quantitative basis for comparing the sensitizing potential of different chemicals.
Quantitative Comparison of Thiol-Reactivity and Sensitizing Potential
The following tables summarize the performance of this compound and a range of other thiol-reactive compounds in three key assays that form the basis of modern skin sensitization testing: the Direct Peptide Reactivity Assay (DPRA), the KeratinoSens™ assay, and the human Cell Line Activation Test (h-CLAT).
Direct Peptide Reactivity Assay (DPRA) Data
The DPRA is an in chemico method that quantifies the reactivity of a test chemical with synthetic peptides containing either cysteine or lysine. The depletion of these peptides is measured, providing a direct indication of the chemical's electrophilic reactivity.
| Compound | Class | Cysteine Depletion (%) | Lysine Depletion (%) | Average Depletion (%) | DPRA Prediction |
| Benzisothiazolinone (BIT) | Isothiazolinone | 100 | 8.4 | 54.2 | Positive |
| 2-Mercaptobenzothiazole | Thiazole | - | - | - | Sensitiser |
| Methylisothiazolinone (MI) | Isothiazolinone | 98.2 | 8.8 | 53.5 | Positive |
| Cinnamic aldehyde | Aldehyde | 98.1 | 4.3 | 51.2 | Positive |
| 2,4-Dinitrochlorobenzene (DNCB) | Halogenated Aromatic | 90.6 | 0 | 45.3 | Positive |
| Glycerol | Polyol | 0 | 0 | 0 | Negative |
| Lactic acid | Alpha-hydroxy acid | 0 | 0 | 0 | Negative |
KeratinoSens™ Assay Data
The KeratinoSens™ assay is a cell-based reporter gene assay that measures the activation of the Keap1-Nrf2-ARE antioxidant response element pathway in human keratinocytes. This pathway is a key cellular response to electrophilic and oxidative stress.
| Compound | Class | EC1.5 (µM) | IC50 (µM) | KeratinoSens™ Prediction |
| Benzisothiazolinone (BIT) | Isothiazolinone | 4.7 | >2000 | Positive |
| 2-Mercaptobenzothiazole | Thiazole | 37 | 118 | Sensitiser |
| Methylisothiazolinone (MI) | Isothiazolinone | 0.2 | 0.8 | Positive |
| Cinnamic aldehyde | Aldehyde | 4.9 | 60 | Positive |
| 2,4-Dinitrochlorobenzene (DNCB) | Halogenated Aromatic | 0.2 | 3 | Positive |
| Glycerol | Polyol | >1000 | >1000 | Non-sensitiser |
| Lactic acid | Alpha-hydroxy acid | >2000 | >2000 | Non-sensitiser |
Human Cell Line Activation Test (h-CLAT) Data
The h-CLAT is an in vitro method that quantifies the expression of cell surface markers (CD86 and CD54) on a human monocytic leukemia cell line (THP-1) in response to a chemical. This mimics the activation of dendritic cells, a critical step in the immune response.
| Compound | Class | CD86 Positive | CD54 Positive | h-CLAT Prediction |
| Benzisothiazolinone (BIT) | Isothiazolinone | Yes | Yes | Positive |
| Methylisothiazolinone (MI) | Isothiazolinone | Yes | Yes | Positive |
| Cinnamic aldehyde | Aldehyde | Yes | Yes | Positive |
| 2,4-Dinitrochlorobenzene (DNCB) | Halogenated Aromatic | Yes | Yes | Positive |
| Glycerol | Polyol | No | No | Negative |
| Lactic acid | Alpha-hydroxy acid | No | No | Negative |
Experimental Protocols
The data presented above were generated using standardized and validated experimental protocols, as outlined in the OECD Test Guidelines.
Direct Peptide Reactivity Assay (DPRA) - OECD TG 442C
The DPRA is an in chemico method that assesses the reactivity of a test chemical with synthetic peptides containing either cysteine or lysine.[1][2]
-
Peptide Solutions : A cysteine-containing peptide (Ac-RFAACAA-COOH) and a lysine-containing peptide (Ac-RFAAKAA-COOH) are prepared in a suitable buffer.
-
Incubation : The test chemical is incubated with each peptide solution for 24 hours at room temperature.
-
Analysis : The concentration of the remaining (unreacted) peptide is determined by high-performance liquid chromatography (HPLC) with UV detection.[3]
-
Data Interpretation : The percentage of peptide depletion is calculated for both cysteine and lysine. An average depletion score is used to classify the substance as having minimal, low, moderate, or high reactivity, which corresponds to its skin sensitization potential.[1]
KeratinoSens™ Assay - OECD TG 442D
This assay utilizes a transgenic human keratinocyte cell line (HaCaT) to measure the activation of the Keap1-Nrf2-ARE pathway.[4]
-
Cell Culture : KeratinoSens™ cells are cultured in 96-well plates.
-
Exposure : The cells are exposed to a range of concentrations of the test chemical for 48 hours.
-
Luminescence Measurement : After incubation, the cells are lysed, and the activity of the luciferase reporter gene is measured using a luminometer.
-
Cytotoxicity Assessment : A parallel cytotoxicity assay (e.g., MTT assay) is performed to ensure that the observed luciferase induction is not due to cellular toxicity.[5]
-
Data Interpretation : A substance is classified as a sensitizer (B1316253) if it induces a statistically significant and dose-dependent increase in luciferase expression above a certain threshold (EC1.5 value) and maintains cell viability.[4]
Human Cell Line Activation Test (h-CLAT) - OECD TG 442E
The h-CLAT measures the up-regulation of cell surface markers CD86 and CD54 on the human monocytic cell line THP-1.[6][7]
-
Cell Culture and Exposure : THP-1 cells are cultured and then exposed to various concentrations of the test chemical for 24 hours.[8]
-
Antibody Staining : Following exposure, the cells are stained with fluorescently labeled antibodies specific for CD86 and CD54.
-
Flow Cytometry : The expression levels of CD86 and CD54 are quantified using a flow cytometer.
-
Data Interpretation : A chemical is predicted to be a sensitizer if the relative fluorescence intensity of CD86 and/or CD54 exceeds a defined threshold in a concentration-dependent manner.[9]
Visualizing the Pathways and Workflows
To better understand the underlying mechanisms and experimental processes, the following diagrams illustrate the Adverse Outcome Pathway for skin sensitization and the general workflow of the assays described.
Caption: Adverse Outcome Pathway for Skin Sensitization.
Caption: General Experimental Workflows.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. policycommons.net [policycommons.net]
- 3. scantox.com [scantox.com]
- 4. catalog.labcorp.com [catalog.labcorp.com]
- 5. researchgate.net [researchgate.net]
- 6. oecd.org [oecd.org]
- 7. oecd.org [oecd.org]
- 8. Development of an in vitro skin sensitization test using human cell lines: the human Cell Line Activation Test (h-CLAT). I. Optimization of the h-CLAT protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Human Cell Line Activation Test (h-CLAT) - Creative BioMart [creativebiomart.net]
A Comparative Guide to the Efficacy of Benzothiazolinone-Based Antimicrobial Agents: In Vitro vs. In Vivo Performance
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with potent antimicrobial activity. Among these, benzothiazolinone and its derivatives have emerged as a promising class of compounds. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of various this compound-based antimicrobial agents, supported by experimental data and detailed methodologies to aid in research and development efforts.
In Vitro Efficacy: A Quantitative Analysis
The in vitro activity of this compound derivatives is typically assessed by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). These values provide a quantitative measure of a compound's potency against a specific microorganism.
Minimum Inhibitory Concentration (MIC) Data
The following table summarizes the MIC values of selected this compound derivatives against a panel of Gram-positive and Gram-negative bacteria. Lower MIC values indicate greater potency.
| Compound ID/Reference | Staphylococcus aureus (MIC in µg/mL) | Escherichia coli (MIC in µg/mL) | Pseudomonas aeruginosa (MIC in µg/mL) | Enterococcus faecalis (MIC in µg/mL) | Reference |
| Compound 41c | 12.5 | 3.1 | 6.2 | Not Reported | [1] |
| Compound 8a, 8b, 8c, 8d | Not Reported | 90-180 | 90-180 | Not Reported | [1] |
| Compound 66c | 6.2 | 6.2 | 3.1 | Not Reported | [1] |
| Compound 83a | Not Reported | Not Reported | Not Reported | 8 | [1] |
| Compound 2d | 8 | 64 | 64 | 8 | [2] |
| Ciprofloxacin (B1669076) (Control) | 12.5 | 12.5 | 12.5 | 3.03 | [1][2] |
| Ampicillin (Control) | 0.2 (mg/mL) | 0.2 (mg/mL) | 0.2 (mg/mL) | Not Reported | [1] |
| Streptomycin (Control) | 0.1 (mg/mL) | 0.05 (mg/mL) | 0.05 (mg/mL) | Not Reported | [1] |
Minimum Bactericidal Concentration (MBC) Data
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. The following table presents available MBC data for selected compounds.
| Compound ID/Reference | Staphylococcus aureus (MBC in µg/mL) | Escherichia coli (MBC in µg/mL) | Pseudomonas aeruginosa (MBC in µg/mL) | Enterococcus faecalis (MBC in µg/mL) | Reference |
| Compound 2d | Not Reported | >64 | >64 | Not Reported | [2] |
In Vivo Efficacy: Insights from Animal Models
Translating in vitro potency to in vivo efficacy is a critical step in drug development. Murine infection models, such as the thigh infection model and the sepsis model, are commonly employed to evaluate the in-host performance of antimicrobial agents. While extensive comparative quantitative data for a range of this compound derivatives is limited in the public domain, existing studies provide valuable qualitative insights.
One study demonstrated that benzothiazole-urea hybrids were almost as effective as vancomycin (B549263) in reducing the bacterial load in a mouse model of abdominal infection.[3] Another study highlighted that a novel benzothiazole (B30560) derivative, SN12, significantly enhanced the antibacterial effects of tobramycin, vancomycin, and ciprofloxacin in a mouse model of P. aeruginosa infection.[4] Research on a series of benzothiazole derivatives in a neutropenic mouse thigh infection model showed varying levels of antibacterial effects, with one compound, Benz-D, showing promise with potential bactericidal properties at higher doses, though none matched the efficacy of vancomycin.[5]
The general protocols for these in vivo models are described in the "Experimental Protocols" section.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility and comparison of results.
In Vitro Experimental Protocols
The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent.
-
Preparation of Antimicrobial Agent: A stock solution of the this compound derivative is prepared and serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: A standardized suspension of the test bacterium (e.g., adjusted to a 0.5 McFarland standard) is prepared and further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the bacterium.
This assay provides information on the bactericidal or bacteriostatic activity of a compound over time.
-
Assay Setup: Test tubes containing broth with varying concentrations of the this compound derivative (often multiples of the MIC) are inoculated with a standardized bacterial suspension. A growth control tube without the antimicrobial agent is also included.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), aliquots are withdrawn from each tube.
-
Quantification of Viable Bacteria: The samples are serially diluted and plated on nutrient agar (B569324) plates. After incubation, the number of colonies is counted to determine the CFU/mL at each time point.
-
Data Analysis: The log10 CFU/mL is plotted against time for each concentration of the test compound. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.
In Vivo Experimental Protocols
This model is used to assess the efficacy of antimicrobial agents in a localized soft tissue infection.[6][7][8]
-
Induction of Neutropenia: Mice are often rendered neutropenic by intraperitoneal injection of cyclophosphamide (B585) to reduce the influence of the host immune system.[6][7]
-
Infection: A standardized inoculum of the test bacterium (e.g., Staphylococcus aureus) is injected into the thigh muscle of the mice.[5][6]
-
Treatment: The this compound-based agent is administered at various doses and schedules (e.g., subcutaneously or intraperitoneally). A vehicle control group and a standard-of-care antibiotic group (e.g., vancomycin) are included.[5][6]
-
Efficacy Assessment: At a predetermined time point (e.g., 24 hours post-infection), the mice are euthanized, and the infected thigh muscle is excised, homogenized, and plated to determine the bacterial load (CFU/thigh).[6][9]
This model evaluates the efficacy of antimicrobial agents in a systemic infection.[10][11]
-
Induction of Sepsis: Sepsis is induced by methods such as cecal ligation and puncture (CLP) or intraperitoneal injection of a bacterial suspension or fecal slurry.[10][12]
-
Treatment: The test compound is administered, often in combination with fluid resuscitation and supportive care.
-
Efficacy Assessment: Endpoints include survival rate over a specified period, and reduction in bacterial load in blood and various organs.[10][11]
Mechanism of Action: Targeting Key Bacterial Pathways
This compound-based agents have been reported to exert their antimicrobial effects by targeting various essential bacterial enzymes and pathways.[1] Molecular docking studies and enzymatic assays have implicated several potential targets.
Inhibition of DNA Gyrase
DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair.[13] Benzothiazole derivatives have been shown to inhibit the ATPase activity of the GyrB subunit, preventing the negative supercoiling of DNA.[14][15]
Caption: Benzothiazolinones can inhibit DNA gyrase, disrupting DNA replication.
Inhibition of Dihydropteroate Synthase (DHPS)
DHPS is a key enzyme in the bacterial folate synthesis pathway, which is essential for the production of nucleic acids.[16] Some benzothiazole derivatives act as competitive inhibitors of DHPS, blocking the synthesis of dihydropteroate.[17][18]
Caption: Benzothiazolinones can block the folate synthesis pathway by inhibiting DHPS.
Experimental and Logical Workflows
The development and evaluation of novel this compound-based antimicrobial agents follow a structured workflow, from initial screening to preclinical evaluation.
Caption: A typical workflow for the development of antimicrobial agents.
This guide provides a foundational comparison of this compound-based antimicrobial agents. Further research is required to generate more extensive and directly comparable in vivo data to fully elucidate the therapeutic potential of this promising class of compounds.
References
- 1. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Design, synthesis, and unraveling the antibacterial and antibiofilm potential of 2-azidobenzothiazoles: insights from a comprehensive in vitro study [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. 4.4. Thigh Infection Mouse Model [bio-protocol.org]
- 5. ijmrset.com [ijmrset.com]
- 6. noblelifesci.com [noblelifesci.com]
- 7. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]
- 8. An Optimized Mouse Thigh Infection Model for Enterococci and Its Impact on Antimicrobial Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mouse thigh infection model. [bio-protocol.org]
- 10. Mouse models of sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sepsis Murine Model - ImQuest BioSciences [imquestbio.com]
- 12. Protocol for a Sepsis Model Utilizing Fecal Suspension in Mice: Fecal Suspension Intraperitoneal Injection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Exploring the Chemical Space of Benzothiazole-Based DNA Gyrase B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Discovery of Benzothiazole Scaffold-Based DNA Gyrase B Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]
- 17. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Identification and Characterization of an Allosteric Inhibitory Site on Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of Benzothiazolinone Isomers
For Researchers, Scientists, and Drug Development Professionals
Anticancer Activity
Benzothiazole (B30560) and benzothiazolinone derivatives have shown significant potential as anticancer agents, with their efficacy being highly dependent on their isomeric structure.[1] Studies on related hydroxybenzothiazole derivatives suggest that the position of the hydroxyl group plays a crucial role in their cytotoxic effects against cancer cell lines. For instance, a derivative with a hydroxyl group at the 6-position demonstrated the most potent inhibitory activity against certain human colon and mammary tumor cells.[1]
Comparative Anticancer Activity Data
The following table summarizes the cytotoxic activity (IC50 values) of various benzothiazole and this compound derivatives against different cancer cell lines. It is important to note that these results are compiled from different studies and direct comparison should be made with caution.
| Compound/Isomer Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Compound B19 (a benzothiazole derivative) | MDA-MB-468 | Not specified (potent antiproliferative activity) | [2] |
| Compound B19 (a benzothiazole derivative) | HEL (JAK2 mutant) | Not specified (potent antiproliferative activity) | [2] |
| Compound A (2-substituted benzothiazole with nitro group) | HepG2 (48h) | 38.54 | [3] |
| Compound B (2-substituted benzothiazole with fluorine) | HepG2 (48h) | 29.63 | [3] |
| Sorafenib (Positive Control) | HepG2 (24h) | 0.1 - 10 (dose-dependent decrease in proliferation) | [3] |
Experimental Protocol: MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[4]
Materials:
-
96-well plates
-
Test compounds (this compound isomers/derivatives)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)[5]
-
Solubilization solution (e.g., Dimethyl sulfoxide (B87167) - DMSO)[5]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.[5]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium.[5] Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds.[5] Include untreated control wells (vehicle only) and blank control wells (medium only).[5] Incubate for the desired period (e.g., 24, 48, or 72 hours).[5]
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[5]
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.[5]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[4] Measure the absorbance at 590 nm using a microplate reader within 1 hour.[4][6]
Signaling Pathways in Cancer
Benzothiazole derivatives have been shown to exert their anticancer effects by modulating various signaling pathways. One key pathway identified is the STAT3 signaling pathway, which is a crucial mediator of oncogenic signaling.[2]
Antimicrobial Activity
Benzisothiazolinone (BIT) and its derivatives are widely recognized for their microbicidal and fungicidal properties.[7] The antimicrobial efficacy of these compounds is influenced by the substituents on the benzothiazole ring.
Comparative Antimicrobial Activity Data
The following table presents the Minimum Inhibitory Concentration (MIC) values of various benzothiazole derivatives against different microbial strains. As with the anticancer data, these results are compiled from various sources.
| Compound/Derivative | Microbial Strain | MIC (mg/mL) | Reference |
| Compound 18 (Thiazolidinone derivative) | P. aeruginosa | 0.10 | [8] |
| Compound 18 (Thiazolidinone derivative) | P. aeruginosa (resistant) | 0.06 | [8] |
| Compound 8 (Thiazolidinone derivative) | E. coli | 0.20-0.30 | [8] |
| Ampicillin (Reference) | P. aeruginosa (resistant) | > MIC of Compound 18 | [8] |
| Streptomycin (Reference) | P. aeruginosa (resistant) | Equipotent to Compound 18 | [8] |
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9]
Materials:
-
96-well microtiter plates
-
Test compounds (this compound isomers/derivatives)
-
Bacterial/fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Sterile saline or PBS
-
0.5 McFarland standard
-
Microplate reader or visual inspection
Procedure:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.[10] Dilute this suspension in the broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[10]
-
Serial Dilution of Compounds: Prepare a stock solution of the test compound.[10] Perform two-fold serial dilutions of the stock solution in the broth medium across the wells of a 96-well plate.[10]
-
Inoculation: Add the standardized inoculum to each well containing the diluted compound. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).[10]
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 35-37°C) for 18-24 hours.[10]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[10] This can be determined by visual inspection or by measuring the optical density using a microplate reader.
Enzyme Inhibition
This compound derivatives have been investigated as inhibitors of various enzymes, with potential applications in treating diseases like Alzheimer's. For example, certain derivatives have shown inhibitory activity against cholinesterases (ChEs), such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[11]
Comparative Enzyme Inhibition Data
The following table summarizes the inhibitory activity (IC50 values) of different benzothiazolone derivatives against cholinesterases.
| Compound | Target Enzyme | IC50 (µM) | Selectivity Index (AChE/BChE) | Reference |
| M13 | BChE | 1.21 | 4.16 | [11] |
| M2 | BChE | 1.38 | 28.99 | [11] |
Experimental Protocol: Cholinesterase Inhibition Assay
The inhibitory activity of compounds against AChE and BChE can be evaluated using a spectrophotometric method based on Ellman's reagent.
Materials:
-
96-well plates
-
Acetylcholinesterase (AChE) from Electrophorus electricus
-
Butyrylcholinesterase (BChE) from horse serum
-
Acetylthiocholine iodide (ATCI) as substrate for AChE
-
Butyrylthiocholine iodide (BTCI) as substrate for BChE
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer
-
Test compounds
Procedure:
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add the enzyme solution (AChE or BChE) and the test compound at various concentrations. Incubate for a pre-determined time (e.g., 10 minutes) at a specific temperature.
-
Substrate Addition: Add the substrate solution (ATCI for AChE or BTCI for BChE) and DTNB to initiate the reaction.
-
Absorbance Measurement: The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored product. Measure the absorbance kinetically at 412 nm using a microplate reader.
-
Calculation of Inhibition: The rate of the reaction is proportional to the enzyme activity. Calculate the percentage of inhibition for each concentration of the test compound relative to the control (enzyme activity without inhibitor). Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Conclusion
The biological activities of this compound derivatives are significantly influenced by their isomeric forms and substitution patterns. While a comprehensive comparative study is still needed, the available data indicates that specific isomers and derivatives show promising anticancer, antimicrobial, and enzyme inhibitory properties. Further research focusing on the systematic evaluation of positional isomers will be crucial for the rational design and development of novel this compound-based therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Rational drug design of benzothiazole-based derivatives as potent signal transducer and activator of transcription 3 (STAT3) signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Benzisothiazolinone - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
A Comparative Guide to Benzisothiazolinone Alternatives for Cosmetic Preservation
For Researchers, Scientists, and Drug Development Professionals
The demand for safe and effective preservative systems in cosmetic products is ever-present. While benzisothiazolinone has been a widely used preservative due to its broad-spectrum antimicrobial activity, concerns regarding its potential for skin sensitization have prompted the search for viable alternatives. This guide provides an objective comparison of the performance of several key alternatives to benzisothiazolinone, supported by experimental data on their antimicrobial efficacy and detailed methodologies for evaluation.
Performance Comparison of Preservative Alternatives
The efficacy of a preservative is determined by its ability to inhibit the growth of a wide range of microorganisms at low concentrations. The following tables summarize the Minimum Inhibitory Concentration (MIC) values for benzisothiazolinone and its alternatives against common cosmetic spoilage bacteria and fungi. A lower MIC value indicates greater antimicrobial potency.
Table 1: Minimum Inhibitory Concentration (MIC) of Preservatives Against Bacteria
| Preservative | Staphylococcus aureus (Gram-positive) | Pseudomonas aeruginosa (Gram-negative) | Escherichia coli (Gram-negative) |
| Benzisothiazolinone | 50 - 200 µg/mL | 100 - 400 µg/mL | 100 - 400 µg/mL |
| Phenoxyethanol | 6000 - 10000 µg/mL[1] | 3000 - 4000 µg/mL[1] | 5000 - 10000 µg/mL |
| Sodium Benzoate | >1000 µg/mL | >1000 µg/mL | 1250 - 5000 µg/mL |
| Potassium Sorbate | >1000 µg/mL | >1000 µg/mL | 1250 - 5000 µg/mL |
| Benzyl Alcohol | 2500 - 10000 µg/mL | 2500 - 10000 µg/mL | 2500 - 10000 µg/mL |
| Dehydroacetic Acid | 500 - 1000 µg/mL | 1000 - 2000 µg/mL | 1000 - 2000 µg/mL |
Note: MIC values can vary depending on the specific strain, test conditions, and formulation matrix.
Table 2: Minimum Inhibitory Concentration (MIC) of Preservatives Against Fungi
| Preservative | Candida albicans (Yeast) | Aspergillus brasiliensis (Mold) |
| Benzisothiazolinone | 50 - 200 µg/mL | 100 - 400 µg/mL |
| Phenoxyethanol | 2000 - 5000 µg/mL | 1000 - 2500 µg/mL |
| Sodium Benzoate | 625 - 2500 µg/mL | 1250 - 5000 µg/mL |
| Potassium Sorbate | 625 - 2500 µg/mL | 1250 - 5000 µg/mL |
| Benzyl Alcohol | 1250 - 5000 µg/mL | 2500 - 10000 µg/mL |
| Dehydroacetic Acid | 250 - 1000 µg/mL | 500 - 1000 µg/mL |
Note: MIC values can vary depending on the specific strain, test conditions, and formulation matrix.
Experimental Protocols
The evaluation of preservative efficacy is standardized through established challenge test protocols. These tests involve intentionally introducing microorganisms into a preserved product and monitoring the microbial population over time. The two most widely recognized methods are ISO 11930 and USP <51>.
Preservative Efficacy Test (Challenge Test) - ISO 11930
This standard is specifically designed for cosmetic products and is the preferred method in the European Union.
-
Microorganisms: A panel of five specific microorganisms is used: Staphylococcus aureus (ATCC 6538), Pseudomonas aeruginosa (ATCC 9027), Escherichia coli (ATCC 8739), Candida albicans (ATCC 10231), and Aspergillus brasiliensis (ATCC 16404).[2][3][4][5]
-
Procedure:
-
Inoculation: The cosmetic product is inoculated with a known concentration of each microorganism individually.[2][5]
-
Incubation: The inoculated product is held at a controlled temperature (typically 20-25°C) for 28 days.[2][5]
-
Sampling and Enumeration: The number of viable microorganisms is determined at specified intervals (e.g., 7, 14, and 28 days) using plate count methods.[2][6]
-
-
Acceptance Criteria (Criteria A):
-
Bacteria: A reduction of ≥ 3 log10 from the initial inoculum level by day 7, and no increase from day 7 to day 28.[2]
-
Yeast: A reduction of ≥ 1 log10 from the initial inoculum level by day 14, and no increase thereafter.
-
Mold: No increase from the initial inoculum level at any time point.
-
Antimicrobial Effectiveness Test - USP <51>
This method is widely used in the United States for pharmaceutical and cosmetic products.
-
Microorganisms: The same five microorganisms as in ISO 11930 are used.[7][8][9]
-
Procedure:
-
Acceptance Criteria (for Category 2 products - topically used):
-
Bacteria: A reduction of ≥ 2 log10 from the initial inoculum level by day 14, and no increase from day 14 to day 28.
-
Yeast and Mold: No increase from the initial inoculum level at days 7, 14, and 28.
-
Signaling Pathways and Mechanisms of Action
Understanding the antimicrobial mechanism of a preservative is crucial for formulation development and safety assessment. The following diagrams illustrate the key mechanisms of action for several alternatives to benzisothiazolinone.
References
- 1. researchgate.net [researchgate.net]
- 2. microchemlab.com [microchemlab.com]
- 3. Cosmetics Preservative Efficacy Challenge Testing [intertek.com]
- 4. certifiedcosmetics.com [certifiedcosmetics.com]
- 5. belabservices.com [belabservices.com]
- 6. iscacosmetictesting.com [iscacosmetictesting.com]
- 7. Preservative Efficacy Testing USP 51 | PET | AET [aatestlabs.com]
- 8. Preservative Efficacy Testing: USP 51 Vs. PCPC | Consumer Product Testing Company [cptclabs.com]
- 9. microchemlab.com [microchemlab.com]
Validating the Mechanism of Action of Novel Benzothiazolinone Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for more effective and selective cancer therapeutics has led to the exploration of novel chemical scaffolds, among which benzothiazolinone derivatives have emerged as a promising class of compounds. Exhibiting potent anti-proliferative activity across a range of cancer cell lines, these derivatives frequently exert their effects through the inhibition of key signaling pathways crucial for tumor growth and survival. This guide provides a comparative analysis of the performance of novel this compound derivatives against other alternatives, supported by experimental data and detailed methodologies to aid in the validation of their mechanism of action.
Comparative Efficacy of this compound Derivatives
The anti-proliferative activity of novel this compound derivatives has been evaluated in numerous studies, with IC50 values demonstrating their potency against various cancer cell lines. The following tables summarize the in vitro efficacy of several this compound derivatives, comparing them with each other and with established standard-of-care anticancer agents.
Table 1: Comparative in vitro activity of this compound derivatives against various cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Benzothiazole-Chromone Hybrid (7l) | HCT116 (Colon) | 3.99 | [1][2][3] |
| HeLa (Cervical) | 2.93 | [1][2][3] | |
| Benzothiazole-Chromone Hybrid (7h) | HCT116 (Colon) | 6.24 | [1][2][3] |
| HeLa (Cervical) | 3.99 | [1][2][3] | |
| Benzothiazole-Chromone Hybrid (2c) | HCT116 (Colon) | 5.51 | [1][2][3] |
| HeLa (Cervical) | 5.48 | [1][2][3] | |
| Indole-based Hydrazine Carboxamide (12) | HT29 (Colon) | 0.015 | [4] |
| Chlorobenzyl Indole Semicarbazide (55) | HT-29 (Colon) | 0.024 | [4][5] |
| H460 (Lung) | 0.29 | [4][5] | |
| A549 (Lung) | 0.84 | [4][5] | |
| MDA-MB-231 (Breast) | 0.88 | [4][5] | |
| Naphthalimide Derivative (67) | HT-29 (Colon) | 3.47 | [4] |
| A549 (Lung) | 3.89 | [4] | |
| MCF-7 (Breast) | 5.08 | [4] | |
| Ru(III) containing Methylbenzothiazole (60) | KE-37 (Leukemia) | 7.74 | [4][5] |
| K-562 (Leukemia) | 16.21 | [4][5] | |
| Oxothiazolidine based Derivative (53) | HeLa (Cervical) | 9.76 | [4] |
| Imidazole based Derivative (15) | Various | 10 | [4][5] |
| Thiourea containing Derivative (3) | U-937 (Leukemia) | 16.23 | [4] |
Table 2: Comparative in vitro activity of this compound Derivatives and Standard Anticancer Drugs.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Benzothiazole (B30560) Derivative (15) | Various | 10 | [4][5] |
| Doxorubicin (Standard Drug) | Various | Not specified, used as standard | [4][5] |
| Thiourea containing Derivative (3) | U-937 (Leukemia) | 16.23 | [4] |
| Etoposide (Standard Drug) | U-937 (Leukemia) | 17.94 | [4] |
| Oxothiazolidine based Derivative (53) | HeLa (Cervical) | 9.76 | [4] |
| Cisplatin (Standard Drug) | HeLa (Cervical) | Not specified, used as standard | [4] |
| Derivatives 61 & 62 | A549 (Lung) | 9.0 - 10.67 (µg/mL) | [4][5] |
| Cisplatin (Standard Drug) | A549 (Lung) | Not specified, used as standard | [4][5] |
Mechanism of Action: Targeting Key Signaling Pathways
This compound derivatives often exert their anticancer effects by inhibiting specific protein kinases within critical signaling pathways that are frequently dysregulated in cancer. Two of the most prominent pathways targeted by these compounds are the PI3K/Akt/mTOR and the EGFR signaling cascades.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[6] Novel this compound derivatives have been shown to inhibit key kinases in this pathway, such as PI3K and mTOR, leading to the suppression of downstream signaling and induction of apoptosis in cancer cells.[7][8]
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades that promote cell proliferation, survival, and migration. Overexpression or mutations of EGFR are common in various cancers, making it an attractive therapeutic target. Certain this compound derivatives have been designed as EGFR inhibitors, competing with ATP for binding to the kinase domain and thereby blocking its activity.[9][10][11]
Experimental Protocols
To validate the mechanism of action of novel this compound derivatives, a series of key experiments are typically performed. The following sections provide detailed methodologies for these assays.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and control compounds for 24-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.
In Vitro Kinase Assay
This assay directly measures the inhibitory effect of the compounds on the activity of a specific purified kinase.
Protocol:
-
Reaction Setup: In a 96-well plate, combine the purified kinase, a kinase-specific substrate, and the this compound derivative at various concentrations in a kinase reaction buffer.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate or the amount of ADP produced using a suitable detection method (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Western Blotting for Phosphoprotein Analysis
Western blotting is used to detect the phosphorylation status of specific proteins within a signaling pathway in cells treated with the this compound derivatives.
Protocol:
-
Cell Lysis: Treat cells with the compound for a specified time, then lyse the cells in a buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for the total form of the target protein to serve as a loading control.
References
- 1. Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents [mdpi.com]
- 2. Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. flore.unifi.it [flore.unifi.it]
- 6. mdpi.com [mdpi.com]
- 7. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and optimization of a series of benzothiazole phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. EGFR tyrosine kinase targeted compounds: in vitro antitumor activity and molecular modeling studies of new benzothiazole and pyrimido[2,1-b]benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Designing of benzothiazole derivatives as promising EGFR tyrosine kinase inhibitors: a pharmacoinformatics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
A comparative study of the environmental persistence of different isothiazolinones
Isothiazolinones are a class of widely used biocides valued for their broad-spectrum antimicrobial activity. Their application in various industrial and consumer products, however, raises concerns about their environmental fate and persistence. This guide provides a comparative study of the environmental persistence of four common isothiazolinones: Methylisothiazolinone (MIT), Chloromethylisothiazolinone (CMIT), Benzisothiazolinone (BIT), and Octylisothiazolinone (OIT). The information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions regarding the selection and use of these compounds.
Data on Environmental Persistence
The environmental persistence of isothiazolinones is influenced by various factors, including the specific compound, environmental matrix (soil, water), and conditions (pH, temperature, sunlight). The following table summarizes key quantitative data on the half-life of these biocides.
| Isothiazolinone | Matrix | Condition | Half-life | Reference |
| MIT | Soil | Loamy Sand | 0.28 days | [1] |
| Soil | - | 6.7 hours | [2] | |
| Water | Aerobic Biodegradation | 9 hours | [3][4] | |
| Water | Photodegradation (pH 7) | 11 days | [3][4] | |
| Water | Hydrolysis (pH 5, 7, 9) | > 30 days | [3][4] | |
| CMIT | Soil | Sandy Loam | 5.4 days | [5] |
| Water | Hydrolysis (pH 7.4, 25°C) | 69 days | [2] | |
| Water | Aerobic (River water/sediment) | 17 days | [5] | |
| BIT | Soil | Loamy Sand | 0.52 days | [1] |
| Soil | Sandy Loam, Aerobic | < 24 hours | [6][7][8] | |
| Water | Hydrolysis | > 30 days | [1][9] | |
| OIT | Soil | Loamy Sand | 9.3 days | [1][10] |
| Water | Hydrolysis (pH 7.4, 25°C) | > 40 days | [11] | |
| Water | Wastewater (Aerobic with substrate) | 5 - 13 hours | [1] | |
| Water | Photodegradation | 28 hours | [11] |
Experimental Protocols
The data presented above are derived from studies employing standardized methodologies, often following OECD (Organisation for Economic Co-operation and Development) guidelines for testing of chemicals. A generalized experimental protocol for assessing the environmental persistence of isothiazolinones is outlined below.
1. Soil Degradation (Aerobic)
-
Objective: To determine the rate of aerobic degradation of an isothiazolinone in soil.
-
Methodology (based on OECD Guideline 307):
-
Soil Selection: A well-characterized soil (e.g., sandy loam) is collected and sieved.
-
Test Substance Application: The isothiazolinone, often radiolabeled (e.g., with ¹⁴C), is applied to soil samples at a known concentration.
-
Incubation: The treated soil samples are incubated in the dark at a controlled temperature (e.g., 20-25°C) and moisture content. Aerobic conditions are maintained by ensuring adequate air exchange.
-
Sampling: At specified time intervals, soil samples are collected and extracted.
-
Analysis: The concentration of the parent isothiazolinone and its degradation products in the soil extracts is determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector or mass spectrometry (LC-MS).
-
Data Analysis: The rate of degradation and the half-life (DT₅₀) of the isothiazolinone are calculated from the disappearance curve of the parent compound.
-
2. Water Degradation (Hydrolysis, Photodegradation, Biodegradation)
-
Objective: To assess the abiotic (hydrolysis, photolysis) and biotic (biodegradation) degradation of an isothiazolinone in aqueous systems.
-
Methodology:
-
Hydrolysis (based on OECD Guideline 111): Sterile aqueous buffer solutions at different pH values (e.g., 4, 7, and 9) are treated with the isothiazolinone and incubated in the dark at a constant temperature. Samples are analyzed over time to determine the rate of hydrolytic degradation.
-
Photodegradation (based on OECD Guideline 316): Aqueous solutions of the isothiazolinone are exposed to a light source simulating natural sunlight. Control samples are kept in the dark. The degradation due to photolysis is determined by comparing the concentration in the light-exposed and dark control samples over time.
-
Biodegradation (based on OECD Guideline 309): A natural water sample (e.g., from a river) containing its native microbial population is treated with the isothiazolinone. The mixture is incubated under controlled conditions, and the decrease in the concentration of the test substance is monitored over time to determine the rate of biodegradation.
-
Visualizations
Degradation Pathway of Isothiazolinones
The primary degradation pathway for isothiazolinones in the environment involves the opening of the heterocyclic ring.[2] This process is initiated by nucleophilic attack on the sulfur atom, leading to the formation of less toxic, more readily biodegradable intermediates.[2]
Experimental Workflow for Soil Persistence Study
The following diagram illustrates a typical workflow for conducting a soil persistence study of an isothiazolinone.
Signaling Pathway Affected by CMIT/MIT
CMIT/MIT has been shown to induce apoptosis and inflammation in alveolar epithelial cells through the p38/JNK/ERK1/2 signaling pathway.[1]
References
- 1. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 3. echemi.com [echemi.com]
- 4. Methylisothiazolinone | C4H5NOS | CID 39800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-Chloro-2-methyl-4-isothiazolin-3-one | C4H4ClNOS | CID 33344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1,2-Benzisothiazol-3(2H)-one | C7H5NOS | CID 17520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Properties and Synthesis of Benzoisothiazolinones - IRO Biocide [irobiocide.com]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 11. mdpi.com [mdpi.com]
A Head-to-Head Comparison of Benzisothiazolinone and Paraben Efficacy as Antimicrobial Preservatives
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Preservative Performance with Supporting Experimental Data.
In the ongoing effort to ensure the microbial safety and stability of pharmaceutical and cosmetic products, the selection of an appropriate preservative system is paramount. Among the diverse array of available antimicrobial agents, benzisothiazolinone (BIT) and parabens have long been subjects of efficacy studies and regulatory scrutiny. This guide provides a detailed head-to-head comparison of their performance, supported by quantitative data, comprehensive experimental protocols, and visualizations of their molecular mechanisms of action.
Data Presentation: Antimicrobial Efficacy
The intrinsic antimicrobial activity of a preservative is fundamental to its function. This is often quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an agent required to inhibit the visible growth of a microorganism. A lower MIC value indicates greater potency.
The following tables summarize the comparative MICs of benzisothiazolinone and various parabens against a range of common bacteria and fungi. It is important to note that the efficacy of parabens generally increases with the length of their alkyl chain (butyl > propyl > ethyl > methyl); however, this is often accompanied by a decrease in water solubility.[1]
Table 1: Comparative Minimum Inhibitory Concentration (MIC) of Benzisothiazolinone and Parabens Against Common Bacteria (ppm)
| Microorganism | Benzisothiazolinone (BIT) | Methylparaben | Propylparaben | Butylparaben |
| Staphylococcus aureus | 30 - 40 | 500 - 1000 | 250 - 500 | 125 |
| Escherichia coli | 30 - 40 | 1000 - 2000 | 500 - 1000 | 250 |
| Pseudomonas aeruginosa | 200 - 250 | >2000 | >2000 | 1000 |
| Bacillus subtilis | 40 - 100 | 500 | 250 | 125 |
Data compiled from multiple sources. Values can vary based on specific strains and testing conditions.
Table 2: Comparative Minimum Inhibitory Concentration (MIC) of Benzisothiazolinone and Parabens Against Common Fungi (ppm)
| Microorganism | Benzisothiazolinone (BIT) | Methylparaben | Propylparaben | Butylparaben |
| Aspergillus brasiliensis (niger) | 300 | 500 - 1000 | 250 - 500 | 125 |
| Candida albicans | 200 | 1000 - 2000 | 500 - 1000 | 250 |
| Penicillium funiculosum | 150 | - | - | - |
Data compiled from multiple sources. Values can vary based on specific strains and testing conditions.
While MIC values provide a baseline for antimicrobial activity, the performance of a preservative within a final product formulation is assessed through challenge testing. In a comparative study, a shampoo formulation preserved with an isothiazolinone rapidly reduced and virtually eliminated a bacterial inoculum at all tested concentrations.[2] In contrast, the paraben-preserved shampoo demonstrated reduction and elimination of the inoculum only at its full, undiluted concentration.[2]
Experimental Protocols
To ensure the safety and stability of products, standardized challenge tests are employed to evaluate the efficacy of preservative systems. The most widely recognized protocols are ISO 11930 and USP <51>.
Preservative Efficacy Test (Challenge Test) - ISO 11930
This international standard is specifically designed for cosmetic products and assesses the antimicrobial protection of a formulation.[3][4]
Procedure:
-
Preparation of Inoculum: Standardized suspensions of five specific microorganisms (Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, Candida albicans, and Aspergillus brasiliensis) are prepared.[5][6]
-
Inoculation: The cosmetic product is inoculated with a known concentration of each microorganism individually.[5]
-
Incubation: The inoculated product is stored at a controlled temperature for a period of 28 days.[7]
-
Sampling and Enumeration: At specified intervals (typically 7, 14, and 28 days), samples are taken to determine the number of viable microorganisms.[6][7]
-
Evaluation: The log reduction in the microbial population is calculated and compared against the acceptance criteria defined in the standard.[5]
Antimicrobial Effectiveness Test - USP <51>
This method, detailed in the United States Pharmacopeia, is applicable to a broader range of pharmaceutical and personal care products.[5]
Procedure:
-
Preparation of Inoculum: Similar to ISO 11930, standardized suspensions of the same five microorganisms are prepared.[5]
-
Inoculation: The product is challenged with a high concentration of each microorganism in separate containers.[5]
-
Incubation: The inoculated product is held at 20-25°C for 28 days.[5]
-
Sampling and Enumeration: The number of viable microorganisms is determined at 7, 14, and 28 days.[5]
-
Evaluation: The results are interpreted based on the required log reduction of the microbial count at each time point, with specific criteria for different product categories.[5]
Mandatory Visualization
To elucidate the antimicrobial mechanisms of benzisothiazolinone and parabens, the following diagrams, generated using Graphviz (DOT language), illustrate their respective signaling pathways and the general workflow of a preservative efficacy test.
References
Safety Operating Guide
Navigating the Safe Disposal of Benzothiazolinone: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents are fundamental to ensuring both laboratory safety and environmental stewardship. Benzothiazolinone and its derivatives are organosulfur compounds utilized in various industrial and research applications for their antimicrobial properties.[1][2][3] Due to their potential hazards, including skin sensitization and aquatic toxicity, proper disposal is critical.[1][3][4][5] This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound waste in a laboratory setting.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound and its waste with caution in a well-ventilated area, preferably within a chemical fume hood.[4][6] Adherence to appropriate personal protective equipment (PPE) protocols is mandatory to prevent exposure.
Required Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles or a face shield | Protects against splashes and potential eye irritation.[4][5] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact, as this compound can be a skin sensitizer.[1][4] |
| Protective Clothing | Laboratory coat | Provides a barrier against accidental spills and contamination of personal clothing.[4] |
An eyewash station and a safety shower should be readily accessible in the event of accidental exposure.[6]
Step-by-Step Disposal Protocol
The proper disposal of this compound waste must comply with local, state, and federal regulations.[4] Under no circumstances should this chemical be disposed of down the sanitary sewer or mixed with household garbage.[6][7]
-
Waste Identification and Segregation:
-
Designate a specific, clearly labeled, and sealed container for this compound waste.[4]
-
The container must be made of a material compatible with the chemical.
-
Do not mix this compound waste with other chemical waste streams, especially incompatible materials like strong acids or oxidizing agents, unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[6][8]
-
-
Waste Collection:
-
Collect all waste materials containing this compound, including unused product, reaction byproducts, and contaminated consumables (e.g., pipette tips, gloves, and paper towels), in the designated waste container.[4][6]
-
For liquid waste, use a funnel to prevent spills.
-
For solid waste, ensure the container is sealed to prevent the release of dust or vapors.[4]
-
-
Labeling:
-
Clearly label the waste container with the full chemical name: "Waste this compound" and include appropriate hazard symbols (e.g., irritant, environmentally hazardous).[4]
-
Indicate the approximate quantity of waste in the container.
-
-
Storage:
-
Store the sealed waste container in a designated hazardous waste accumulation area.[4]
-
This area should be secure, well-ventilated, and away from incompatible materials.
-
-
Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[4][5]
-
The primary recommended method for the disposal of benzothiazole (B30560) derivatives is often incineration by a licensed facility.[9] For certain formulations, the material may be dissolved or mixed with a combustible solvent to facilitate incineration.[9] Always consult with your EHS department or disposal contractor for specific requirements.[9]
-
Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Evacuate: Evacuate all non-essential personnel from the immediate area.[6]
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, diatomaceous earth, or commercial sorbents.[8][10][11]
-
Collect: Carefully scoop the absorbed material into a designated hazardous waste container.[6][12]
-
Clean: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.[6]
-
Prevent Environmental Contamination: Do not allow the chemical or cleanup materials to enter drains or waterways.[8][10][13]
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the safe disposal of this compound waste.
References
- 1. dermnetnz.org [dermnetnz.org]
- 2. A Review of Environmental Occurrence, Fate, Exposure, and Toxicity of Benzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzisothiazolinone - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. dormer.com [dormer.com]
- 8. h20195.www2.hp.com [h20195.www2.hp.com]
- 9. benchchem.com [benchchem.com]
- 10. fishersci.com [fishersci.com]
- 11. h20195.www2.hp.com [h20195.www2.hp.com]
- 12. clhgroup.co.uk [clhgroup.co.uk]
- 13. dcfinechemicals.com [dcfinechemicals.com]
Personal protective equipment for handling Benzothiazolinone
This guide provides critical safety and logistical information for the handling and disposal of Benzothiazolinone (BIT), tailored for researchers, scientists, and drug development professionals. Following these procedures is essential for ensuring personal safety and environmental protection in the laboratory.
Immediate Safety and Handling Protocols
This compound is a known skin sensitizer (B1316253) and can cause allergic reactions.[1][2] It may also cause eye irritation.[1] Therefore, adherence to proper handling procedures is paramount.
1. Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area.[1][3] For procedures that may generate dust, vapors, or aerosols, use a chemical fume hood to minimize inhalation exposure.[3]
-
Eye Wash and Safety Shower: Ensure that an emergency eyewash station and safety shower are readily accessible in the immediate work area.
2. Personal Protective Equipment (PPE): Before handling this compound, all personnel must be equipped with the appropriate PPE.
-
Hand Protection: Wear chemical-resistant gloves.[3] Nitrile rubber gloves (minimum 0.4 mm thickness) are a suitable option.[4] Always inspect gloves for integrity before use and replace them regularly, as contaminants can accumulate.[1]
-
Eye and Face Protection: Chemical safety goggles are mandatory.[3] If there is a splash hazard, a face shield should be worn in addition to goggles.[3]
-
Skin and Body Protection: A lab coat or chemical-resistant coveralls should be worn to prevent skin contact.[1][3] Contaminated work clothing must not be allowed out of the workplace.[1]
-
Respiratory Protection: If engineering controls are insufficient or during spill cleanup, a NIOSH/MSHA approved respirator may be required.[3][5] The specific type of respirator should be determined based on the potential exposure concentration.
3. General Hygiene and Handling Practices:
-
Avoid contact with skin, eyes, and clothing.[1]
-
Wash hands thoroughly with soap and water after handling and before breaks or at the end of the workday.[3]
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.
Quantitative Exposure and Hazard Data
While specific occupational exposure limits (OELs) from bodies like OSHA have not been established for this compound, other relevant quantitative data is available.[1][2]
| Parameter | Value | Reference |
| Hazard Classification | Skin Sensitizer, Category 1 | Safe Work Australia[2] |
| Derived No Effect Level (DNEL) - Worker | 6.81 mg/m³ (Long-term, Inhalation) | MEGA eG Safety Data Sheet[4] |
| Typical Concentration in Paints/Coatings | 200–400 ppm | Wikipedia[6] |
| Sensitization Induction in Humans (Gloves) | ~20 ppm | SCCS Opinion[6][7] |
Experimental Protocols: Spill Response Plan
A minor chemical spill of this compound can be managed by trained laboratory personnel. A major spill requires evacuation and emergency response.
Definition of a Minor Spill:
-
Quantity is relatively small (< 4 L).
-
The material is not highly toxic.
-
There is no immediate threat to personal health or safety.
-
The spill is contained within the lab and has not reached drains or public areas.
-
Adequate cleanup supplies and PPE are available.
Step-by-Step Spill Cleanup Protocol:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Isolate the Area: Secure the area to prevent unauthorized entry.
-
Don PPE: At a minimum, wear two pairs of chemical-resistant gloves, safety goggles, a face shield, and a lab coat. If significant vapors are present, use a respirator.
-
Contain the Spill: For liquid spills, create a dike around the spill using an inert, non-combustible absorbent material like sand, earth, vermiculite, or diatomaceous earth.[3][8][9] Start from the outside and work inwards to prevent spreading.[10]
-
Absorb the Material: Cover the spill with the absorbent material.[3][11] Do not use paper towels as they can increase evaporation.[8]
-
Collect the Waste: Once the liquid is fully absorbed, use a plastic scoop to collect the material.[11] For solid spills, carefully sweep the material to avoid creating dust.[12]
-
Package the Waste: Place the absorbed material and any contaminated items (e.g., gloves, scoop) into a clearly labeled, sealed, and leak-proof container for hazardous waste.[3][11]
-
Decontaminate the Area: Clean the spill area with soap and water.[3]
-
Dispose of Waste: Arrange for disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.[1]
Operational and Disposal Plans
Storage:
-
Store this compound in its original, tightly closed container.[3]
-
Keep in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing and reducing agents.[5][7]
Disposal:
-
This compound and its containers must be disposed of as hazardous waste.[3]
-
Do not dispose of it with household garbage or allow it to enter the sewage system.[13]
-
All waste, including unused product and contaminated materials, must be collected in designated, labeled hazardous waste containers.
-
Disposal must be conducted in accordance with all local, state, and federal regulations through a licensed waste disposal contractor.[1][4]
Mandatory Visualization
The following diagram illustrates the logical workflow for responding to a minor this compound spill in a laboratory setting.
Caption: Workflow for a minor this compound spill response.
References
- 1. cdn3.evostore.io [cdn3.evostore.io]
- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 3. multichemindia.com [multichemindia.com]
- 4. shop.mega.de [shop.mega.de]
- 5. fishersci.com [fishersci.com]
- 6. Benzisothiazolinone - Wikipedia [en.wikipedia.org]
- 7. atamankimya.com [atamankimya.com]
- 8. jk-sci.com [jk-sci.com]
- 9. h20195.www2.hp.com [h20195.www2.hp.com]
- 10. ehs.gatech.edu [ehs.gatech.edu]
- 11. ehs.utk.edu [ehs.utk.edu]
- 12. Spill Cleanup – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 13. dormer.com [dormer.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
